molecular formula C8H9N3OS B1348455 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol CAS No. 725218-31-5

4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1348455
CAS No.: 725218-31-5
M. Wt: 195.24 g/mol
InChI Key: LMFWZVZTQLDDBT-UHFFFAOYSA-N
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Description

4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C8H9N3OS and its molecular weight is 195.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-5-6(3-4-12-5)7-9-10-8(13)11(7)2/h3-4H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFWZVZTQLDDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366299
Record name 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725218-31-5
Record name 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to small molecules, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of a novel derivative, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. As direct experimental data for this specific molecule is not extensively published, this document outlines a robust, proposed synthetic pathway and establishes a full suite of protocols for determining its critical physicochemical parameters. These properties—namely acidity (pKa), lipophilicity (LogP), aqueous solubility, and chemical stability—are paramount for assessing the compound's potential as a drug development candidate. The methodologies described herein are grounded in established analytical techniques and are designed to provide the rigorous, high-quality data required by researchers, scientists, and drug development professionals to evaluate its therapeutic potential.

Introduction: The Scientific Rationale

The convergence of a 1,2,4-triazole ring with a thiol group creates a privileged heterocyclic system with significant therapeutic interest.[3] The triazole core acts as a rigid, metabolically stable scaffold that can engage in hydrogen bonding and dipole interactions, while the 3-thiol moiety provides a key nucleophilic and acidic center, capable of coordinating with metal ions in enzymes or forming covalent bonds.[4][5] The specific substitution pattern of the target molecule—a methyl group at the N4 position and a 2-methyl-3-furyl group at the C5 position—is deliberate. The N-alkylation prevents tautomerization to the triazol-3-one, locking the molecule in its thiol/thione form, while the furan ring, a common fragment in natural products and drugs, introduces unique electronic and steric properties that can modulate biological activity.

Understanding the physicochemical profile of this molecule is a prerequisite for any meaningful biological evaluation. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug, influencing everything from oral bioavailability to target engagement and off-target toxicity. This guide provides the necessary theoretical foundation and practical, step-by-step protocols to fully characterize this compound.

Proposed Synthesis and Spectroscopic Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is reliably achieved through the base-catalyzed intramolecular cyclization of a corresponding 1-acyl-4-alkyl-thiosemicarbazide intermediate.[1][6] This established pathway offers high yields and a straightforward purification process.

Proposed Synthetic Pathway

The proposed two-step synthesis begins with the formation of the key thiosemicarbazide intermediate from 2-methyl-3-furoic acid hydrazide and methyl isothiocyanate. This intermediate is then cyclized under alkaline conditions to yield the final product.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A 2-Methyl-3-furoic acid hydrazide E 1-(2-methyl-3-furoyl)-4-methyl- thiosemicarbazide (Intermediate) A->E 1. B Methyl isothiocyanate B->E 2. C Ethanol (Solvent) C->E in D Reflux, 4-6h D->E under H 4-methyl-5-(2-methyl-3-furyl)- 4H-1,2,4-triazole-3-thiol (Product) E->H F Aqueous NaOH (e.g., 2M) F->H with G Reflux, 3-5h G->H under I Acidification (e.g., HCl) to precipitate H->I

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Causality: The choice of ethanol as a solvent in Step 1 is due to its ability to dissolve both reactants and its suitable boiling point for reflux. The base-catalyzed cyclization in Step 2 proceeds via nucleophilic attack of the hydrazide nitrogen onto the thiocarbonyl carbon, followed by dehydration. Acidification is required to protonate the thiolate salt formed in the basic medium, causing the final product to precipitate.

Table 1: Reagents and Materials

Reagent/Material Purpose
2-Methyl-3-furoic acid hydrazide Starting Material
Methyl isothiocyanate Reactant
Absolute Ethanol Solvent
Sodium Hydroxide (NaOH) Base Catalyst
Hydrochloric Acid (HCl), conc. Acidification
Round-bottom flask, Reflux condenser Reaction Vessel

| Magnetic stirrer/hotplate | Agitation/Heating |

Step-by-Step Methodology:

  • Synthesis of 1-(2-methyl-3-furoyl)-4-methyl-thiosemicarbazide (Intermediate):

    • In a 250 mL round-bottom flask, dissolve 1 equivalent of 2-methyl-3-furoic acid hydrazide in absolute ethanol.

    • To this stirring solution, add 1 equivalent of methyl isothiocyanate dropwise.

    • Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The intermediate will likely precipitate.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo.

  • Synthesis of this compound (Product):

    • Suspend the dried intermediate (1 equivalent) in 2M aqueous sodium hydroxide solution.

    • Heat the mixture under reflux for 3-5 hours, during which the solid should dissolve as the cyclization proceeds.

    • Cool the resulting clear or light-yellow solution in an ice bath.

    • Slowly acidify the solution with concentrated HCl with constant stirring until the pH is ~5-6.

    • A white or off-white solid will precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

    • Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure compound.

Spectroscopic and Physical Characterization

The synthesized compound must be rigorously characterized to confirm its identity and purity.

  • Melting Point (MP): A sharp melting point is indicative of high purity. For similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, melting points are often observed in the range of 170-270 °C.[6][7]

  • FT-IR (KBr, cm⁻¹): Key expected peaks include the absence of a C=O stretch (from the intermediate), a C=N stretch (~1620 cm⁻¹), and a broad S-H stretch (~2600-2750 cm⁻¹), confirming the thiol form.[4][6]

  • ¹H-NMR (DMSO-d₆, δ ppm): Expected signals would include a singlet for the N-CH₃ group (~3.5-3.8 ppm), singlets for the furan-CH₃ and furan proton, and a broad singlet for the acidic SH proton at a downfield chemical shift (>12 ppm).[4][6]

  • ¹³C-NMR (DMSO-d₆, δ ppm): Key signals will correspond to the triazole C3 (thione, ~165-170 ppm) and C5 carbons, in addition to the carbons of the methyl and furyl substituents.[4]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the compound (C₈H₉N₃OS, MW = 195.24).

Core Physicochemical Properties: Experimental Assessment

The following protocols are designed to be self-validating by including standard compounds and ensuring robust analytical quantification.

Acidity (pKa)

Theoretical Context: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this molecule, the thiol proton is the most acidic, and its pKa value is critical for understanding the compound's charge state in physiological environments, which directly impacts solubility, permeability, and target binding.[8] Thiols on similar heterocyclic systems typically have pKa values in the range of 6-9.[9]

Experimental Protocol: UV-Vis Spectrophotometric Titration

Causality: This method is chosen for its high throughput and small sample requirement.[10] It relies on the principle that the protonated (R-SH) and deprotonated (R-S⁻) forms of the molecule will have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated from which the pKa is determined as the inflection point.[8]

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare universal buffer solutions (pH 1 to 13) C Dispense buffer solutions into 96-well UV-plate A->C B Prepare concentrated stock solution of compound in DMSO D Add small aliquot of stock solution to each well. Mix. B->D C->D E Scan absorbance from 220-400 nm for all wells D->E F Identify analytical wavelength (λ_max) with largest change E->F G Plot Absorbance vs. pH F->G H Fit data to sigmoidal curve. pKa = inflection point. G->H

Caption: Workflow for pKa determination via UV-Vis titration.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of universal buffers covering a pH range from 1.0 to 13.0.[10]

    • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Measurement:

    • In a 96-well UV-transparent microplate, add 198 µL of each buffer to respective wells.

    • Add 2 µL of the compound stock solution to each well, resulting in a final concentration of 100 µM.

    • Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.

  • Data Analysis:

    • Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.

    • Plot the absorbance at this wavelength against the pH of each buffer.

    • Fit the resulting data to a sigmoidal dose-response equation. The pH at the inflection point of the curve is the experimental pKa.

Lipophilicity (LogP)

Theoretical Context: The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is its logarithmic form. It is a key predictor of a drug's ability to cross cell membranes. For oral drugs, a LogP value between 1 and 5 is often considered optimal (Lipinski's Rule of 5).[11]

Experimental Protocol: Shake-Flask Method with HPLC Quantification

Causality: The shake-flask method is the "gold standard" for LogP determination because it measures the partitioning of a compound at thermodynamic equilibrium.[10][12] HPLC is used for quantification due to its high sensitivity and specificity, allowing for accurate concentration measurements in both phases even when they differ significantly.[13]

G cluster_0 Phase Preparation cluster_1 Partitioning cluster_2 Quantification & Calculation A Pre-saturate n-octanol with water C Add known amount of compound to equal volumes of pre-saturated phases A->C B Pre-saturate water (pH 7.4 buffer) with n-octanol B->C D Shake/agitate vigorously for >1 hour to reach equilibrium C->D E Centrifuge to ensure complete phase separation D->E F Carefully sample aqueous and organic phases E->F G Determine concentration in each phase using a calibrated HPLC method F->G H Calculate LogP = log([Organic]/[Aqueous]) G->H

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a phosphate buffer at pH 7.4.

    • Pre-saturate the buffer with n-octanol and, separately, n-octanol with the buffer by mixing them overnight and then separating the phases. This prevents volume changes during the experiment.

  • Partitioning:

    • Accurately weigh the test compound and dissolve it in one of the phases (or a 50:50 mixture).

    • Add equal, known volumes of the pre-saturated n-octanol and buffer to a vial.

    • Shake the mixture vigorously for at least 1 hour at a constant temperature (e.g., 25 °C).

    • Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from each phase, avoiding the interface.

    • Quantify the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.

    • Calculate the LogP using the formula: LogP = log₁₀(Concentration in octanol / Concentration in buffer).[14]

Aqueous Solubility

Theoretical Context: Aqueous solubility is a critical determinant of a drug's absorption and formulation possibilities. Poor solubility is a major hurdle in drug development. A commonly accepted criterion for drug discovery compounds is a solubility of greater than 60 µg/mL.[15]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

Causality: This method determines the equilibrium solubility, which is the most relevant measure for biopharmaceutical characterization, as it reflects the maximum amount of compound that can be dissolved under stable conditions.[12] It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Step-by-Step Methodology:

  • Incubation:

    • Add an excess amount of the solid compound to a vial containing a buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid must be visible.

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation:

    • After incubation, separate the undissolved solid from the solution. This can be done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Analyze the clear filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.[16]

    • The measured concentration is the thermodynamic solubility of the compound under the tested conditions.

Chemical Stability

Theoretical Context: Sulfur-containing heterocycles can be susceptible to degradation, particularly oxidation of the thiol group or hydrolysis of the ring system under harsh pH conditions or elevated temperatures.[17][18] Assessing stability is crucial for determining storage conditions, shelf-life, and potential metabolic liabilities.

Experimental Protocol: HPLC-Based Stability Assay

Causality: This protocol evaluates stability by incubating the compound under stressed conditions (varied pH and temperature) and monitoring its concentration over time. HPLC is used to separate the parent compound from any potential degradants, allowing for a precise quantification of its remaining percentage.

Step-by-Step Methodology:

  • Incubation:

    • Prepare solutions of the test compound (~100 µM) in buffers of different pH values (e.g., pH 2, pH 7.4, pH 9).

    • Incubate these solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

    • Immediately quench any reaction if necessary (e.g., by neutralizing the pH or adding an organic solvent like acetonitrile).

  • Quantification:

    • Analyze each sample by HPLC-UV.

    • Calculate the percentage of the compound remaining at each time point relative to the amount at time zero.

    • The results can be used to determine the compound's half-life (t₁/₂) under each condition.

Data Summary and Implications for Drug Development

All quantitative data should be consolidated for easy interpretation and comparison.

Table 2: Summary of Physicochemical Properties for this compound

Physicochemical Property Predicted Range / Target Value Experimental Method Importance in Drug Development
Molecular Weight 195.24 g/mol (Calculated) Conforms to Lipinski's rule (<500 Da)
pKa 6.0 - 9.0 UV-Vis Spectrophotometry Determines charge state, affecting solubility and permeability
LogP 1.0 - 4.0 Shake-Flask / HPLC Measures lipophilicity; key for membrane permeability
Aqueous Solubility >60 µg/mL Shake-Flask / HPLC Crucial for absorption and formulation development

| Chemical Stability (t₁/₂ at pH 7.4, 25°C) | >24 hours | HPLC-Based Assay | Indicates shelf-life and potential for degradation in vivo |

Interpretation: The collective results from these assays will form a comprehensive physicochemical profile. For instance, a compound with a LogP of 2.5, a pKa of 7.8, and a solubility of 80 µg/mL would be considered a promising candidate from a developability standpoint. Conversely, very low solubility (<10 µg/mL) or rapid degradation (t₁/₂ < 2 hours) would be significant red flags, requiring medicinal chemistry efforts to modify the structure and improve these properties.

Conclusion

This technical guide provides a scientifically rigorous and logically structured approach to the synthesis and comprehensive physicochemical characterization of this compound. By following the detailed protocols for determining pKa, LogP, aqueous solubility, and chemical stability, researchers can generate the critical data needed to make informed decisions about the compound's viability in a drug discovery pipeline. This foundational knowledge is indispensable for correlating chemical structure with biological activity and ultimately advancing novel therapeutic agents from the laboratory to the clinic.

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  • Rollas, S., & Küçükgüzel, Ş. G. (Year not specified). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOn7n__s7Jbw5efqr8Cq8LzGWC9ZhiUjaL9O7mMWhbC7ZNeWmTgt2Btdw52efKyDGswLQMyPcL2DhXzUoGja4n2Ls0JOKdTBsk9_rJ0VIekkZi9I5oV74wr-CUBzExdcfk]
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  • Oriental Journal of Chemistry. (Year not specified). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL0iK8ePF164TTg3TzUbzz0rWLVnbmn-wPtblDshygdI9fcc9cYADgkTus_OY5znkdioNxdkoRCfmepwfOpOrbEeaiKBQwAL9gjvmv3KfKWqEfgYTYvwPEhNdKbhRjyivwZiMWbWvShuIi8xAVFCSnB_K74j_3iwhLWYy1oVQDotWBrUHFmZwnds6-4YjDMhisD7ciRfLRZsQ72AjYU9Blxb8EH9YVgHAncHPMpp5-5-zRo7PKd5DKIjfVs80BxevDNXGofncGG8cRNNCaM3gjpm0gGSLupKVD2BHTcwUgMNL-ju5lNVi-mHlKIsr-9U_J2VByQ84HySo=]
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Sources

spectral data for 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Characterization of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen- and sulfur-containing scaffolds like 1,2,4-triazoles being of particular interest. These structures are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The title compound, this compound, merges the well-established 1,2,4-triazole core with a furan moiety, creating a novel chemical entity with significant potential in drug discovery and materials science.

Unambiguous structural elucidation is the cornerstone of chemical research and development. It ensures the identity and purity of a synthesized compound, which is critical for interpreting biological activity and ensuring reproducibility. This guide provides a comprehensive framework for the spectral characterization of this compound using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a Senior Application Scientist, this document is structured not merely as a list of data, but as a technical narrative explaining the causality behind experimental choices and the logic of spectral interpretation.

Molecular Structure and Key Chemical Features

The structural identity of the target compound is the foundation of our analysis. A crucial feature of the 1,2,4-triazole-3-thiol ring is its capacity to exist in two tautomeric forms: the thiol and the thione. This equilibrium is influenced by factors such as the solvent and the physical state (solid vs. solution) and has distinct spectroscopic signatures.

Caption: Thiol-Thione tautomerism in the 1,2,4-triazole-3-thiol core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical for ¹H NMR. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice here. Its polarity helps in dissolving the potentially polar triazole, and more importantly, it slows the chemical exchange of the labile thiol (S-H) proton, allowing it to be observed as a distinct, albeit often broad, signal. The observation of this proton is a key piece of evidence for the thiol tautomer.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary if solubility is low.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at 25 °C. Key parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically sufficient for a high signal-to-noise ratio.

  • Confirmation (D₂O Exchange): To confirm the S-H proton, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the S-H proton will disappear due to proton-deuterium exchange.

Predicted ¹H NMR Data & Interpretation

The following table summarizes the predicted ¹H NMR spectrum, with justifications based on established chemical shift principles and data from analogous structures.

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Cited Insights
HₐN-CH₃~3.5Singlet3HThe methyl group attached to the electron-withdrawing triazole nitrogen is expected to be deshielded. A similar N-CH₃ in 4-methyl-1,2,4-triazole-3-thiol appears at 3.45 ppm in DMSO-d₆.[3]
HₑFuran-CH₃~2.3Singlet3HMethyl groups on aromatic rings typically appear around 2.2-2.5 ppm.
Furan-H (C4)~6.5Doublet1HProtons on a furan ring typically appear between 6.0-7.5 ppm. This proton is adjacent to one other furan proton, resulting in a doublet.
H₉Furan-H (C5)~7.6Doublet1HThis proton is adjacent to the oxygen atom, leading to greater deshielding compared to Hբ.
HₙS-H13.0 - 14.0Broad Singlet1HThe thiol proton in similar 1,2,4-triazole systems is known to be highly deshielded and appears far downfield. For instance, the SH proton in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is observed at 13.97 ppm.[1] This signal will disappear upon D₂O exchange.

Caption: Structure of the title compound with proton assignments.

Carbon-13 (¹³C) NMR Spectroscopy

Trustworthiness: A standard broadband proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. This serves as a self-validating system; the number of observed signals should match the number of non-equivalent carbons in the proposed structure, confirming its integrity.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Configure the spectrometer for ¹³C observation (e.g., at 100 MHz for a 400 MHz instrument).

  • Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is appropriate.

Predicted ¹³C NMR Data & Interpretation

AssignmentPredicted δ (ppm)Rationale & Cited Insights
N-CH₃~30Aliphatic carbon attached to a nitrogen atom.
Furan-CH₃~14Typical chemical shift for a methyl group on an aromatic ring.
Furan C4~112Electron-rich aromatic carbons in furan.
Furan C5~143Furan carbon adjacent to oxygen is typically more deshielded.
Furan C2~148Quaternary furan carbon attached to the methyl group.
Furan C3~115Quaternary furan carbon attached to the triazole ring.
Triazole C5~150Carbon atom in the triazole ring attached to the furan substituent.
Triazole C3 (C-S)~165The carbon atom attached to both sulfur and two nitrogen atoms is highly deshielded. In related amino-triazoles, carbons adjacent to heteroatoms appear in the 130-170 ppm range.[4]

Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure's connectivity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition, providing a result accurate to within a few parts per million of the calculated value.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar, non-volatile compounds, minimizing fragmentation and ensuring a strong molecular ion peak.

  • Analysis: Analyze the sample using a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum & Fragmentation

  • Molecular Formula: C₉H₉N₃OS

  • Calculated Exact Mass: 207.0466

  • Predicted HRMS (ESI-TOF) m/z: 208.0539 for [C₉H₉N₃OS + H]⁺

The fragmentation pattern provides a fingerprint of the molecule's structure. Key bond cleavages can be predicted based on chemical stability.

G parent [M+H]⁺ m/z = 208.05 frag1 Loss of CH₃N m/z = 179.04 parent->frag1 -CH₃N frag2 Loss of Furyl group m/z = 127.03 parent->frag2 -C₅H₅O frag3 [2-methyl-3-furyl]⁺ m/z = 95.05 parent->frag3 frag4 [Triazole-thiol]⁺ m/z = 114.02 parent->frag4

Caption: Predicted major fragmentation pathways for the title compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is exceptionally useful for identifying functional groups and can provide critical evidence for the thiol-thione tautomerism in the solid state. The presence of a weak S-H stretch and the absence of a strong N-H stretch would strongly support the thiol form as the dominant tautomer in the solid sample.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

  • Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100MediumC-H stretch (Aromatic/Furan)Characteristic stretching vibration for C-H bonds on the furan ring.
2950-2850Medium-WeakC-H stretch (Aliphatic/Methyl)Stretching vibrations for the N-CH₃ and Furan-CH₃ groups.
~2550WeakS-H stretchThe thiol stretch is characteristically weak and can sometimes be difficult to observe. Its presence is a key indicator of the thiol tautomer.
~1630StrongC=N stretchStretching vibration from the C=N bonds within the triazole ring. Similar compounds show this band around 1635 cm⁻¹.[6]
~1550StrongC=C stretchAromatic ring stretching from the furan moiety.
~1250StrongC=S stretch (Thione form)If the thione tautomer is present, a strong absorption in this region is expected. The relative intensity of this band versus the S-H band can indicate the tautomeric ratio.
~1050StrongC-O-C stretchCharacteristic asymmetric stretch of the furan ring.

Conclusion

The structural verification of this compound requires a synergistic application of modern spectroscopic techniques. This guide outlines a robust, self-validating workflow for its complete characterization. ¹H and ¹³C NMR define the carbon-hydrogen framework, high-resolution mass spectrometry confirms the elemental composition with exacting precision, and infrared spectroscopy identifies key functional groups, offering vital clues into the compound's tautomeric state. By following these protocols and interpretive frameworks, researchers and drug development professionals can establish the identity and purity of this novel heterocyclic compound with the highest degree of scientific confidence.

References

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • Ginekologia i Poloznictwo. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

  • Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | C5H9N3S. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Tautomeric Forms of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a cornerstone in the design of various therapeutic agents, and a profound understanding of its structural nuances, particularly tautomerism, is critical for predicting molecular interactions and reactivity.[1][2] This document delineates the potential tautomeric forms of the title compound, explores the underlying principles governing the thione-thiol equilibrium, and presents a multi-faceted approach for their characterization, integrating both experimental and computational methodologies. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the therapeutic potential of this class of molecules.

Introduction: The Significance of Tautomerism in 1,2,4-Triazole-3-thiols

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules. In the realm of heterocyclic chemistry, the 1,2,4-triazole ring system is a privileged scaffold known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The presence of a thiol group at the 3-position of the 1,2,4-triazole ring introduces the possibility of thione-thiol tautomerism, a prototropic equilibrium between a thione (C=S) form and a thiol (-SH) form.

The position of this equilibrium can be influenced by a multitude of factors, including the nature of substituents on the triazole ring, the solvent polarity, temperature, and the physical state (solid or solution) of the compound.[6][7] Understanding and controlling this tautomeric balance is paramount in drug design, as the different tautomers can exhibit distinct physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capacity, which in turn dictate their pharmacokinetic and pharmacodynamic profiles. This guide will focus specifically on the tautomeric landscape of this compound.

Potential Tautomeric Forms of this compound

The title compound can theoretically exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is depicted below.

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in contemporary drug discovery and materials science. Recognizing the critical role of solubility in determining the therapeutic efficacy, formulation feasibility, and synthetic pathway optimization of novel chemical entities, this document synthesizes theoretical principles with actionable experimental protocols.[1][2][3] We delve into the molecular architecture of the target compound to predict its solubility behavior and present a systematic approach for its empirical determination across a spectrum of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to navigate the complexities of solubility assessment.

Introduction: The Imperative of Solubility in Modern Chemistry

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the fate of a compound in both biological and synthetic environments.[3] In the realm of drug development, poor aqueous solubility is a primary contributor to the high attrition rates of promising drug candidates, as it directly impacts bioavailability and therapeutic effectiveness.[1][2][3] For a therapeutic agent to be absorbed, it must first be in solution at its site of administration.[2][3] Consequently, a thorough understanding and empirical determination of a compound's solubility profile are indispensable early-stage activities in any drug discovery pipeline.[4]

Beyond pharmaceuticals, the solubility of a compound in organic solvents is a critical parameter in synthetic chemistry, influencing reaction kinetics, purification strategies (such as crystallization and chromatography), and the formulation of materials. This guide focuses on this compound, a molecule featuring a confluence of functional groups that present a unique and instructive case study in solubility.

Molecular Architecture and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structural and electronic features. The principle of "like dissolves like" serves as a foundational concept, suggesting that polar molecules will dissolve in polar solvents, and non-polar molecules in non-polar solvents.[5] An analysis of the structure of this compound allows for a predictive assessment of its solubility.

The key structural motifs of this compound include:

  • A 1,2,4-Triazole Ring: This five-membered heterocycle containing three nitrogen atoms is polar and capable of acting as a hydrogen bond acceptor.[6]

  • A Thiol Group (-SH): The thiol group is weakly acidic and can participate in hydrogen bonding, both as a donor and an acceptor, which can enhance solubility in polar protic solvents.

  • A Methyl Group (-CH3): This is a small, non-polar aliphatic group.

  • A 2-methyl-3-furyl Group: This heterocyclic substituent, while containing an oxygen atom, is largely non-polar due to its hydrocarbon framework.

The interplay of these functional groups results in a molecule with moderate overall polarity. The presence of the triazole and thiol moieties suggests potential solubility in polar solvents, while the methyl and furyl groups will contribute to its solubility in less polar organic solvents. It is important to note that many 1,2,4-triazole derivatives are reported to have poor solubility in common organic solvents, which underscores the necessity of empirical determination.[7]

Systematic Evaluation of Solubility: An Experimental Workflow

The following section outlines a robust, multi-tiered approach to determining the solubility of this compound. This workflow is designed to progress from qualitative screening to precise quantitative measurement, allowing for efficient use of resources.

Solubility_Workflow cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Semi-Quantitative Estimation cluster_2 Phase 3: Quantitative Determination A Initial Solvent Selection (Polar to Non-Polar) B Small-Scale Solubility Test (Visual Assessment) A->B Add ~1-2 mg of compound to 0.5 mL of solvent C Serial Dilution Method B->C For promising solvents D Determine Approximate Solubility Range C->D Identify last clear solution E Equilibrium Solubility Measurement (Shake-Flask Method) D->E For precise data F Solution Saturation (24-48h agitation) E->F G Phase Separation (Centrifugation/Filtration) F->G H Concentration Analysis (HPLC/UV-Vis) G->H

Caption: A three-phase experimental workflow for determining compound solubility.

Phase 1: Qualitative Screening

The initial step involves a rapid screening of solubility in a diverse range of organic solvents. This provides a broad overview of the compound's solubility characteristics.

Protocol:

  • Solvent Selection: Choose a representative set of solvents spanning the polarity spectrum. A suggested list is provided in Table 1.

  • Sample Preparation: In separate, labeled small vials or test tubes, add approximately 1-2 mg of this compound.

  • Solvent Addition: Add 0.5 mL of each selected solvent to the corresponding vial.

  • Mixing: Vigorously vortex or shake each vial for 1-2 minutes at a controlled ambient temperature (e.g., 25°C).

  • Visual Observation: Visually inspect each vial for the presence of undissolved solid. Classify the solubility as "Soluble," "Partially Soluble," or "Insoluble."

Phase 2: Semi-Quantitative Estimation

For solvents in which the compound shows some solubility, a semi-quantitative estimation can be performed to narrow down the solubility range.

Protocol:

  • Stock Solution Preparation: In a solvent where the compound is known to be soluble, prepare a stock solution of a known concentration.

  • Serial Dilution: Perform serial dilutions of the stock solution.

  • Observation: Identify the concentration at which precipitation is first observed. This provides an estimate of the saturation solubility.

Phase 3: Quantitative Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and clarified by centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is critical to prevent undissolved solid particles from interfering with the analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

  • Data Reporting: Express the solubility in standard units, such as mg/mL or molarity (mol/L).

Data Presentation and Interpretation

All quantitative solubility data should be systematically organized for clear comparison and interpretation.

Table 1: Predicted and Experimental Solubility of this compound

SolventPolarity IndexPredicted SolubilityQualitative ObservationQuantitative Solubility (mg/mL at 25°C)
Hexane0.1LowInsoluble< 0.1
Toluene2.4Low to ModeratePartially SolubleTo be determined
Dichloromethane3.1ModeratePartially SolubleTo be determined
Acetone5.1Moderate to HighSolubleTo be determined
Ethanol4.3Moderate to HighSolubleTo be determined
Methanol5.1HighSolubleTo be determined
Dimethyl Sulfoxide (DMSO)7.2HighSolubleTo be determined
Water10.2LowInsoluble< 0.1

Note: The "Predicted Solubility" is based on theoretical principles. The "Qualitative Observation" and "Quantitative Solubility" columns are to be populated with experimental data. For context, a structurally related compound, 5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, is reported to have a solubility of 10 mM in DMSO. Another related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, is soluble in acetone at 2.5%.[8]

Conclusion: From Data to Decision-Making

A comprehensive understanding of the solubility of this compound in a range of organic solvents is paramount for its successful application in research and development. This guide has provided a dual approach: a theoretical framework for predicting solubility based on molecular structure and a detailed, practical workflow for its empirical determination. By systematically applying the described protocols, researchers can generate reliable and reproducible solubility data. This, in turn, will empower informed decision-making in crucial areas such as the selection of appropriate solvents for synthesis and purification, the design of formulations for biological testing, and the overall advancement of projects involving this promising class of heterocyclic compounds.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
  • The Importance of Solubility for New Drug Molecules. Biomedical & Pharmacology Journal. (2020-05-11).
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
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  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
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  • Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals. (2023-05-08).
  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PMC - NIH.
  • 4-Methyl-4H-1,2,4-triazole-3-thiol 97%. Sigma-Aldrich.
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  • The effects of solvent and base on yields of triazole-thiols 2a-b.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
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  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.
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An In-depth Technical Guide to the Mechanism of Action of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive examination of the putative mechanism of action of a specific derivative, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data for this particular compound is emerging, this document synthesizes the well-established mechanisms of analogous 1,2,4-triazole-3-thiol compounds to construct a scientifically grounded hypothesis of its biological function. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its likely antifungal, antimicrobial, and other potential therapeutic activities.

Introduction: The Prominence of the 1,2,4-Triazole-3-thiol Core

The 1,2,4-triazole ring system is a privileged heterocyclic structure renowned for its metabolic stability and diverse biological activities.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions significantly influences the molecule's physicochemical properties and pharmacological profile.[2] Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide array of therapeutic potential, including antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][2][3][4] The unique electronic and structural characteristics of the triazole ring, including its capacity for hydrogen bonding and its dipole moment, enable it to interact with a variety of biological targets with high affinity.[5]

Postulated Primary Mechanism of Action: Antifungal Activity via Ergosterol Biosynthesis Inhibition

The most extensively documented mechanism of action for antifungal 1,2,4-triazole compounds is the inhibition of lanosterol 14α-demethylase, a crucial fungal cytochrome P450 enzyme (CYP51).[6][7][8][9] This enzyme plays a pivotal role in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes that is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[6][7][8][9]

The Ergosterol Biosynthesis Pathway and the Role of CYP51

The biosynthesis of ergosterol is a multi-step process that begins with the cyclization of squalene to lanosterol. Lanosterol then undergoes a series of demethylation, isomerization, and desaturation reactions to yield ergosterol. A critical step in this pathway is the 14α-demethylation of lanosterol, catalyzed by CYP51.

Inhibition of CYP51 by this compound

It is highly probable that this compound, like other antifungal triazoles, acts as a potent and selective inhibitor of fungal CYP51. The nitrogen atom at the 4-position of the triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, thereby preventing the binding of the natural substrate, lanosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequences of this are:

  • Disruption of Membrane Integrity: The altered sterol composition leads to increased membrane permeability and fluidity, compromising the structural integrity of the fungal cell.

  • Impaired Fungal Growth: The disruption of membrane function inhibits fungal growth and replication.

Secondary Antifungal Mechanism: HMG-CoA Reductase Feedback

Recent studies have uncovered a secondary mechanism of action for some triazole antifungals.[10] The accumulation of sterol intermediates resulting from CYP51 inhibition can induce negative feedback on HMG-CoA reductase, a key enzyme earlier in the ergosterol biosynthesis pathway.[10] This dual-action mechanism may contribute to the potent fungicidal activity of these compounds.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug This compound HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Toxic_Sterols Toxic 14α-methylated Sterols Lanosterol->Toxic_Sterols Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Maintains Integrity Toxic_Sterols->HMG_CoA Induces Negative Feedback Toxic_Sterols->Fungal_Cell_Membrane Disrupts Integrity Triazole Triazole Compound Triazole->Lanosterol Inhibits CYP51 Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays CYP51_Assay Fungal CYP51 Inhibition Assay IC50 IC50 Value CYP51_Assay->IC50 Determines MIC_Testing Antifungal Susceptibility Testing Ergosterol_Quantification Ergosterol Quantification Assay MIC_Testing->Ergosterol_Quantification Informs Concentration for Membrane_Integrity Membrane Integrity Assay MIC_Testing->Membrane_Integrity Informs Concentration for MIC_Value MIC Value MIC_Testing->MIC_Value Determines Ergosterol_Depletion Ergosterol Depletion Ergosterol_Quantification->Ergosterol_Depletion Measures Membrane_Damage Membrane Damage Membrane_Integrity->Membrane_Damage Measures Test_Compound This compound Test_Compound->CYP51_Assay Test_Compound->MIC_Testing

Caption: Experimental workflow for mechanistic validation.

Quantitative Data Summary

While specific data for this compound is not yet available in the public domain, the following table provides representative data for analogous 1,2,4-triazole-3-thiol derivatives to illustrate the expected range of activity.

Compound ClassTarget OrganismAssayResult (Range)Reference
1,2,4-Triazole-3-thiol DerivativesCandida albicansMIC0.0156 - 2.0 µg/mL[7]
1,2,4-Triazole-3-thiol DerivativesAspergillus nigerMICVaries with substitution[6]
1,2,4-Triazole-3-thiol Schiff BasesStaphylococcus aureusMICComparable to standard antibiotics[3]
1,2,4-Triazole-3-thiol Schiff BasesEscherichia coliMICVaries with substitution[3]

Conclusion and Future Directions

Based on the extensive body of research on 1,2,4-triazole-3-thiol derivatives, it is highly probable that this compound exerts its primary biological effect as an antifungal agent through the inhibition of ergosterol biosynthesis. The proposed dual mechanism involving both CYP51 inhibition and potential negative feedback on HMG-CoA reductase warrants further investigation. Additionally, its potential as a broader spectrum antimicrobial and its other therapeutic possibilities should be explored. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive evaluation of this promising compound.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
  • Antimicrobial activity of new 5-(furan-2-yl)
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. NIH.
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus medi
  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. Benchchem.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Synthesis and evaluation of 4-amino-5-phenyl-4H--[3][6][11]triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar.

  • synthesis-and-evaluation-of-4-amino-5-phenyl-4h-1-2-4-triazole-3-thiol-deriv
  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

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A Technical Guide to the Potential Biological Activities of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential biological activities of a specific, novel derivative: 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data on this compound is not yet prevalent in published literature, this document synthesizes existing research on structurally related analogues to build a robust predictive profile. By examining the established roles of the 1,2,4-triazole-3-thiol core, the N4-methyl substituent, and the 5-furyl moiety, we project this molecule to be a promising candidate for antimicrobial, antifungal, and anticancer applications. This guide will detail the scientific rationale for these predictions, propose potential mechanisms of action, and outline experimental protocols for validation.

Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold

The five-membered heterocyclic ring system of 1,2,4-triazole is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The incorporation of a thiol group at the C3 position and substitutions at the N4 and C5 positions of the triazole ring have been shown to significantly modulate and enhance these activities.[1][5]

The thiol group, in particular, is a key functional feature, capable of existing in thione-thiol tautomeric forms, which can influence receptor binding and metabolic stability. This guide focuses on the specific derivative, this compound, which combines the established triazole-thiol core with a methylated furan ring at the C5 position and a methyl group at the N4 position. The presence of the furan ring, a common pharmacophore, is anticipated to introduce unique electronic and steric properties that may confer potent and selective biological effects.

Synthesis and Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established in the literature. A common and effective method involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[1][6] The proposed synthetic route for this compound would logically follow this pathway.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Pathway 2_methyl_3_furoic_acid 2-Methyl-3-furoic Acid Acid_Chloride 2-Methyl-3-furoyl Chloride 2_methyl_3_furoic_acid->Acid_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Hydrazine_Hydrate Hydrazine Hydrate (N₂H₄·H₂O) Methyl_Isothiocyanate Methyl Isothiocyanate (CH₃NCS) Base Base (e.g., NaOH, K₂CO₃) Hydrazide 2-Methyl-3-furoic Hydrazide Acid_Chloride->Hydrazide + N₂H₄·H₂O Thiosemicarbazide 1-(2-Methyl-3-furoyl)-4-methyl-thiosemicarbazide Hydrazide->Thiosemicarbazide + CH₃NCS Target_Compound This compound Thiosemicarbazide->Target_Compound Base-catalyzed cyclization Antifungal_Mechanism Target_Compound 4-methyl-5-(2-methyl-3-furyl) -4H-1,2,4-triazole-3-thiol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Target_Compound->Lanosterol_Demethylase inhibition Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol biosynthesis Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase substrate Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane incorporation Disruption Membrane Disruption & Fungal Cell Death Fungal_Cell_Membrane->Disruption leads to

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Substituted 4-Methyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: Initial research did not yield specific information on the discovery and history of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. Therefore, this guide will focus on a closely related and well-documented analogue, 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol , to provide a representative and technically detailed overview of the synthesis and characterization of this class of compounds. The methodologies and principles discussed herein are broadly applicable to the synthesis of various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The inclusion of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for the fine-tuning of their physicochemical and pharmacological profiles. This guide provides a detailed exploration of the synthesis and characterization of 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, a representative member of this important class of heterocyclic compounds.

Historical Context and a General Synthetic Strategy

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. A common and effective method involves the cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium.[1] This approach offers a versatile route to a wide array of derivatives, starting from readily available carboxylic acid hydrazides and isothiocyanates. The general synthetic pathway can be conceptualized as a two-step process: first, the formation of a thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization to yield the desired triazole.

Synthesis of 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

The synthesis of the title compound is achieved through a two-step process, commencing with the preparation of the intermediate, 1-(2-furoyl)-4-(4-methylphenyl)thiosemicarbazide, followed by its cyclization.

Part 1: Synthesis of 1-(2-furoyl)-4-(4-methylphenyl)thiosemicarbazide

The initial step involves the condensation of furan-2-carboxylic acid hydrazide with p-tolyl isothiocyanate. This reaction forms the thiosemicarbazide backbone, which is the precursor for the subsequent cyclization.

Experimental Protocol:

  • A solution of furan-2-carboxylic acid hydrazide (0.1 mole) in absolute ethanol (150 mL) is prepared.

  • To this solution, p-tolyl isothiocyanate (0.1 mole) is added.

  • The reaction mixture is refluxed for a period of 4 hours.

  • Upon cooling, the precipitated solid is filtered, washed with cold ethanol (2 x 30 mL), and dried.

  • The crude product is recrystallized from ethanol to yield pure 1-(2-furoyl)-4-(4-methylphenyl)thiosemicarbazide.

Part 2: Synthesis of 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

The synthesized thiosemicarbazide is then cyclized in the presence of a base to form the final 1,2,4-triazole-3-thiol.

Experimental Protocol:

  • 1-(2-furoyl)-4-(4-methylphenyl)thiosemicarbazide (0.01 mole) is dissolved in a 2N sodium hydroxide solution (100 mL).

  • The mixture is refluxed for 4 hours.

  • After cooling, the solution is acidified with concentrated hydrochloric acid.

  • The resulting precipitate is filtered, washed with cold water (2 x 30 mL), and dried.

  • The crude product is recrystallized from ethanol to afford pure 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.[1]

Synthetic Pathway Diagram:

Synthesis_Pathway furan_hydrazide Furan-2-carboxylic acid hydrazide thiosemicarbazide 1-(2-furoyl)-4-(4-methylphenyl)thiosemicarbazide furan_hydrazide->thiosemicarbazide Reflux in Ethanol p_tolyl_isothiocyanate p-Tolyl isothiocyanate p_tolyl_isothiocyanate->thiosemicarbazide triazole_thiol 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol thiosemicarbazide->triazole_thiol 1. 2N NaOH, Reflux 2. HCl (aq)

Caption: Synthetic route to 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Characterization Data

The structure of the synthesized compound, 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, is confirmed by spectroscopic methods.

PropertyValueReference
Melting Point (°C)257-258[1]
Yield (%)79[1]
IR (cm⁻¹)
N-H3351, 3285[1]
S-H2576[1]
C=N1621[1]
C-O-C1250[1]
N-C=S1534, 1258, 1050, 951[1]
¹H-NMR (δ ppm)
CH₃2.46 (s, 3H)[1]
Furan-H5.94-6.36 (m, 3H)[1]
Ar-H7.31-7.47 (m, 4H)[1]
SH14.01 (s, 1H)[1]

Potential Applications and Future Directions

Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects.[1] The presence of the furan moiety and the substituted phenyl ring in the synthesized compound suggests its potential as a scaffold for the development of novel therapeutic agents. Further research could focus on the evaluation of its biological activities, as well as the synthesis of related analogues to establish structure-activity relationships. The thiol group also provides a handle for further chemical modifications, opening avenues for the creation of more complex molecules with potentially enhanced biological profiles.

Conclusion

This technical guide has detailed the synthesis and characterization of 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol as a representative example of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol class of compounds. The presented two-step synthetic protocol, involving the formation and subsequent cyclization of a thiosemicarbazide intermediate, is a robust and versatile method for accessing this important heterocyclic scaffold. The provided characterization data confirms the structure of the synthesized compound and serves as a valuable reference for researchers in the field. The diverse biological activities associated with the 1,2,4-triazole-3-thiol core underscore the significance of this class of compounds in drug discovery and development.

References

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation - ChemBK. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. [Link]

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A Comprehensive Guide to the Structural Elucidation of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This in-depth technical guide provides a comprehensive, multi-technique approach to the unambiguous structural confirmation of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. The narrative moves beyond a simple listing of procedures to explain the causal-driven strategy behind the analytical workflow, integrating mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance experiments. Each protocol is presented as a self-validating system, where data from orthogonal techniques converge to build an irrefutable structural model. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex molecular architectures.

Introduction: The Rationale for Structural Verification

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antifungal (e.g., fluconazole) and antiviral agents.[1][2] Its utility stems from its metabolic stability, hydrogen bonding capabilities, and rigid structure for orienting pharmacophoric substituents. When coupled with a furan moiety, another heterocycle of significant biological interest, the resulting molecule, this compound, presents a compelling candidate for biological screening.

However, the synthesis of such substituted heterocycles can often yield regioisomers. For instance, the linkage could potentially occur at different positions on the furan ring, or the N-methyl group on the triazole could be at the N1 or N2 position. Therefore, before committing resources to further development, its precise molecular structure must be unequivocally confirmed. This guide outlines the logical workflow for achieving this confirmation, beginning with the molecular formula and proceeding through functional group identification to the definitive mapping of the atomic framework.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement provides high confidence in the final structural assignment.

G cluster_start Hypothesized Structure cluster_analysis Spectroscopic & Spectrometric Analysis cluster_end Confirmation start Synthesis Product HRMS HRMS (Molecular Formula) start->HRMS Is the mass correct? FTIR FTIR Spectroscopy (Functional Groups) HRMS->FTIR What are the functional groups? end Elucidated Structure HRMS->end Data Convergence NMR NMR Spectroscopy (Connectivity & Framework) FTIR->NMR How are the atoms connected? FTIR->end Data Convergence NMR->end Data Convergence

Caption: A logical workflow for structural elucidation.

Mass Spectrometry: Defining the Elemental Composition

The first step is to confirm that the synthesized compound has the correct molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose, providing a mass measurement with enough accuracy to predict a unique elemental composition.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Analyze in both positive and negative ion modes to maximize the chance of observing a clear molecular ion. For this molecule, the triazole nitrogens are readily protonated, so positive mode ([M+H]⁺) is expected to be sensitive.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Expected Results and Interpretation

The target molecule, C₈H₁₀N₄OS, has a monoisotopic mass of 210.0626 Da.

  • Expected Ion: In positive mode ESI, the expected protonated molecule [M+H]⁺ would have an m/z of 210.0626 + 1.0078 = 211.0704 .

  • Confirmation: Observation of an ion at m/z 211.0704 (± 5 ppm) provides strong evidence for the elemental formula C₈H₁₀N₄OS.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides crucial structural clues by breaking the molecule apart and analyzing the fragments. The fragmentation of 1,2,4-triazoles is influenced by the substituents and ionization method.[3][4]

G cluster_furan cluster_triazole parent [M+H]⁺ m/z = 211.07 furan_ion m/z = 95.05 [C₆H₇O]⁺ parent->furan_ion Cleavage of C-C bond triazole_ion m/z = 116.03 [C₃H₆N₄S]⁺ parent->triazole_ion Cleavage of C-C bond

Caption: A simplified predicted fragmentation pathway.

Infrared Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the key is to confirm the presence of the triazole, furan, and thiol/thione moieties and to investigate the thiol-thione tautomerism. The 4H-1,2,4-triazole-3-thiol system can exist in two tautomeric forms: the thione form (C=S, N-H) and the thiol form (C-S-H, C=N). In the solid state and in many solutions, the thione form is predominant.[5][6]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Data and Interpretation

The following table summarizes the expected characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch (furan ring)
~2950-2850MediumAliphatic C-H stretch (methyl groups)
~2600-2550WeakS-H stretch (thiol form, if present)[6]
~1610-1500MediumC=N and C=C stretching (triazole & furan)[6]
~1300-1250StrongC=S stretch (thione form)[5]
~1050-1010StrongC-O-C asymmetric stretch (furan ring)[7]

The presence of a strong band around 1300-1250 cm⁻¹ and the absence or weakness of a distinct S-H band around 2550 cm⁻¹ would strongly suggest that the compound exists primarily in the thione tautomeric form in the solid state.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[8][9][10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this class of compounds as it can solubilize them well and allows for the observation of exchangeable protons like SH or NH.[5]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Experiments to Run:

    • ¹H NMR

    • ¹³C NMR (with proton decoupling)

    • DEPT-135 (to differentiate CH/CH₃ from CH₂)

    • 2D COSY (¹H-¹H correlation)

    • 2D HSQC (¹H-¹³C one-bond correlation)

    • 2D HMBC (¹H-¹³C long-range correlation, optimized for ~8 Hz)

Data Interpretation: Assembling the Structure

Based on known chemical shifts for furan and triazole systems, we can predict the expected NMR spectra.[11][12][13][14]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Atom Label Predicted ¹H δ (ppm) Multiplicity Integration Predicted ¹³C δ (ppm) DEPT-135
1 (N-CH₃) ~3.5 - 3.7 s 3H ~30-35 +
2 (C=S) - - - ~165-170 -
3 (C-furan) - - - ~145-150 -
4 (Furan C-O) - - - ~140-145 -
5 (Furan C-CH₃) - - - ~115-120 -
6 (Furan C-H) ~7.6 - 7.8 d 1H ~140-145 +
7 (Furan C-H) ~6.5 - 6.7 d 1H ~110-115 +
8 (Furan-CH₃) ~2.3 - 2.5 s 3H ~12-15 +

| 9 (SH/NH) | ~13.0 - 14.0 (broad) | s (broad) | 1H | - | - |

Note: The SH/NH proton (9) is expected to be a broad singlet at very high chemical shift in DMSO-d₆ due to its acidic nature and hydrogen bonding with the solvent. Its presence confirms the thiol/thione moiety.

While 1D NMR suggests the presence of the required pieces (a triazole, a disubstituted furan, two methyl groups), 2D NMR proves their connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount.

Caption: Key HMBC correlations confirming the molecular framework.

Critical HMBC Correlations to Confirm the Structure:

  • N-CH₃ to Triazole Ring: A correlation from the N-methyl protons (H1, ~3.6 ppm) to the two quaternary carbons of the triazole ring (C2 and C3, ~168 ppm and ~148 ppm respectively) confirms the methyl group is attached to the triazole nitrogen.

  • Furan-CH₃ to Furan Ring: A correlation from the furan-methyl protons (H8, ~2.4 ppm) to the furan carbons C4 and C5 confirms its position on the furan ring.

  • The Key Linkage - Furan to Triazole: The most critical correlation is from one of the furan protons (likely H7, ~6.6 ppm) to the triazole carbon C3 (~148 ppm). This unambiguously establishes the connection between the 3-position of the furan ring and the 5-position of the triazole ring, ruling out other isomers.

  • Intra-Furan Correlations: Correlations from the furan proton H6 to carbons C4 and C5, and from H7 to C5, will confirm the substitution pattern on the furan ring itself.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of this compound is achieved through a systematic and hierarchical analytical approach.

  • HRMS establishes the correct elemental formula, C₈H₁₀N₄OS.

  • FTIR confirms the presence of the key functional groups—methyl, furan, and a triazole-thione system—and suggests the dominance of the thione tautomer.

  • ¹H and ¹³C NMR provide the inventory of all hydrogen and carbon atoms and their immediate electronic environments.

  • 2D NMR (COSY, HSQC, and especially HMBC) serves as the final arbiter, piecing together the individual fragments and definitively establishing the atomic connectivity between the triazole and furan rings, confirming the substitution pattern and proving the structure beyond reasonable doubt.

This multi-technique, cross-validating methodology ensures the highest degree of confidence in the structural assignment, providing a solid foundation for any subsequent research and development efforts.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.[8][9]

  • BenchChem. (2025). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. BenchChem.[3]

  • BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. BenchChem.[1]

  • Kovalenko, S. M., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmaceutical Chemistry Journal.[4]

  • ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d).[15]

  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science.[16]

  • Pinto, D. C. G. A., et al. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Request PDF.[17]

  • Semantic Scholar. (1991). Mass spectra of some 1,2,4-triazoles.[18]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules.[5][6]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.[19]

  • Gaponik, P. N., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.[20]

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.[21]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.[10]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry.[22]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.[11]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.[12]

  • ChemicalBook. (n.d.). Furan(110-00-9) 1H NMR spectrum.[13]

  • ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.[2]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).[23]

  • Hulina, Yu. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.[24]

  • Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.[25]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.[14]

  • ResearchGate. (n.d.). High Resolution IR-Spectra of Furane and Thiophene.[26]

  • ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.[27]

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  • ResearchGate. (n.d.). FTIR spectra of the furan binder (2) obtained by the ATR technique.[7]

  • Padua Research Archive. (2021). Study of The Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D.[30]

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Methodological & Application

Synthesis and Characterization of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis and characterization of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. The unique structural combination of a 1,2,4-triazole-3-thiol core, a methyl group at the N4 position, and a 2-methyl-3-furyl moiety at the C5 position suggests a promising scaffold for the development of new therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth protocols and the scientific rationale behind the experimental procedures.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties[1][2][3]. The incorporation of a thiol group at the 3-position of the triazole ring often enhances these biological activities and provides a versatile handle for further chemical modifications[1][4]. Furthermore, the furan ring system is a key component of many natural and synthetic bioactive molecules, known to contribute to various pharmacological effects, including anti-inflammatory and antimicrobial activities[5][6]. The target molecule, this compound, synergistically combines these important pharmacophores, making it a compound of significant interest for biological screening and lead optimization programs.

This guide presents a robust and reproducible two-step synthetic pathway to the target compound, starting from readily available precursors. Detailed protocols for the synthesis of the key intermediate, 1-(2-methyl-3-furoyl)-4-methylthiosemicarbazide, and its subsequent base-catalyzed cyclization are provided. Additionally, a comprehensive characterization workflow is outlined, employing modern spectroscopic techniques to ensure the structural elucidation and purity assessment of the final product.

Synthesis Pathway

The synthesis of this compound is achieved through a well-established synthetic route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The overall strategy involves two main stages:

  • Formation of the Thiosemicarbazide Intermediate: This step involves the reaction of a carboxylic acid hydrazide with an isothiocyanate. For the target molecule, 2-methyl-3-furoic acid hydrazide is reacted with methyl isothiocyanate to yield 1-(2-methyl-3-furoyl)-4-methylthiosemicarbazide.

  • Cyclization to the Triazole-thiol: The synthesized thiosemicarbazide undergoes an intramolecular cyclization reaction in the presence of a base, leading to the formation of the desired this compound.

The following diagram illustrates the synthetic pathway:

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_main_synthesis Main Synthesis 2-methyl-3-furoic_acid 2-Methyl-3-furoic acid 2-methyl-3-furoic_acid_hydrazide 2-Methyl-3-furoic acid hydrazide 2-methyl-3-furoic_acid->2-methyl-3-furoic_acid_hydrazide Reflux hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->2-methyl-3-furoic_acid_hydrazide methylamine Methylamine methyl_isothiocyanate Methyl isothiocyanate methylamine->methyl_isothiocyanate Reaction with CS2 carbon_disulfide Carbon Disulfide carbon_disulfide->methyl_isothiocyanate thiosemicarbazide_intermediate 1-(2-Methyl-3-furoyl)-4- methylthiosemicarbazide 2-methyl-3-furoic_acid_hydrazide->thiosemicarbazide_intermediate Reflux in Ethanol methyl_isothiocyanate->thiosemicarbazide_intermediate target_molecule 4-Methyl-5-(2-methyl-3-furyl)-4H- 1,2,4-triazole-3-thiol thiosemicarbazide_intermediate->target_molecule Base-catalyzed cyclization (e.g., NaOH)

Caption: Synthetic pathway for this compound.

Experimental Protocols

1. Synthesis of 2-Methyl-3-furoic acid hydrazide

This protocol is adapted from standard procedures for the synthesis of carboxylic acid hydrazides from their corresponding acids.

  • Materials: 2-Methyl-3-furoic acid, Thionyl chloride (SOCl₂), Hydrazine hydrate (N₂H₄·H₂O), Anhydrous methanol, Diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 2-methyl-3-furoic acid (1 equivalent).

    • Slowly add thionyl chloride (1.5 equivalents) to the flask at room temperature with stirring.

    • Reflux the mixture for 2-3 hours. The completion of the reaction can be monitored by the cessation of HCl gas evolution.

    • After cooling, remove the excess thionyl chloride under reduced pressure.

    • To the resulting acid chloride, add anhydrous methanol (5-10 volumes) and reflux for 1 hour to form the corresponding methyl ester.

    • Remove the methanol under reduced pressure.

    • To the crude methyl 2-methyl-3-furoate, add hydrazine hydrate (2 equivalents) and ethanol.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry to obtain 2-methyl-3-furoic acid hydrazide.

2. Synthesis of Methyl isothiocyanate

This protocol is based on the reaction of methylamine with carbon disulfide, followed by oxidative decomposition of the resulting dithiocarbamate salt[7][8][9].

  • Materials: Methylamine (40% aqueous solution), Carbon disulfide (CS₂), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Diethyl ether.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium hydroxide (1 equivalent) in water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Simultaneously, add methylamine solution (1 equivalent) and carbon disulfide (1 equivalent) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture for an additional hour at room temperature.

    • To the resulting solution of sodium N-methyldithiocarbamate, slowly add hydrogen peroxide (30% solution, 1.1 equivalents) while keeping the temperature below 20 °C.

    • After the addition, stir the mixture for 2-3 hours at room temperature.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent by distillation to obtain methyl isothiocyanate.

1. Synthesis of 1-(2-methyl-3-furoyl)-4-methylthiosemicarbazide (Intermediate)

  • Materials: 2-Methyl-3-furoic acid hydrazide, Methyl isothiocyanate, Absolute ethanol.

  • Procedure:

    • Dissolve 2-methyl-3-furoic acid hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

    • To this solution, add methyl isothiocyanate (1 equivalent) dropwise with stirring.

    • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.

    • Filter the precipitate, wash with a small amount of cold ethanol, and dry to obtain the thiosemicarbazide intermediate.

2. Synthesis of this compound (Target Molecule)

This cyclization is a base-catalyzed intramolecular dehydration reaction[10][11][12].

  • Materials: 1-(2-Methyl-3-furoyl)-4-methylthiosemicarbazide, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Suspend the thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (8-10%, 2 equivalents).

    • Reflux the mixture for 4-6 hours. The solution should become clear as the reaction progresses.

    • After reflux, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

    • Carefully acidify the filtrate with dilute hydrochloric acid to a pH of 5-6 while cooling in an ice bath.

    • The desired triazole-thiol will precipitate out of the solution.

    • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then dry.

    • The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Characterization_Workflow Synthesized_Compound Synthesized Compound (Crude Product) Purification Purification (Recrystallization) Synthesized_Compound->Purification Pure_Compound Pure Compound Purification->Pure_Compound FTIR FT-IR Spectroscopy Pure_Compound->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS Elemental_Analysis Elemental Analysis Pure_Compound->Elemental_Analysis Structural_Confirmation Structural Confirmation and Purity Assessment FTIR->Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation Elemental_Analysis->Structural_Confirmation

Caption: Workflow for the characterization of the synthesized compound.

Expected Spectroscopic Data

Based on literature data for structurally similar compounds, the following spectral characteristics are anticipated for this compound[13][14][15][16][17].

Technique Expected Observations Interpretation
FT-IR (KBr, cm⁻¹) 3100-2900 (br), 2600-2550 (w), 1620-1600, 1550-1500, 1300-1250N-H stretching (thione tautomer), S-H stretching (thiol tautomer), C=N stretching, C=C stretching (furan ring), C=S stretching
¹H NMR (DMSO-d₆, δ ppm) 13.5-14.0 (s, 1H), 7.6-7.8 (d, 1H), 6.4-6.6 (d, 1H), 3.5-3.7 (s, 3H), 2.2-2.4 (s, 3H)-SH proton (thiol tautomer) or -NH proton (thione tautomer), Furan C5-H, Furan C4-H, N-CH₃ protons, Furyl-CH₃ protons
¹³C NMR (DMSO-d₆, δ ppm) 165-170, 150-155, 145-150, 140-145, 115-120, 110-115, 30-35, 10-15C=S (thione tautomer), C5 of triazole, C3 of triazole, Furan C2, Furan C5, Furan C4, N-CH₃, Furyl-CH₃
Mass Spectrometry (EI-MS) Molecular ion peak (M⁺) at m/z corresponding to C₈H₉N₃OS, fragmentation pattern showing loss of methyl, thiol, and furyl moieties.Confirmation of molecular weight and structural fragments.
Detailed Analytical Protocols
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the dried sample with spectroscopic grade KBr.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Analyze the spectrum for the characteristic absorption bands of the functional groups present in the molecule. The presence of a weak band around 2550-2600 cm⁻¹ for the S-H stretch and a strong band around 1250-1300 cm⁻¹ for the C=S stretch will help in determining the predominant tautomeric form (thiol or thione) in the solid state[13].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Assign the signals to the respective protons and carbons in the molecule. The chemical shift of the proton on the triazole ring (either N-H or S-H) is a key diagnostic feature[13][18][19].

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum of the compound using an appropriate ionization technique (e.g., Electron Impact - EI or Electrospray Ionization - ESI).

    • Determine the molecular weight from the molecular ion peak.

    • Analyze the fragmentation pattern to further confirm the structure of the molecule[20][21].

  • Elemental Analysis:

    • Perform elemental analysis (C, H, N, S) to determine the empirical formula of the synthesized compound.

    • Compare the experimentally found percentages with the theoretically calculated values to confirm the purity of the sample.

Potential Applications in Drug Development

The structural features of this compound suggest a high potential for various biological activities, making it an attractive candidate for further investigation in drug discovery programs.

  • Antimicrobial Activity: 1,2,4-Triazole-3-thiol derivatives are well-documented for their broad-spectrum antimicrobial properties[4][22][23]. The furan moiety is also known to contribute to antimicrobial efficacy[24][25]. Therefore, the target compound is a promising candidate for screening against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Numerous studies have highlighted the potent anticancer activities of 1,2,4-triazole derivatives[1][2][26][27][28]. They can exert their effects through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways. The presence of the furan ring may further enhance these properties.

  • Anti-inflammatory Activity: Both furan and triazole scaffolds have been independently associated with anti-inflammatory effects[3][5][6][29]. The combination of these two pharmacophores in the target molecule could lead to synergistic anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and characterization of this compound. The detailed protocols and the underlying scientific principles are intended to empower researchers to successfully prepare and validate this promising heterocyclic compound. The potential for diverse biological activities warrants further investigation of this molecule in various pharmacological assays, which could pave the way for the development of novel therapeutic agents.

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  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (2014). The Royal Society of Chemistry.
  • Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153-3160.
  • 1 H and 13 C NMR study of novel fused 1,2,4‐triazole heterocycles. (1992). Magnetic Resonance in Chemistry.
  • 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014).
  • SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIV
  • 2-Furoic Acid Hydrazide. (n.d.).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2014).

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Application Note: A Detailed Protocol for the ¹H NMR Analysis of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. This compound incorporates key heterocyclic moieties—triazole, furan, and thiol—that are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for quality control, reaction monitoring, and final compound verification. This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology from sample preparation to spectral interpretation, grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction and Foundational Principles

The structural confirmation of novel chemical entities is a cornerstone of modern chemical research. The title compound, this compound, possesses a unique combination of functional groups that necessitates a robust analytical approach for unambiguous characterization. ¹H NMR spectroscopy stands as a primary tool for this purpose, providing detailed information about the molecular structure, including the number and type of protons, their connectivity, and their chemical environment.

This protocol is built on two foundational pillars of NMR spectroscopy: the use of deuterated solvents and an internal reference standard.

  • The Imperative of Deuterated Solvents: Standard proton-containing solvents would produce a massive signal in a ¹H NMR spectrum, completely obscuring the signals from the analyte.[1] Deuterated solvents, in which hydrogen atoms (¹H) are replaced by their isotope deuterium (²H), are essential because deuterium resonates at a different frequency, rendering the solvent "invisible" in the ¹H spectrum.[2] Furthermore, the deuterium signal is utilized by modern spectrometers for field-frequency locking, which stabilizes the magnetic field and enhances spectral resolution.

  • The Role of the Internal Standard (TMS): To ensure universal comparability of chemical shift data across different experiments and spectrometers, an internal standard is required. Tetramethylsilane (TMS, Si(CH₃)₄) is the universally accepted standard for organic solvents.[3][4] All 12 of its protons are chemically equivalent and highly shielded, producing a single, sharp signal at a high field.[5][6] This signal is defined as 0.00 ppm, and all other proton signals in the spectrum are referenced against it.[4][7] Its chemical inertness and high volatility (allowing for easy sample recovery) further cement its status as the ideal standard.[4][5]

Comprehensive Experimental Protocol

This section details the complete workflow for preparing and analyzing the target compound. Adherence to this protocol ensures the acquisition of high-quality, interpretable NMR spectra.

Materials and Equipment
Material/EquipmentSpecification
Analyte This compound, >95% purity
Deuterated Solvent Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8 atom % D, sealed ampoule/bottle
Internal Standard Tetramethylsilane (TMS)
NMR Tubes 5 mm, high-precision, rated for ≥400 MHz
Pipettes & Tips Calibrated micropipettes and disposable tips
Filtration Medium Pasteur pipette with a small plug of glass wool
Vials & Caps 2 mL glass vials with caps
Analytical Balance 4-decimal place accuracy
Vortex Mixer Standard laboratory vortexer
NMR Spectrometer ≥400 MHz, equipped with a standard ¹H probe
Confirmatory Reagent (Optional) Deuterium Oxide (D₂O), ≥99.8 atom % D
Sample Preparation Workflow

The following diagram outlines the logical flow for preparing a high-quality NMR sample. This systematic approach is critical for minimizing contamination and ensuring magnetic field homogeneity.

Sample_Preparation_Workflow cluster_prep Preparation Steps cluster_final Final Sample weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d6) weigh->dissolve In vial filter 3. Filter Solution (via Glass Wool) dissolve->filter Ensure homogeneity transfer 4. Transfer to NMR Tube filter->transfer Into tube standard 5. Add TMS (~1-2 µL) transfer->standard mix 6. Cap & Mix standard->mix ready Ready for Analysis mix->ready

Caption: Workflow for preparing the NMR sample.

Step-by-Step Methodology
  • Solvent Selection Rationale: DMSO-d₆ is the recommended solvent for this compound. Its high polarity effectively dissolves the triazole structure, and its ability to form hydrogen bonds provides a key advantage: the acidic thiol (-SH) proton, which might otherwise be broad or difficult to observe, typically yields a distinct, low-field signal.[2] The residual proton signal of DMSO-d₅ appears as a quintet around 2.50 ppm, which is unlikely to interfere with analyte signals.[8]

  • Analyte Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[9][10]

    • Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.[9]

    • Cap the vial and gently vortex until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtration:

    • Prepare a filter by tightly packing a small plug of glass wool into the constriction of a Pasteur pipette. Do not use cotton wool, as it can introduce organic contaminants.

    • Filter the analyte solution through this plug directly into a high-precision 5 mm NMR tube. This step is crucial to remove any particulate matter that would disrupt the magnetic field homogeneity and degrade spectral quality.[11]

  • Addition of Internal Standard:

    • Carefully add 1-2 µL of TMS to the NMR tube.

    • Securely cap the NMR tube and invert it several times to ensure thorough mixing.

  • Confirmatory D₂O Shake (Optional but Recommended):

    • This experiment confirms the identity of the labile thiol proton.

    • After acquiring the initial ¹H NMR spectrum, remove the tube from the spectrometer.

    • Add 1-2 drops of D₂O to the sample.

    • Cap the tube and shake vigorously for 30 seconds.

    • Re-acquire the ¹H NMR spectrum. The signal corresponding to the -SH proton will significantly diminish or disappear entirely due to proton-deuterium exchange.

NMR Data Acquisition Parameters

For optimal results, the following parameters are recommended for a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Spectrometer≥400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Programzg30 or equivalentA standard 30° pulse angle is a good compromise between signal intensity and acquisition speed.
SolventDMSO-d₆As justified in Section 2.3.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.
Number of Scans (NS)16 to 64Sufficient to achieve a good signal-to-noise ratio for a ~10 mg sample.
Relaxation Delay (D1)5.0 secondsA longer delay allows for full relaxation of protons, ensuring accurate signal integration.
Acquisition Time (AQ)~4 secondsProvides adequate digital resolution of the resulting signals.
Spectral Width (SW)20 ppm (0 to 20 ppm)A wide window to ensure all signals, including the low-field thiol proton, are captured.

Data Processing and Spectral Interpretation

Data Processing Workflow

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum. This is typically performed using the spectrometer's software (e.g., TopSpin, Mnova).[12][13]

Processing_Workflow cluster_process Processing Steps cluster_final Final Output fid 1. Raw FID Data apod 2. Apodization (Window Function) fid->apod Improves S/N ft 3. Fourier Transform apod->ft Time to Frequency phase 4. Phase Correction ft->phase Align peaks upright baseline 5. Baseline Correction phase->baseline Flatten spectrum integrate 6. Integration & Referencing baseline->integrate Calibrate to TMS (0 ppm) spectrum Interpretable Spectrum integrate->spectrum

Caption: Standard workflow for processing raw NMR data.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of This compound and established chemical shift data for related heterocyclic systems, the following ¹H NMR spectrum is predicted in DMSO-d₆.

Structure:


(Self-generated image for illustrative purposes)
Proton LabelPredicted Shift (δ, ppm)MultiplicityIntegrationAssignment and Rationale
Hₐ13.5 - 14.0Broad Singlet1HThiol Proton (-SH): The tautomeric equilibrium in 1,2,4-triazole-3-thiols strongly favors the thione form in solution.[14] This proton is acidic and its chemical shift is highly deshielded, appearing at a very low field in DMSO-d₆. Its signal will be broad due to exchange and will disappear upon a D₂O shake.[15]
Hₑ~ 7.7Doublet1HFuran Ring Proton (Position 5): Protons on a furan ring typically appear in the aromatic region.[16][17] This proton is adjacent to the ring oxygen and will be the most downfield of the furan protons. It will be split into a doublet by the adjacent Hf proton.
~ 6.6Doublet1HFuran Ring Proton (Position 4): This furan proton is coupled to Hₑ, resulting in a doublet. Its chemical shift is upfield relative to Hₑ. The typical chemical shifts for protons on a furan ring are around 6.3-7.4 ppm.[18][19]
~ 3.7Singlet3HN-Methyl Protons (-NCH₃): The methyl group attached to the triazole nitrogen is in a distinct chemical environment. It has no adjacent protons, so it will appear as a sharp singlet. The electronegative nitrogen atoms of the triazole ring will shift this signal downfield compared to a standard alkyl methyl group.
Hₔ~ 2.4Singlet3HFuran-Methyl Protons (-CH₃): The methyl group attached to the furan ring will appear as a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring system.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H NMR analysis of this compound. By explaining the causality behind each step—from solvent selection to parameter optimization—and providing a clear guide for spectral interpretation, this document serves as an authoritative resource for researchers. The implementation of this protocol will enable the acquisition of high-fidelity, reproducible NMR data, which is essential for the rigorous structural validation required in academic and industrial research, particularly within the field of drug development.

References

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  • MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

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Application Note: FT-IR Spectroscopic Analysis of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Drug Discovery

Heterocyclic compounds containing triazole and furan moieties are cornerstones of modern medicinal chemistry, exhibiting a wide range of biological activities. The title compound, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, represents a novel molecular scaffold with potential applications in drug development. Its structural integrity, purity, and stability are critical quality attributes (CQAs) that must be rigorously monitored throughout the research, development, and manufacturing lifecycle.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific molecular fingerprint of a compound.[1] By measuring the absorption of infrared radiation by molecular bonds, FT-IR allows for the unambiguous identification of functional groups, confirmation of chemical structure, and detection of impurities or degradation products.[2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the application of FT-IR spectroscopy for the characterization of this compound. We will detail optimized protocols, explain the rationale behind key experimental parameters, and provide a detailed interpretation of the expected vibrational spectrum.

Foundational Principles: Decoding the Vibrational Signature

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. Understanding these individual contributions is key to a successful interpretation.

  • The Thiol-Thione Tautomerism: A critical consideration for 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. In the solid state, which is most commonly analyzed by FT-IR, these compounds predominantly exist in the thione form due to favorable intermolecular hydrogen bonding.[4][5] Therefore, the spectrum is expected to be dominated by vibrations of the thione group (N-C=S) and the N-H bond of the triazole ring, rather than a distinct S-H stretch.

  • Key Vibrational Groups:

    • Triazole Ring: The C=N and N-N bonds within the heterocyclic ring give rise to characteristic stretching vibrations.

    • Furan Ring: The aromatic C=C bonds and the C-O-C ether linkage produce strong, identifiable absorption bands.[6][7]

    • Methyl Groups: Aliphatic C-H bonds on the triazole nitrogen and the furan ring will show characteristic stretching and bending vibrations.

    • Thione Group: The C=S and N-H vibrations are crucial indicators of the predominant tautomeric form.

Below is a diagram illustrating the key functional groups of the target molecule that are interrogated by FT-IR spectroscopy.

cluster_molecule This compound mol Molecular Structure triazole 1,2,4-Triazole Ring (C=N, N-N stretches) mol->triazole furan Furan Ring (C=C, C-O-C stretches) mol->furan thiol_thione Thiol/Thione Group (N-H, C=S stretches) mol->thiol_thione methyl Methyl Groups (Aliphatic C-H stretch/bend) mol->methyl

Caption: Key functional groups contributing to the FT-IR spectrum.

Experimental Protocols: Acquiring a High-Fidelity Spectrum

The choice of sampling technique is paramount for obtaining a high-quality spectrum and depends on the sample's physical state and the analytical objective.[8] We present two robust protocols: the classic Potassium Bromide (KBr) pellet method for high-resolution transmission analysis and the modern Attenuated Total Reflectance (ATR) method for rapid, routine screening.

Protocol 1: KBr Pellet Transmission Method

This method is the gold standard for obtaining detailed spectral information, though it requires meticulous sample preparation to avoid artifacts.

Rationale: By dispersing the solid analyte in an IR-transparent matrix like KBr, scattering of the IR beam is minimized, resulting in a high-resolution spectrum with sharp peaks. This is ideal for reference library creation and detailed structural elucidation.[9]

Step-by-Step Protocol:

  • Drying: Gently dry the this compound sample and spectroscopic grade KBr powder in an oven at 100-110 °C for at least 2 hours to remove residual moisture, which can obscure the N-H and O-H stretching regions. Store in a desiccator until use.

  • Grinding: In an agate mortar and pestle, add approximately 1-2 mg of the sample to 150-200 mg of the dried KBr.

  • Mixing & Homogenizing: Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance.[10] Proper grinding to a particle size smaller than the IR wavelength is crucial to reduce light scattering.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.

  • Pellet Inspection: Carefully release the pressure and extract the die. A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressing, or the presence of moisture.

  • Data Acquisition:

    • Place the pellet into the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum.

    • Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR has become the technique of choice for routine analysis in the pharmaceutical industry due to its speed and simplicity.[8][11]

Rationale: This technique analyzes the sample directly in its native state, eliminating the need for grinding or dilution. An internal reflection element (crystal) is brought into contact with the sample. The IR beam penetrates a few microns into the sample surface, making it ideal for analyzing powders and solids with minimal effort.[12]

Step-by-Step Protocol:

  • Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residue from previous measurements.

  • Background Acquisition: With the clean, empty crystal in place, use the pressure clamp to ensure consistent force and acquire a background spectrum. This step is critical as it accounts for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal. Only enough material to completely cover the crystal surface is needed.

  • Applying Pressure: Lower the pressure clamp onto the sample to ensure firm and uniform contact between the powder and the crystal surface. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Post-Analysis Cleaning: After the measurement, release the clamp, remove the bulk of the powder, and clean the crystal thoroughly as described in step 1.

Caption: General experimental workflow for FT-IR analysis.

Spectral Interpretation: Assigning the Key Vibrational Bands

The following table summarizes the expected characteristic absorption bands for this compound, based on its thione tautomer. Wavenumbers are approximate and can shift based on the sample's physical state and intermolecular interactions.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentComments
3150 - 3000MediumN-H Stretch (Triazole Ring)A broad peak is expected due to hydrogen bonding in the solid state. Its presence strongly supports the thione tautomeric form.[13]
3100 - 3050Medium-WeakAromatic C-H Stretch (Furan Ring)Typically appears just above 3000 cm⁻¹.
2980 - 2850Medium-WeakAliphatic C-H Stretch (Methyl Groups)Asymmetric and symmetric stretching modes of the -CH₃ groups.
~2550Weak/AbsentS-H Stretch (Thiol Group)The absence or very weak intensity of this band is a key indicator that the compound exists as the thione tautomer.[14][15]
1610 - 1500StrongC=N Stretch & C=C Stretch (Triazole & Furan Rings)A series of strong, sharp bands characteristic of the coupled vibrations within the two heterocyclic rings.[13][16]
1500 - 1400MediumAliphatic C-H Bend (Methyl Groups)Scissoring and asymmetric bending modes of the methyl groups.
1300 - 1200StrongThioamide II Band (Coupled C-N Stretch & N-H Bend)A strong band that is characteristic of the thione structure.
1180 - 1050StrongC-O-C Asymmetric Stretch (Furan Ring)A very strong and characteristic absorption for the furan moiety.[6]
1100 - 1000StrongThioamide III Band (Primarily C=S Stretch)A strong band contributing to the thione group identification.
< 1000VariableFingerprint Region (Ring Deformations, C-H Bends)A complex pattern of peaks unique to the molecule's overall structure, useful for identity confirmation against a standard.[1]

Applications in Pharmaceutical Quality Control

FT-IR spectroscopy is a powerful tool in the pharmaceutical industry for ensuring product quality and integrity.[3][11][17]

  • Identity Confirmation: The fingerprint region (< 1500 cm⁻¹) provides a unique pattern that can be rapidly matched against a reference spectrum of a known pure standard to confirm the identity of raw materials and final products.

  • Purity Assessment: The presence of unexpected peaks may indicate impurities, residual solvents, or starting materials. For example, the appearance of a strong, broad peak around 3400 cm⁻¹ could suggest the presence of water.

  • Stability Studies: FT-IR can be used to monitor for chemical changes during stability testing. The appearance or disappearance of key functional group peaks (e.g., the formation of a carbonyl peak due to oxidation) can be tracked over time.[3]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have distinct FT-IR spectra due to differences in their crystal lattice and intermolecular interactions. FT-IR is a valuable tool for identifying and controlling the desired polymorphic form.

Conclusion

FT-IR spectroscopy is an indispensable analytical technique for the structural characterization and quality control of this compound. By following the detailed protocols and utilizing the spectral interpretation guide provided, researchers, scientists, and drug development professionals can efficiently obtain reliable and informative data. The technique's speed, specificity, and minimal sample requirement make it an ideal tool for applications ranging from initial synthesis confirmation to routine quality assurance in a regulated environment.

References

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  • MDPI. (n.d.). 5-Furan-2yl[2][3][17]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][3][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. Available at: [Link]

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Application Notes & Protocols for Antimicrobial Assays of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Scaffolds

The global challenge of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action.[1] The 1,2,4-triazole ring system is a prominent heterocyclic scaffold that has been extensively incorporated into a wide array of therapeutically significant drug candidates.[2][3] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and, most notably, antimicrobial properties.[4][5] The thiol-substituted 1,2,4-triazole core, in particular, is a key pharmacophore in the design of new antimicrobial agents.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of standardized antimicrobial assays to evaluate the efficacy of a specific novel compound, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol .

The rationale for investigating this specific molecule stems from the established antimicrobial potential of its core structure. Various derivatives of 1,2,4-triazole-3-thiol have demonstrated significant activity against both bacterial and fungal pathogens.[2][8] The presence of the furan moiety may further enhance its biological activity, as furan derivatives are also known for their diverse pharmacological properties. The protocols detailed herein are based on established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible data generation.[9]

Pre-assay Compound Preparation and Handling

Prior to initiating any antimicrobial assay, proper handling and preparation of the test compound, this compound, is critical for obtaining accurate and reliable results.

1. Solubility Testing and Stock Solution Preparation:

  • Rationale: The solubility of the test compound dictates the appropriate solvent for creating a homogenous stock solution, which is essential for accurate serial dilutions. The choice of solvent should ideally be one with minimal intrinsic antimicrobial activity.

  • Protocol:

    • Determine the solubility of the compound in various solvents (e.g., sterile distilled water, dimethyl sulfoxide (DMSO), ethanol).

    • For most non-polar organic compounds, DMSO is a common choice. However, it is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v).

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows) in the chosen solvent.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] This method is highly standardized and allows for the testing of multiple compounds and microbial strains simultaneously.[9][12]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland) D Inoculate wells with microbial suspension A->D B Prepare serial dilutions of test compound in 96-well plate B->D C Prepare positive and negative controls C->D E Incubate plates under optimal conditions D->E F Visually inspect for microbial growth E->F G Determine MIC (lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol for Broth Microdilution

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Test compound stock solution

  • Appropriate broth medium (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).[13]

  • Serial Dilution of Test Compound:

    • Add 100 µL of sterile broth to all wells of the 96-well plate, except for the first column.

    • Add 200 µL of the test compound at a starting concentration (e.g., 2X the highest desired final concentration) to the first well of each row designated for that compound.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • This will result in wells with decreasing concentrations of the test compound.

  • Controls:

    • Positive Control (Growth Control): Well containing only broth and the microbial inoculum (no test compound).

    • Negative Control (Sterility Control): Well containing only broth (no inoculum).

    • Solvent Control: Well containing the highest concentration of the solvent (e.g., DMSO) used in the assay and the microbial inoculum.

    • Reference Antibiotic Control: A row with serial dilutions of a standard antibiotic.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to each well (except the negative control). This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test concentrations.

  • Incubation:

    • Cover the plates and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Data Presentation: MIC Values
MicroorganismTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)[Insert Value][Insert Value]
Escherichia coli (ATCC 25922)[Insert Value][Insert Value]
Pseudomonas aeruginosa (ATCC 27853)[Insert Value][Insert Value]
Candida albicans (ATCC 10231)[Insert Value][Insert Value]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[10][14] This assay is a logical extension of the MIC test and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol for MBC/MFC Determination

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from the wells showing no visible growth (at and above the MIC).

  • Spot-plate these aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Qualitative Antimicrobial Susceptibility Testing: Agar Disk Diffusion (Kirby-Bauer) Method

The agar disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of a bacterial isolate to a particular antimicrobial agent.[15][16][17] It is a widely used, simple, and cost-effective method for preliminary screening.

Experimental Workflow for Agar Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland) C Inoculate Mueller-Hinton agar plate with a 'lawn' of bacteria A->C B Prepare sterile filter paper disks impregnated with test compound D Place impregnated disks on the agar surface B->D C->D E Incubate plates D->E F Measure the diameter of the zone of inhibition E->F G Interpret results based on zone size F->G

Caption: Workflow for the agar disk diffusion susceptibility test.

Detailed Protocol for Agar Disk Diffusion

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Test compound solution of a known concentration

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks

  • Solvent control disks (impregnated with the solvent used to dissolve the test compound)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the streaking process two more times to ensure complete coverage.[18]

  • Disk Preparation and Application:

    • Aseptically apply a known volume (e.g., 10-20 µL) of the test compound solution onto sterile filter paper disks and allow them to dry.

    • Using sterile forceps, place the impregnated disks, along with positive and solvent control disks, onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[18]

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.[19]

Data Presentation: Zones of Inhibition
MicroorganismTest Compound Zone of Inhibition (mm)Positive Control Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)[Insert Value][Insert Value]
Escherichia coli (ATCC 25922)[Insert Value][Insert Value]
Pseudomonas aeruginosa (ATCC 27853)[Insert Value][Insert Value]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial evaluation of This compound . By adhering to these standardized methods, researchers can generate reliable and comparable data on the compound's spectrum of activity and potency. Positive results from these in vitro assays would warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy studies, to fully elucidate the therapeutic potential of this novel triazole derivative.

References

  • Verma, A., Joshi, N., Singh, D., & Rawat, D. S. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(2), 269-276.
  • Asati, V., & Srivastava, S. K. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Mini-Reviews in Medicinal Chemistry, 20(13), 1207-1224.
  • Adejoro, I. A., Olorunshola, G. A., & Obafemi, C. A. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 66(1), 74-82.
  • Sabale, P. M., & Mehta, P. (2014). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO-SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 550-553.
  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][4]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135.

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.
  • Patel, J. B., & Wanger, A. (2013). In vitro activity of ceftolozane-tazobactam against contemporary isolates of Pseudomonas aeruginosa from a U.S. medical center. Antimicrobial Agents and Chemotherapy, 57(9), 4583-4585.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Clinical and Laboratory Standards Institute. (2018).
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3955-3959.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Singh, P., & Kumar, A. (2018). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. International Journal of Pharmaceutical Sciences and Research, 9(5), 1776-1786.
  • Fadda, A. A., & El-Mekawy, R. E. (2020). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 85(5), 629-640.
  • Emery Pharma. (2023). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Zhang, Y., et al. (2022). Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. RSC Advances, 12(45), 29339-29348.
  • Atanasova, M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
  • European Committee on Antimicrobial Susceptibility Testing. (2022). Determination of antimicrobial resistance by disk diffusion. EUCAST.
  • Kaplaushenko, A., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, 5(33), 4-11.
  • World Organisation for Animal Health. (2021). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
  • Wikipedia. (2023). Disk diffusion test.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • BMG Labtech. (2023).
  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][4]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19, 127-135.

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • Clinical and Laboratory Standards Institute. (2012).
  • Reid, J. R., & Dickens, M. G. (1983). Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. Journal of Heterocyclic Chemistry, 20(4), 981-984.
  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][4]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135.

  • Espinel-Ingroff, A. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182.
  • Parchenko, V. V., et al. (2018). Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Regulatory Mechanisms in Biosystems, 9(3), 363-367.

Sources

Application Notes and Protocols for 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Advanced Corrosion Mitigation

Corrosion is a relentless process of material degradation that carries significant economic and safety implications across numerous industries, from energy and transportation to infrastructure and manufacturing. The global cost of corrosion is estimated to be in the trillions of dollars annually, underscoring the critical need for effective and environmentally benign corrosion inhibitors.[1] Organic heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, have emerged as a promising class of corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[2][3] Among these, 1,2,4-triazole derivatives are particularly noteworthy for their straightforward synthesis, stability in acidic environments, and high inhibition efficiencies.[1][4] This document provides a detailed guide on the application of a specific, promising triazole derivative, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (MFMT), as a corrosion inhibitor, with a focus on its application for mild steel in acidic media.

Introduction to this compound (MFMT)

Chemical Structure and Properties:

MFMT is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group, a 2-methyl-3-furyl group, and a thiol group. The presence of multiple heteroatoms (N, S, O) and a furan ring, which is a π-electron-rich system, suggests a strong potential for this molecule to act as an effective corrosion inhibitor.[1][5] The thiol group is particularly significant as sulfur-containing compounds are known to exhibit excellent corrosion inhibition properties.

PropertyValue
Molecular FormulaC9H11N3OS
Molecular Weight209.27 g/mol
AppearanceExpected to be a solid at room temperature
SolubilityLikely soluble in organic solvents like acetone and ethanol[6]

Proposed Synthesis of MFMT

Diagram of the Proposed Synthesis Pathway:

G cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization 2-methyl-3-furoic_acid_hydrazide 2-methyl-3-furoic acid hydrazide thiosemicarbazide_intermediate 1-(2-methyl-3-furoyl)-4-methyl-thiosemicarbazide 2-methyl-3-furoic_acid_hydrazide->thiosemicarbazide_intermediate + methyl_isothiocyanate Methyl isothiocyanate methyl_isothiocyanate->thiosemicarbazide_intermediate + Reflux MFMT This compound thiosemicarbazide_intermediate->MFMT NaOH, Reflux

Caption: Proposed two-step synthesis of MFMT.

Experimental Protocol: Synthesis of MFMT

  • Synthesis of 1-(2-methyl-3-furoyl)-4-methyl-thiosemicarbazide:

    • In a round-bottom flask, dissolve 2-methyl-3-furoic acid hydrazide (1 equivalent) in ethanol.

    • Add methyl isothiocyanate (1 equivalent) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

  • Synthesis of this compound (MFMT):

    • Suspend the synthesized 1-(2-methyl-3-furoyl)-4-methyl-thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2 M).

    • Reflux the mixture for 6-8 hours.

    • After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.

    • The solid product (MFMT) is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Application of MFMT as a Corrosion Inhibitor

MFMT is expected to be an effective corrosion inhibitor for mild steel, particularly in acidic environments such as those encountered in industrial cleaning, acid pickling, and oil and gas well acidizing.[9] The inhibitor functions by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive medium.

Mechanism of Inhibition:

The inhibition mechanism of triazole derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface.[9][10] This adsorption can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding). The presence of heteroatoms (N, S, O) with lone pairs of electrons and the π-electrons of the furan and triazole rings in MFMT facilitate its adsorption on the metal surface. The thiol group (-SH) can also deprotonate to form a thiolate (-S⁻), which can strongly coordinate with metal ions.

Diagram of the Corrosion Inhibition Mechanism:

G cluster_0 Corrosive Environment (e.g., HCl) cluster_1 Mild Steel Surface cluster_2 MFMT Adsorption H+ H+ ions Fe Fe H+->Fe Cathodic Reaction (H2 evolution) Cl- Cl- ions Cl-->Fe Anodic Reaction (Fe dissolution) Protective_Film Protective Film Formation Fe->Protective_Film MFMT_molecule MFMT Molecule MFMT_molecule->Fe Adsorption via N, S, O atoms and π-electrons

Caption: Adsorption of MFMT on a mild steel surface.

Experimental Protocols for Evaluating Inhibitor Performance

To assess the effectiveness of MFMT as a corrosion inhibitor, a series of electrochemical and surface analysis techniques should be employed.

Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell setup containing the corrosive solution with and without the inhibitor. The three electrodes are a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

Experimental Workflow for Electrochemical Studies:

G Prepare_Corrosive_Solution Prepare Corrosive Solution (e.g., 1 M HCl) Add_Inhibitor Add varying concentrations of MFMT Prepare_Corrosive_Solution->Add_Inhibitor Three_Electrode_Setup Set up Three-Electrode Cell Add_Inhibitor->Three_Electrode_Setup OCP Measure Open Circuit Potential (OCP) Three_Electrode_Setup->OCP EIS Perform Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Perform Potentiodynamic Polarization (PDP) EIS->PDP Data_Analysis Analyze Data to determine Inhibition Efficiency PDP->Data_Analysis

Caption: Workflow for electrochemical evaluation of MFMT.

Protocol for Potentiodynamic Polarization (PDP):

  • Immerse the three-electrode setup in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes.

  • Once a stable OCP is achieved, apply a potential scan from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[2]

  • The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

  • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol for Electrochemical Impedance Spectroscopy (EIS):

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[2]

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The data is fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • The inhibition efficiency (IE%) is calculated using the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis Techniques

Surface analysis provides direct evidence of the formation of a protective film on the metal surface.

Protocol for Scanning Electron Microscopy (SEM):

  • Immerse mild steel coupons in the corrosive solution with and without the optimal concentration of MFMT for a specified period (e.g., 24 hours).

  • After immersion, the coupons are carefully removed, rinsed with distilled water and acetone, and dried.

  • The surface morphology of the coupons is then examined using an SEM. The images will reveal the extent of corrosion damage in the blank solution and the protective effect of the inhibitor.

Expected Quantitative Data

The following table summarizes the expected outcomes from the electrochemical measurements. The values are hypothetical and serve as an example of how to present the data.

Inhibitor Conc. (mM)icorr (μA/cm²) (from PDP)IE% (from PDP)Rct (Ω cm²) (from EIS)IE% (from EIS)
0 (Blank)1000-50-
0.125075.020075.0
0.510090.050090.0
1.05095.0100095.0
2.04595.5110095.5

Conclusion and Future Directions

This compound (MFMT) holds significant promise as a corrosion inhibitor for mild steel in acidic media. The proposed synthesis is based on well-established chemical principles, and the outlined experimental protocols provide a robust framework for evaluating its performance. Future research should focus on optimizing the synthesis of MFMT, exploring its effectiveness in different corrosive environments (e.g., neutral and alkaline media), and investigating its environmental impact and toxicity to ensure its viability as a green corrosion inhibitor.[11]

References

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. National Institutes of Health.
  • The Role of Surface Hydrophobization of Mild Steel by Some Triazole Derivatives in Acidic Medium. (2023). International Journal of Advanced Research in Science, Engineering and Technology.
  • Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach. ResearchGate.
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  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. (2021). Scientific Reports.
  • Furan and Phenyl Substituted Triazolothiadiazine Derivatives as Copper Corrosion Inhibitors: Electrochemical and DFT Studies. ResearchGate.
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  • Synthesis and corrosion inhibition performance of alkyl triazole derivatives. ScienceDirect.
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  • Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors. (2023). Protection of Metals and Physical Chemistry of Surfaces.
  • 4-Methyl-4H-1,2,4-triazole-3-thiol 97 24854-43-1. Sigma-Aldrich.
  • Electrochemical and theoretical investigation of triazole derivatives on corrosion inhibition behavior of copper in hydrochloric acid medium. ResearchGate.
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.
  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. National Institutes of Health.
  • 4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL. CHEM-IS-TRY Inc.
  • Structure of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. ResearchGate.
  • 4-Methyl-4H-1,2,4-triazole-3-thiol. Echemi.
  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate.
  • Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. Benchchem.
  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine.

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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodological framework for the synthesis of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol and its subsequent S-substituted derivatives. The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]. The incorporation of a furan moiety is of particular interest, as this five-membered heterocycle is a known pharmacophore that can modulate biological activity and physicochemical properties.[4][5]. This guide is designed for researchers in synthetic chemistry and drug development, offering a narrative that combines established chemical principles with robust, step-by-step protocols. We will elucidate the causal logic behind experimental choices, provide self-validating characterization data, and ground the methodology in authoritative scientific literature.

Introduction and Strategic Overview

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established field, primarily relying on the cyclization of acylthiosemicarbazide intermediates.[6][7]. Our strategic approach is a multi-step synthesis that begins with a commercially available or readily synthesized starting material, 2-methyl-3-furoic acid. The core logic of this pathway is the sequential construction of the necessary precursors for the final intramolecular cyclization, which forms the stable triazole ring.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Thiosemicarbazide Formation cluster_2 Part III: Triazole Ring Formation cluster_3 Part IV: Derivatization A 2-Methyl-3-Furoic Acid B Esterification (SOCl₂/MeOH) A->B C Methyl 2-Methyl-3-Furoate B->C D Hydrazinolysis (NH₂NH₂·H₂O) C->D E 2-Methyl-3-Furoic Acid Hydrazide D->E G Acylthiosemicarbazide Formation E->G F Methyl Isothiocyanate (CH₃NCS) F->G H N-methyl-2-(2-methyl-3-furoyl) hydrazine-1-carbothioamide G->H I Alkaline Cyclization (e.g., 2N NaOH) H->I J 4-methyl-5-(2-methyl-3-furyl) -4H-1,2,4-triazole-3-thiol (Core Scaffold) I->J L S-Alkylation J->L K Electrophiles (R-X) (e.g., Benzyl Bromide) K->L M S-Substituted Derivatives L->M

Sources

Application Note & Protocol: A Comprehensive Framework for Evaluating the Antifungal Potential of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scientific Rationale

The Challenge of Fungal Infections and the Need for Novel Agents

Invasive fungal infections represent a significant and growing threat to global public health, associated with high rates of morbidity and mortality, particularly in immunocompromised populations.[1][2] The therapeutic arsenal is limited, and its efficacy is frequently compromised by the emergence of drug-resistant strains.[3][4] This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant pathogens.

The Promise of 1,2,4-Triazole-3-thiol Scaffolds

The 1,2,4-triazole moiety is a cornerstone of modern antifungal therapy, forming the structural basis for highly successful drugs like fluconazole and voriconazole.[5][6][7] These agents are known to exhibit a broad spectrum of activity and have been instrumental in treating various fungal infections.[6][8] The specific compound, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol , belongs to a class of heterocyclic compounds that have shown diverse pharmacological potential.[6] This document provides a comprehensive experimental framework to rigorously evaluate its antifungal properties.

Objective: Establishing a Robust Testing Cascade

The goal of this application note is to provide researchers, scientists, and drug development professionals with a detailed, self-validating set of protocols to assess the antifungal potential of this compound. The workflow progresses from foundational mechanistic insights to gold-standard in vitro efficacy testing, incorporates a critical host-cell cytotoxicity checkpoint, and provides a forward-looking perspective on in vivo evaluation.

Section 2: Core Mechanism of Action - The Triazole Advantage

Primary Target: Inhibition of Ergosterol Biosynthesis

The established mechanism of action for triazole antifungals is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7] This enzyme is a critical component in the biosynthetic pathway of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[5][9] By binding to the enzyme, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol precursors. This cascade compromises membrane function, inhibits fungal growth, and ultimately leads to cell death.[7]

Visualizing the Pathway

Triazole_Mechanism_of_Action Lanosterol Lanosterol Enzyme Fungal Cytochrome P450 14α-demethylase Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Conversion Membrane_Disrupted Disrupted Membrane (Increased Permeability) Enzyme->Membrane_Disrupted Ergosterol Depletion & Toxic Sterol Accumulation Membrane_Healthy Functional Cell Membrane Ergosterol->Membrane_Healthy Essential Component Growth_Inhibition Fungal Growth Inhibition & Cell Death Test_Compound 4-methyl-5-(2-methyl-3-furyl) -4H-1,2,4-triazole-3-thiol Test_Compound->Enzyme Inhibits Membrane_Disrupted->Growth_Inhibition Leads to

Caption: Mechanism of Action for Triazole Antifungals.

Alternative Hypotheses: Oxidative Stress Mechanisms

While ergosterol inhibition is the primary accepted mechanism, some research suggests that triazoles may also exert their effects through the generation of reactive oxygen species (ROS) and subsequent oxidative stress (OS), potentially via electron transfer (ET) processes.[9] This multifaceted activity could contribute to their overall efficacy and should be considered during advanced mechanistic studies.

Section 3: Foundational In Vitro Efficacy Assessment: Broth Microdilution

Principle: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold-standard for quantitative antifungal susceptibility testing, as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3][10][11][12] This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that inhibits the visible growth of a fungus after a specified incubation period.[12]

Workflow Overview

Broth_Microdilution_Workflow Start Start Prep_Compound 1. Prepare Compound Stock & Serial Dilutions Start->Prep_Compound Prep_Inoculum 2. Prepare & Standardize Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Plate_Inoculate 3. Dispense Dilutions & Inoculum into 96-Well Plate Prep_Compound->Plate_Inoculate Prep_Inoculum->Plate_Inoculate Incubate 4. Incubate Plate (e.g., 35°C for 24-48h) Plate_Inoculate->Incubate Read_MIC 5. Read MIC Visually or Spectrophotometrically Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol

3.3.1 Materials

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)

  • Media: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.[11]

  • Fungal Strains: e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112, Aspergillus fumigatus ATCC 204305.

  • Culture Plates: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).

  • Equipment: Sterile 96-well U-bottom microtiter plates[11], spectrophotometer, incubator, multichannel pipette.

3.3.2 Procedure

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions in RPMI-1640 medium to create working solutions at 2x the final desired concentrations (e.g., ranging from 128 µg/mL to 0.25 µg/mL). The final DMSO concentration in the test wells must not exceed 1%.[10]

  • Inoculum Preparation:

    • Subculture fungal strains on SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or up to 7 days (for molds) to ensure viability and purity.[13]

    • For yeasts, select 4-5 colonies and suspend them in sterile saline. Adjust the turbidity with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).[13][14]

    • For molds, harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.[15] Adjust the conidial suspension using a hemocytometer or spectrophotometer to the desired concentration.[16][17]

    • Dilute the standardized suspension in RPMI-1640 to achieve the final target inoculum concentration (e.g., for yeasts: 0.5-2.5 x 10^3 CFU/mL; for molds: 0.4-5 x 10^4 CFU/mL).[11]

  • Assay Setup:

    • Dispense 100 µL of each 2x compound dilution into the wells of a 96-well plate.

    • Add 100 µL of the final fungal inoculum to each well.

    • Include a drug-free well with inoculum (growth control) and an uninoculated well with medium (sterility control).[18]

  • Incubation:

    • Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for most Candida spp., 48-72 hours for Cryptococcus spp., and 48-96 hours for molds, or until sufficient growth is seen in the control well.[12]

Data Interpretation and Quality Control
  • MIC Determination: The MIC is the lowest concentration of the compound where a significant reduction in growth is observed compared to the growth control. For azoles tested against yeasts, this is typically a ≥50% reduction in turbidity (growth).[12] For molds and amphotericin B, the endpoint is typically 100% inhibition (no visible growth).[12]

  • Quality Control: Always include a reference antifungal agent (e.g., fluconazole, voriconazole) and a quality control strain (e.g., C. parapsilosis ATCC 22019) to ensure the assay is performing within established limits.[19]

Section 4: Rapid Screening via Disk Diffusion Assay

Principle and Application

The disk diffusion assay is a simple, cost-effective method for qualitative or semi-quantitative antifungal screening.[13][20] It involves placing a paper disk impregnated with the test compound onto an agar plate swabbed with a standardized fungal inoculum. The compound diffuses into the agar, and if it is effective, it creates a zone of growth inhibition around the disk.[13] While it does not provide a precise MIC, it is excellent for initial screening of activity.[11]

Detailed Protocol
  • Media and Inoculum:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (MHA-GMB) for optimal results with yeasts.[11][13]

    • Prepare a fungal inoculum standardized to a 0.5 McFarland standard as described in section 3.3.2.

  • Procedure:

    • Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of growth.

    • Allow the plate to dry for 10-15 minutes.[19]

    • Aseptically apply a sterile paper disk (6 mm) impregnated with a known amount of the test compound (e.g., 10 µg) to the center of the plate.

    • Incubate at 35°C for 24-48 hours.

Interpreting Zones of Inhibition
  • Measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk.[21]

  • The size of the zone correlates with the susceptibility of the organism to the compound. A larger zone indicates greater susceptibility.

  • Note that standardized interpretive criteria (Susceptible, Intermediate, Resistant) are only available for clinically approved drugs and specific organisms.[11] For a novel compound, the results are primarily comparative.

Section 5: The Critical Checkpoint: In Vitro Cytotoxicity and Selectivity

Rationale: Differentiating Antifungal Activity from Host Toxicity

A potent antifungal compound is only viable as a therapeutic candidate if it exhibits selective toxicity, meaning it harms the fungal pathogen at concentrations that are safe for host cells.[22] Assessing in vitro cytotoxicity against mammalian cell lines is a non-negotiable step to determine the compound's therapeutic window.[22][23]

Workflow for the MTT Assaydot

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// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_Initial; Incubate_Initial -> Add_Compound; Add_Compound -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> End; }

Sources

Application Notes and Protocols for the Purification of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides detailed application notes and protocols for the purification of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role of purity in reproducible research and the development of active pharmaceutical ingredients (APIs), this document outlines systematic approaches to achieve high-purity material. We will explore purification strategies, including recrystallization and column chromatography, explaining the rationale behind procedural choices and offering troubleshooting guidance. The protocols described herein are designed to be self-validating, ensuring researchers can confidently obtain a product of the required quality for their downstream applications.

Introduction: The Importance of Purity for this compound

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are prominent scaffolds in a wide array of pharmacologically active agents.[1][2] The biological activity of such molecules is intrinsically linked to their structural integrity and purity. Impurities, which can arise from unreacted starting materials, byproducts, or intermediates from the synthesis, can significantly impact experimental outcomes, leading to erroneous structure-activity relationship (SAR) data and potentially confounding biological assays.[3] Therefore, robust purification is a cornerstone of reliable research and development involving this compound.

The purification of heterocyclic thiols can present unique challenges, including their potential for oxidation and difficulties in crystallization.[4][5] This guide provides a systematic approach to navigate these challenges and obtain a highly purified product.

Understanding Potential Impurities

A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude product. The nature of these impurities is largely dependent on the synthetic route employed. Common synthetic pathways to 1,2,4-triazole-3-thiols often involve the cyclization of thiosemicarbazide derivatives.[6][7]

Table 1: Common Potential Impurities and Their Origin

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting MaterialsSubstituted thiosemicarbazides, carboxylic acids or their derivativesIncomplete reaction
Reaction IntermediatesAcyclated thiosemicarbazidesIncomplete cyclization
Isomeric ByproductsRegioisomersNon-selective cyclization
Reagents and CatalystsResidual base or acid, metal catalysts (e.g., from coupling reactions)Carryover from the reaction
Degradation ProductsDisulfidesOxidation of the thiol moiety

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the impurity profile and guide the selection of the most appropriate purification method.

Purification Workflow: A Strategic Approach

The purification of this compound can be approached systematically. The following diagram illustrates a typical decision-making workflow for the purification of a solid organic compound.

Caption: A decision-making workflow for the purification of this compound.

Recrystallization: The Primary Purification Technique

Recrystallization is a powerful and economical method for purifying solid organic compounds, provided a suitable solvent can be identified.[8][9] The principle relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures.[8]

Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.

  • Dissolve impurities well at room temperature or not at all at high temperatures.

  • Not react with the compound.

  • Have a relatively low boiling point for easy removal after crystallization.

  • Be non-toxic and inexpensive.

For heterocyclic compounds, common solvents include alcohols (ethanol, methanol), acetone, and aqueous mixtures.[8] Given that a related compound, 4-methyl-4H-1,2,4-triazole-3-thiol, is soluble in acetone, this is a good starting point for solvent screening. Ethanol and ethanol/water mixtures are also excellent candidates.[10][11]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent SystemRationaleExpected Outcome
EthanolGood solvency for many polar organic molecules.High recovery of pure crystals upon cooling.
MethanolSimilar to ethanol, but may have different solubility characteristics.Alternative to ethanol if crystal formation is poor.
AcetoneKnown to dissolve a similar triazole derivative.Potentially a good solvent for dissolution.
Ethanol/WaterThe addition of water (an anti-solvent) can induce crystallization.May improve crystal yield if the compound is too soluble in pure ethanol.
Ethyl Acetate/HexaneA polar/non-polar solvent system.Useful if the compound is moderately polar.
Detailed Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[12]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove residual solvent.

Column Chromatography: For More Challenging Purifications

When recrystallization fails to provide the desired purity, or if the crude product is an oil or a complex mixture, column chromatography is the method of choice. For polar compounds like triazoles, some considerations are necessary.[3]

Choosing the Right Chromatography Technique
  • Normal-Phase Silica Gel Chromatography: This is the most common technique. However, highly polar compounds can exhibit poor separation and band tailing on silica gel.[3] The addition of a small amount of a polar modifier like methanol or triethylamine to the eluent can often improve the separation.

  • Reverse-Phase (C18) Chromatography: This is an excellent alternative for polar compounds. The stationary phase is non-polar (C18-functionalized silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and can be a powerful tool if other methods fail.[3]

Protocol for Normal-Phase Silica Gel Chromatography
  • Solvent System Selection: Determine a suitable eluent system using TLC. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating complex mixtures.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

ChromatographyWorkflow Start Crude Product TLC TLC Analysis to Determine Eluent Start->TLC Column_Prep Column Packing (Silica Gel) TLC->Column_Prep Sample_Load Sample Loading Column_Prep->Sample_Load Elution Elution and Fraction Collection Sample_Load->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation End Pure Product Evaporation->End

Caption: A step-by-step workflow for purification by column chromatography.

Purity Assessment

After purification, it is essential to verify the purity of the this compound. The following techniques are recommended:

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Chromatographic Methods (TLC, HPLC): A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC chromatogram suggests high purity.

  • Spectroscopic Methods (NMR, Mass Spectrometry): 1H and 13C NMR spectroscopy can confirm the structure and identify any remaining impurities. Mass spectrometry will confirm the molecular weight of the compound.

Troubleshooting

Table 3: Common Purification Problems and Solutions

ProblemPossible CauseSuggested Solution
Recrystallization: Oiling out instead of crystallizationImpurities are present, depressing the melting point. The compound is too soluble in the chosen solvent.Try a different solvent or solvent system. Add a seed crystal. Scratch the inside of the flask to induce crystallization.
Recrystallization: Poor crystal recoveryThe compound is too soluble in the cold solvent. Too much solvent was used.Cool the solution in an ice bath for a longer period. Partially evaporate the solvent and re-cool.
Chromatography: Poor separation of spotsThe eluent system is not optimal. The column was overloaded.Re-optimize the eluent using TLC. Use a smaller amount of crude product.
Chromatography: Streaking of the compound on the columnThe compound is highly polar and strongly adsorbs to the silica.Add a polar modifier (e.g., methanol, triethylamine) to the eluent. Consider reverse-phase chromatography.[3]

Conclusion

The purification of this compound is a critical step in ensuring the reliability and reproducibility of research in which this compound is utilized. This guide has provided a comprehensive overview of the key purification techniques, namely recrystallization and column chromatography. By understanding the nature of potential impurities and following a systematic approach to purification and analysis, researchers can confidently obtain a product of high purity. The protocols and troubleshooting advice presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development and medicinal chemistry.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6).
  • Sigma-Aldrich. 4-Methyl-4H-1,2,4-triazole-3-thiol 97.
  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015). Synthesis of 1,2,4-triazole-3-thiol derivative. MJMR, 26(2), 171-174.
  • STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS. (n.d.).
  • ResearchGate. (2025, November 27). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • ChemBK. (2024, April 10). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol.
  • MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • DaSP. (n.d.). Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology.
  • The Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors.
  • Organic Syntheses Procedure. (n.d.). 1,2,4-Triazole-3(5)-thiol.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
  • ResearchGate. (2025, August 9). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives.
  • ResearchGate. (2025, October 16). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • ResearchGate. (2023, November 1). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review.
  • Preprints.org. (2023, August 18). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio.
  • Matrix Scientific. (n.d.). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol.
  • Asiri, A. M. (2002). 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Molecules, 7(2), 165-167.
  • 5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. (n.d.).
  • ResearchGate. (2025, August 8). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and professionals in drug development. Here, we will address common side reactions and provide troubleshooting strategies to optimize your synthetic route. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of the reaction intricacies.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step sequence. A common and effective route involves the initial formation of a thiosemicarbazide intermediate, followed by a base-catalyzed cyclization to form the 1,2,4-triazole-3-thiol core. The final step is the regioselective methylation of the triazole ring.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Triazole Ring Cyclization cluster_2 Step 3: (Potential) Tautomerization A 2-Methyl-3-furoic acid hydrazide C 1-(2-Methyl-3-furoyl)-4-methylthiosemicarbazide A->C Reaction B Methyl isothiocyanate B->C Reaction D 5-(2-Methyl-3-furyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione C->D Base-catalyzed cyclization E Target Molecule: This compound D->E Tautomerization

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield or Failure in the Cyclization Step

Question: I am observing a low yield of the desired triazole-thione after the base-catalyzed cyclization of the thiosemicarbazide intermediate. What could be the cause?

Answer: A low yield in the cyclization step can often be attributed to several factors, primarily related to reaction conditions and the stability of the starting materials.

Possible Causes & Solutions:

  • Incorrect Choice of Base: The strength and type of base are crucial. Stronger bases like sodium or potassium hydroxide are generally effective for this cyclization.[1][2][3][4] The reaction is typically performed in an aqueous or alcoholic solution under reflux.[4]

  • Suboptimal Reaction Temperature and Time: Ensure the reaction is heated sufficiently, usually to reflux, for an adequate duration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Degradation of the Furan Ring: Furan rings can be susceptible to degradation under harsh acidic or basic conditions.[5][6] While the cyclization is base-catalyzed, prolonged exposure to strong bases at high temperatures might lead to ring-opening or polymerization side reactions.[7][8][9]

    • Troubleshooting: If furan degradation is suspected, consider using a milder base or slightly lower reaction temperatures for a longer period. The use of polar aprotic solvents like DMF has been shown to stabilize furan derivatives.[5][6]

  • Formation of Alternative Heterocycles: Depending on the conditions, there can be a competitive cyclization pathway leading to the formation of 1,3,4-thiadiazoles or 1,3,4-oxadiazoles.[10][11][12][13] The formation of 1,2,4-triazoles is generally favored under basic conditions, while acidic conditions tend to yield 1,3,4-thiadiazoles.[10][12]

ConditionPredominant ProductReference
Alkaline (e.g., NaOH, KOH) 1,2,4-Triazole-3-thione [2][10][12]
Acidic (e.g., H₂SO₄, HCl)1,3,4-Thiadiazole[10][12]
Oxidative1,3,4-Oxadiazole[10][11]

Experimental Protocol: Optimized Cyclization

  • Dissolve the 1-(2-methyl-3-furoyl)-4-methylthiosemicarbazide intermediate in a suitable solvent such as ethanol or water.

  • Add an aqueous solution of 2N sodium hydroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize from a suitable solvent like ethanol to obtain the pure product.

Issue 2: Formation of Isomeric Byproducts During N-Methylation

Question: I am attempting to methylate the triazole ring, but I am getting a mixture of products. How can I improve the regioselectivity?

Answer: The 1,2,4-triazole-3-thiol ring system has multiple nucleophilic sites: the two nitrogen atoms in the triazole ring and the exocyclic sulfur atom. Alkylation can occur at any of these positions, leading to a mixture of N-alkylated and S-alkylated isomers.

Caption: Potential sites for methylation on the 1,2,4-triazole-3-thiol ring.

Factors Influencing Regioselectivity:

  • Reaction Conditions: The choice of solvent, base, and alkylating agent significantly impacts the site of alkylation.

    • S-Alkylation: This is often favored under neutral or mildly basic conditions.[14][15]

    • N-Alkylation: Stronger bases and polar aprotic solvents can promote N-alkylation. Studies have shown that N2 alkylation can be a preferential pathway.[16][17][18][19]

  • Steric Hindrance: The substituents on the triazole ring can sterically hinder certain positions, influencing the regioselectivity.

Troubleshooting Strategies:

  • Protecting Groups: To achieve selective N4-methylation, it may be necessary to first protect the more reactive sites, such as the thiol group. After N-methylation, the protecting group can be removed.

  • Direct N-Methylation of the Thiosemicarbazide: An alternative strategy is to use a pre-methylated starting material, such as 4-methylthiosemicarbazide, in the initial reaction with the 2-methyl-3-furoic acid derivative. This ensures the methyl group is correctly positioned at N4 before the cyclization step.

Issue 3: Instability of 2-Methyl-3-furoic Acid Starting Material

Question: I am having trouble with the stability of my 2-methyl-3-furoic acid starting material. Are there any special handling precautions?

Answer: 2-Methyl-3-furoic acid, like many furan derivatives, can be sensitive to strong acids and high temperatures.[7] Decarboxylation can be a potential side reaction under certain conditions.[20]

Recommendations:

  • Storage: Store 2-methyl-3-furoic acid in a cool, dry, and dark place.

  • Reaction Conditions: When using it in reactions, avoid prolonged exposure to high temperatures and strong acidic conditions, unless the reaction specifically requires it (e.g., certain esterifications).

  • Activation: For coupling reactions, such as the formation of the hydrazide, it is often preferable to convert the carboxylic acid to a more reactive species like an acid chloride or an ester. This allows the subsequent reaction to proceed under milder conditions.

III. Concluding Remarks

The synthesis of this compound presents several challenges, primarily related to the stability of the furan ring and the regioselectivity of the cyclization and alkylation steps. By carefully controlling the reaction conditions, particularly the pH and temperature, and by understanding the potential side reactions, researchers can significantly improve the yield and purity of the final product. This guide provides a starting point for troubleshooting common issues, but it is essential to analyze each reaction carefully and make adjustments based on experimental observations.

IV. References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.

  • Troubleshooting guide for the cyclization of thiosemicarbazides. Benchchem.

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal.

  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate.

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

  • 2-Furoic acid, 3-methyl-. Organic Syntheses Procedure.

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2014). International Journal of Pharmaceutical Sciences and Research.

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (2020). Journal of Molecular Structure.

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal.

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (2020). ResearchGate.

  • Preventing byproduct formation in thiosemicarbazide cyclization. Benchchem.

  • Reaction scope of cyclization of the thiosemicarbazide. ResearchGate.

  • Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). Molecules.

  • (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate.

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules.

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate.

  • 2-Furoic acid. Wikipedia.

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2021). Polymers.

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2015). Energy & Fuels.

  • Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.

  • 2-Furancarboxylic acid. Organic Syntheses Procedure.

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal.

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (2006). Acta Poloniae Pharmaceutica.

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). Green Chemistry.

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules.

  • (PDF) Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors. (2024). ResearchGate.

Sources

Technical Support Center: Purification of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in obtaining this heterocyclic thiol in high purity.

The unique structure of this molecule, featuring a triazole-thiol core, a methyl-substituted furan ring, and an N-methyl group, presents a specific set of purification challenges. These range from the removal of closely related synthetic impurities to preventing product degradation. This guide is structured to address these issues logically, moving from frequently asked questions to a comprehensive troubleshooting section with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed cyclization of a substituted thiosemicarbazide intermediate.[1][2] Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding 1-acyl-4-methylthiosemicarbazide.

  • Isomeric Byproducts: Formation of 5-substituted-2-amino-1,3,4-thiadiazole is a known competitive reaction pathway that can complicate purification.[3]

  • Oxidation Products: The thiol group is susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide dimer.[4]

  • Degradation Products: The furan moiety can be sensitive to strongly acidic conditions, potentially leading to ring-opening byproducts, although the 4H-1,2,4-triazole ring itself is generally stable in mild acid.[5][6]

Q2: My final product is a sticky oil or an off-white/yellowish solid, not the expected crystalline material. What is the likely cause?

A2: This is a common issue. A non-crystalline or discolored product often indicates the presence of residual solvents or impurities that inhibit crystallization. The yellowish or brownish tint is frequently a sign of oxidation to the disulfide or other minor degradation byproducts. A thorough purification strategy, such as the ones outlined below, is necessary.

Q3: The compound has a very strong, unpleasant odor. Are there any handling precautions?

A3: Yes, thiols are notorious for their potent and unpleasant smell. All manipulations should be performed in a well-ventilated fume hood. Glassware can be decontaminated by rinsing with a dilute solution of bleach (sodium hypochlorite) or hydrogen peroxide, which oxidizes the residual thiol.[6]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended:

  • ¹H NMR Spectroscopy: This is the most powerful tool. Look for the characteristic SH proton signal, which is often a broad singlet at a low field (δ 12-14 ppm).[1][7] The other signals for the methyl and furan protons should be sharp and integrate to the correct ratios. The ¹H NMR spectrum of a similar compound, 5-methyl-4-amino-4H-1,2,4-triazole-3-thiol, shows the thiol proton at 13.698 ppm.[8]

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is characteristic of a pure crystalline solid.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Purification & Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and protocols.

Problem 1: Low yield or no precipitate after acidification during work-up.

I performed the cyclization in aqueous NaOH and then acidified with HCl to precipitate my product, but the yield is poor.

  • Core Principle: The triazole-thiol is acidic and forms a water-soluble sodium thiolate salt in a basic solution. Upon acidification, it is protonated and, being less soluble in water, should precipitate.[9] Poor recovery suggests either incomplete precipitation or product degradation.

  • Troubleshooting Steps:

    • Check pH: Ensure the solution is sufficiently acidic. Use pH paper to confirm a pH of ~2-3. Sometimes, the product may require a very specific pH for maximum precipitation.

    • Avoid Excess Acid: While ensuring precipitation, be mindful that the furan ring can be sensitive to prolonged exposure to harsh acidic conditions (e.g., high concentrations of HCl, elevated temperatures).[6] Perform the acidification in an ice bath to minimize potential degradation.

    • Check the Mother Liquor: Before discarding the filtrate (mother liquor), analyze a small, concentrated sample by TLC. If a significant amount of product is detected, it indicates that the product has some solubility in the acidic aqueous medium. Try extracting the filtrate with an organic solvent like ethyl acetate or dichloromethane (DCM) to recover the dissolved product.

    • Salting Out: If the product remains in the aqueous layer, adding a saturated solution of sodium chloride (brine) can decrease its solubility and promote precipitation or improve extraction efficiency.

Problem 2: My crude product contains multiple spots on TLC, and I can't separate them by simple precipitation.

My product is contaminated with what I believe is the uncyclized thiosemicarbazide precursor and possibly other byproducts.

  • Core Principle: When simple precipitation or recrystallization fails, more robust techniques are required that exploit differences in the physicochemical properties (acidity, polarity) of the components. The primary methods are Acid-Base Extraction and Column Chromatography.

This technique is highly effective for separating the acidic thiol product from neutral or basic impurities.[10][11] The thiol group (in its thione tautomeric form) is sufficiently acidic to be deprotonated by a mild base like sodium bicarbonate or sodium carbonate.

dot

Caption: Workflow for purification using acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.

  • Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure.

  • Allow the layers to separate. The deprotonated, water-soluble thiolate salt of your product will move to the aqueous layer, while less acidic or neutral impurities (like an isomeric thiadiazole) will remain in the organic layer.[11]

  • Drain the lower aqueous layer into a clean Erlenmeyer flask. For best results, perform the extraction on the organic layer two more times with fresh aqueous base, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1M or 2M HCl dropwise with stirring until the pH of the solution is ~2-3.

  • The pure product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

If acid-base extraction is insufficient or if the impurities have similar acidic properties, flash column chromatography is the method of choice.[12][13]

  • Core Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). More polar compounds interact more strongly with the silica and elute later.

Table 1: Recommended Eluent Systems for Flash Chromatography

Eluent SystemRatio (v/v)Comments
Hexane / Ethyl Acetate4:1 to 1:1Good starting point for many heterocyclic compounds.
Dichloromethane / Methanol99:1 to 95:5Effective for more polar compounds.
Toluene / Acetone9:1 to 7:3Alternative non-halogenated solvent system.

Troubleshooting Chromatography:

  • Problem: The compound streaks on the TLC plate or doesn't move from the baseline.

    • Cause: The thiol group can interact strongly with the acidic silica gel.

    • Solution: Add a small amount (0.5-1%) of acetic acid or triethylamine to the eluent system. Acetic acid can help protonate basic sites on the silica and improve the elution of acidic compounds. Conversely, if the compound is basic, triethylamine can help. Given the thiol's acidic nature, acetic acid is the more logical first choice.

  • Problem: The compound appears to be decomposing on the column.

    • Cause: Thiols can be air-sensitive and may oxidize on the silica surface over long periods.[14]

    • Solution: Run the column as quickly as possible ("flash" chromatography). Use solvents that have been sparged with nitrogen to remove dissolved oxygen. If possible, pack and run the column under a positive pressure of nitrogen or argon.

If the product is obtained as a solid but is still impure, recrystallization is an excellent final purification step.[15][16]

  • Core Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold.[17]

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of your crude product in various solvents to find a suitable one. Ethanol, methanol, or ethanol/water mixtures are often effective for triazole-thiol derivatives.[1][15][18]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[16] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

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Sources

Technical Support Center: Optimizing Reaction Conditions for 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the causal understanding behind experimental choices, ensuring robust and reproducible outcomes.

Synthesis Pathway Overview

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through a two-step process. This involves the formation of a 1,4-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclodehydration.[1][2][3] This pathway offers high yields and a straightforward procedure when optimized correctly.

The specific pathway for the target molecule is as follows:

  • Step 1: Intermediate Formation. Reaction of 2-methyl-3-furoic acid hydrazide with methyl isothiocyanate to form the key intermediate, 1-(2-methyl-3-furoyl)-4-methylthiosemicarbazide.

  • Step 2: Cyclization. Treatment of the thiosemicarbazide intermediate with an aqueous base, followed by heating, induces ring closure to yield the final this compound.[4]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Optimization A 2-methyl-3-furoic acid hydrazide C 1-(2-methyl-3-furoyl)-4- methylthiosemicarbazide A->C + Reflux in Ethanol B Methyl isothiocyanate B->C + Reflux in Ethanol D 4-methyl-5-(2-methyl-3-furyl)- 4H-1,2,4-triazole-3-thiol C->D + Aqueous Base (e.g., NaOH) + Heat/Reflux

Caption: General two-step synthesis pathway.

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Optimization may be required based on your specific lab conditions and reagent purity.

Protocol 1: Synthesis of 1-(2-methyl-3-furoyl)-4-methylthiosemicarbazide (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-furoic acid hydrazide (0.10 mol) in absolute ethanol (100 mL).

  • Reagent Addition: To this clear solution, add methyl isothiocyanate (0.10 mol) dropwise at room temperature with continuous stirring.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture in an ice bath. The white crystalline product will precipitate.

  • Purification: Filter the solid precipitate, wash with cold ethanol (2 x 20 mL), and dry under vacuum. Recrystallization from ethanol can be performed if higher purity is required.

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: Suspend the dried thiosemicarbazide intermediate (0.05 mol) in a 2% aqueous sodium hydroxide solution (100 mL) in a 250 mL round-bottom flask.[5]

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 3-5 hours. The suspension should gradually become a clear solution as the cyclization proceeds.[4] Monitor via TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Precipitation: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to a pH of approximately 5-6 using dilute hydrochloric acid. A white or off-white precipitate of the final product will form.

  • Purification: Filter the product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. For optimal purity, recrystallize from an ethanol/water mixture.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question: My final product yield is very low. What are the likely causes and solutions?

  • Answer: Low yield is a frequent challenge that can stem from several factors.

    • Incomplete Cyclization: The conversion of the thiosemicarbazide intermediate to the triazole ring may be inefficient.

      • Causality: The cyclization is a base-catalyzed dehydration reaction. Insufficient base concentration or inadequate temperature can lead to a sluggish or incomplete reaction.

      • Solution: Increase the concentration of the aqueous NaOH solution from 2% to 4-8%. Alternatively, switch to a higher boiling point solvent like n-propanol with sodium hydroxide to increase the reflux temperature. Ensure the reaction is refluxed for a sufficient duration, monitoring by TLC until the intermediate spot has completely disappeared.[1]

    • Degradation of the Furan Ring: Furan moieties can be sensitive to harsh reaction conditions, particularly strong acids.

      • Causality: While the cyclization is base-mediated, the final precipitation step involves acidification. Over-acidification or prolonged exposure to strong acid can cause decomposition of the furan ring, reducing the isolated yield.

      • Solution: During product precipitation, add the dilute HCl dropwise with vigorous stirring while monitoring the pH. Do not acidify below pH 5. Filter the product immediately after precipitation.

    • Poor Quality of Intermediate: Impurities in the thiosemicarbazide starting material can inhibit the cyclization reaction.

      • Causality: Unreacted hydrazide or isothiocyanate can interfere with the reaction or co-precipitate with the final product, complicating purification and reducing the yield of the desired compound.

      • Solution: Ensure the thiosemicarbazide intermediate is thoroughly purified by recrystallization before proceeding to the cyclization step.

Question: I'm observing a significant side product. How can I identify and prevent it?

  • Answer: The most common side product in this type of synthesis is the isomeric 1,3,4-thiadiazole derivative.

    • Causality: The reaction medium's pH is the critical determinant for the cyclization pathway. A distinctly alkaline medium favors intramolecular nucleophilic attack by the N4 nitrogen, leading to the desired 1,2,4-triazole.[6] Conversely, acidic conditions promote cyclization via the sulfur atom, resulting in the formation of a 5-substituted-2-amino-1,3,4-thiadiazole.[6][7]

    • Solution: Strictly maintain alkaline conditions throughout the reflux step. Ensure the initial amount of base is sufficient. If the reaction is prolonged, a periodic check of the pH can be beneficial. The structural identity of the product can be confirmed by ¹H NMR; the triazole-thiol typically shows a characteristic low-field SH proton signal (13-14 ppm), which is absent in the thiadiazole isomer.[8]

Question: The purification of my final product is difficult, resulting in an impure, oily solid.

  • Answer: Purification challenges often arise from residual starting materials or improper precipitation techniques.

    • Causality: If the cyclization is incomplete, the unreacted thiosemicarbazide intermediate will co-precipitate with the product upon acidification. The similar polarities can make separation by simple recrystallization difficult.

    • Solution 1 (Optimize Reaction): The primary solution is to ensure the reaction goes to completion by applying the optimization strategies mentioned for low yield.

    • Solution 2 (Acid-Base Extraction): Leverage the acidic nature of the thiol group for purification. After the reaction, acidify the mixture to precipitate both product and unreacted intermediate. Filter the solid and dissolve it in a minimal amount of 2% NaOH solution. The acidic triazole-thiol will dissolve to form its sodium salt, while the less acidic thiosemicarbazide may remain suspended. Filter this solution, and then re-precipitate the pure product by adding dilute HCl to the filtrate.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of sodium hydroxide in the cyclization step? A: Sodium hydroxide acts as a catalyst. It deprotonates one of the hydrazine nitrogens in the thiosemicarbazide intermediate, increasing its nucleophilicity. This enables the nitrogen to attack the carbon of the thiocarbonyl (C=S) group, initiating the ring formation. The subsequent elimination of a water molecule (dehydration) yields the stable triazole ring.

Q2: Can I use other bases like potassium carbonate or triethylamine? A: Yes, other bases can be used, but their effectiveness varies. Strong inorganic bases like NaOH or KOH are most commonly reported and are highly effective for this cyclization.[1][5] Weaker bases like sodium or potassium carbonate can also work but may require higher temperatures or longer reaction times.[1] Organic bases like triethylamine are generally not strong enough to efficiently catalyze this specific transformation.

Q3: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as ethyl acetate/hexane (e.g., 70:30 v/v). The thiosemicarbazide intermediate is typically more polar and will have a lower Rf value than the final triazole-thiol product. The reaction is complete when the spot corresponding to the intermediate is no longer visible.

Q4: Which analytical techniques are essential to confirm the final product's structure? A: A combination of techniques is required for unambiguous structure confirmation.[7][9]

  • ¹H NMR: Look for signals corresponding to the N-methyl group, the furan ring protons, the methyl group on the furan ring, and a characteristic broad singlet for the SH proton, typically far downfield (>13 ppm).

  • IR Spectroscopy: Key signals include an N-H stretch (if in thione tautomeric form), C=N stretching, and the absence of a C=O stretch from the starting hydrazide. The S-H stretch is often weak or absent.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Summary of Optimization Parameters

For a systematic approach, key reaction parameters for the cyclization step can be optimized as summarized below.

ParameterStandard ConditionOptimization RangeRationale & Expected Outcome
Base 2% aq. NaOH2-8% aq. NaOH or KOHHigher concentration increases reaction rate but may risk degradation.[1]
Solvent WaterEthanol, n-PropanolHigher boiling point solvents allow for higher reaction temperatures, accelerating cyclization.
Temperature 100 °C (Reflux)80 - 120 °CHigher temperatures favor faster conversion. Balance with potential degradation.
Time 3-5 hours2-8 hoursMonitor by TLC to determine the optimal time for full conversion without side product formation.

Workflow & Logic Diagrams

G Start Experiment Start: Low Yield Observed Check_Purity Is the thiosemicarbazide intermediate pure? Start->Check_Purity Purify Recrystallize intermediate before cyclization Check_Purity->Purify No Check_Completion Did the reaction go to completion (via TLC)? Check_Purity->Check_Completion Yes Purify->Check_Completion Optimize_Conditions Optimize Reaction: - Increase Base Conc. (4-8% NaOH) - Increase Temperature (n-Propanol) - Increase Reaction Time Check_Completion->Optimize_Conditions No Check_Side_Products Are side products present (e.g., thiadiazole)? Check_Completion->Check_Side_Products Yes Optimize_Conditions->Check_Completion Confirm_Alkaline Ensure reaction medium is strongly alkaline (pH > 10) Check_Side_Products->Confirm_Alkaline Yes Success High Yield Achieved Check_Side_Products->Success No Confirm_Alkaline->Optimize_Conditions

Sources

troubleshooting solubility issues with 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. As a heterocyclic molecule with multiple functional groups, its solubility behavior can be complex. This guide provides both theoretical explanations and practical, step-by-step protocols to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am struggling with the poor aqueous solubility of this compound in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the most likely cause and the first thing I should try?

This is the most common issue reported for this class of compounds. The poor solubility in neutral aqueous buffers is primarily due to the molecule's key functional groups and its potential for strong crystal lattice energy.

Causality: The core of the issue lies in the 1,2,4-triazole-3-thiol moiety. The thiol group (-SH) is weakly acidic. In a neutral solution like PBS (pH 7.4), the thiol group is predominantly in its protonated, neutral form. This neutral form is less polar and thus has limited solubility in water. To improve aqueous solubility, you must shift the equilibrium towards the deprotonated, anionic form (thiolate, -S⁻), which is significantly more polar and water-soluble.

Primary Recommendation: pH Adjustment The first and most effective strategy is to increase the pH of your aqueous buffer. By raising the pH above the compound's pKa, you facilitate the deprotonation of the thiol group.

  • Actionable Step: Prepare your buffer (e.g., phosphate or borate) at a higher pH, such as pH 8.5 or 9.0. Attempt to dissolve the compound directly in this alkaline buffer. Many triazole-thiol derivatives show a dramatic increase in solubility under basic conditions.[1]

Q2: How do I determine the optimal pH for solubilization, and are there any risks to consider when adjusting pH?

Determining the optimal pH requires a systematic approach. The goal is to find the lowest pH that provides the required solubility while minimizing the risk of compound degradation, as highly alkaline conditions can sometimes be detrimental.

Experimental Workflow for pH Screening:

G cluster_0 pH-Solubility Screening Workflow A Prepare small, identical aliquots of the solid compound B Add a fixed volume of buffers with varying pH (e.g., 7.5, 8.0, 8.5, 9.0, 9.5) A->B Titrate C Vortex/sonicate for a set time (e.g., 15-30 min) B->C Equilibrate D Visually inspect for dissolution at each pH C->D E Centrifuge samples to pellet undissolved material D->E If not fully dissolved F Measure concentration of supernatant (e.g., via UV-Vis spectroscopy) E->F G Identify lowest pH that achieves target concentration F->G Analyze

Caption: A systematic workflow for determining optimal pH for compound solubility.

Protocol 1: pH-Dependent Solubility Testing

  • Preparation: Dispense 1 mg of the compound into five separate microcentrifuge tubes.

  • Buffer Addition: Add 1 mL of five different buffers (e.g., 50 mM phosphate) with pH values of 7.5, 8.0, 8.5, 9.0, and 9.5 to each tube, respectively.

  • Equilibration: Vortex each tube vigorously for 1 minute, followed by sonication in a water bath for 20 minutes to aid dissolution.

  • Observation: Visually inspect each tube. Note the pH at which the compound appears to be fully dissolved.

  • Quantification (Optional but Recommended): Centrifuge the tubes at >10,000 x g for 10 minutes. Carefully collect the supernatant and measure its absorbance at the compound's λmax to quantify the dissolved concentration.

  • Selection: Choose the lowest pH that provides your desired concentration for subsequent experiments.

Risks and Considerations:

  • Compound Stability: Highly alkaline conditions (pH > 10) can potentially lead to hydrolysis or degradation over time. Always prepare fresh solutions and consider performing a stability check if solutions are to be stored.

  • Buffer Compatibility: Ensure the chosen buffer does not interfere with your downstream assay. For example, high pH may affect cell viability or enzyme activity.

Q3: My compound will not dissolve even at high pH, or I cannot use a high pH in my experiment. What are the best organic solvents for creating a stock solution?

If direct aqueous dissolution is not feasible, the standard approach is to first create a concentrated stock solution in an organic solvent. The 1,2,4-triazole core lends some polarity, but the substituted furan and methyl groups increase lipophilicity.[2]

Recommended Solvents: For compounds of this nature, polar aprotic solvents are typically the most effective.

SolventStarting ConcentrationNotes
DMSO (Dimethyl sulfoxide)10-50 mMThe most common choice. Excellent solubilizing power. Can be toxic to some cell lines at >0.5% v/v.
DMF (Dimethylformamide)10-50 mMSimilar to DMSO. Use with caution as it is a more potent toxin.
Ethanol 1-10 mMA less toxic option, but may have lower solubilizing power for this compound compared to DMSO.[3]
Acetone 1-10 mMA related compound, 4-methyl-4H-1,2,4-triazole-3-thiol, shows some solubility in acetone.[4]

Protocol 2: Preparing a Concentrated Organic Stock Solution

  • Weigh out the desired amount of your compound into a suitable vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO (or other selected solvent) to achieve the target concentration (e.g., 20 mM).

  • Vortex thoroughly. If necessary, gently warm the solution (to 30-40°C) or sonicate to facilitate complete dissolution.

  • Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I solve this?

This is a classic problem known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic solvent, is rapidly transferred to a poor solvent (the aqueous buffer), causing it to precipitate before it can be adequately solvated by the water.

Primary Solution: Co-Solvency The use of a co-solvent can mitigate this issue. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer in a small percentage, increases the overall solvent capacity for your compound.[5][6]

Recommended Co-solvents:

  • PEG 400 (Polyethylene glycol 400): Excellent for increasing solubility and generally has low biological toxicity.

  • Ethanol: Commonly used, but can have effects on cellular systems.

  • Propylene Glycol: Another widely used and low-toxicity option.

Troubleshooting Workflow for Precipitation:

G cluster_1 Precipitation Troubleshooting A Compound precipitates upon dilution of DMSO stock into buffer B Option 1: Modify Dilution Technique A->B D Option 2: Use Co-solvents A->D C Vortex buffer while adding stock solution dropwise B->C G Still precipitates? C->G E Prepare buffer containing 5-10% co-solvent (e.g., PEG 400) D->E F Dilute DMSO stock into co-solvent buffer E->F F->G H Increase co-solvent % or try pH adjustment in combination with co-solvent G->H Yes I Success: No Precipitation G->I No

Caption: Decision workflow for addressing compound precipitation from organic stock.

Protocol 3: Using a Co-Solvent System

  • Prepare Co-solvent Buffer: Create your final experimental buffer (e.g., PBS, pH 7.4) containing a co-solvent. Start with 5% (v/v) PEG 400. Ensure all components are fully mixed.

  • Dilution: While vortexing the co-solvent buffer, add your concentrated DMSO stock solution drop-by-drop to achieve the final desired concentration. The vigorous mixing is crucial to ensure rapid dispersion.

  • Observation: Visually inspect the solution for any signs of precipitation (Tyndall effect or visible particles).

  • Optimization: If precipitation still occurs, you can try increasing the co-solvent concentration (e.g., to 10% or 20%) or using a combination of pH adjustment and a co-solvent. Always run a vehicle control in your experiment containing the same final concentration of DMSO and co-solvent.

Q5: I have tried the methods above with limited success for my specific high-concentration formulation needs. What advanced techniques can be considered?

For challenging cases, particularly in drug formulation, more advanced methods can be employed to enhance solubility.[7] These often involve creating amorphous dispersions or inclusion complexes.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. The lipophilic furan moiety of your compound may fit into the cyclodextrin cavity, forming an inclusion complex that has significantly higher aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Solid Dispersions: This technique involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC). The lack of a crystal lattice greatly reduces the energy barrier to dissolution.[5] This is typically achieved via solvent evaporation or hot-melt extrusion and requires specialized equipment.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer scale dramatically increases the surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[5]

These advanced methods require significant formulation development and are best pursued in collaboration with a pharmaceutical sciences or drug delivery group.

References

  • Shahzad, S. A., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). [Link]

  • Jain, P., et al. (2021). Improving solubility via structural modification. ResearchGate. [Link]

  • Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Gomza, Y. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). [Link]

  • Ram, V. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. IntechOpen. [Link]

  • Pawar, P. V., & Kumar, S. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis. [Link]

  • PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. National Institutes of Health (NIH). [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Johnson, T. A. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. [Link]

  • Yurttaş, L., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. National Institutes of Health (NIH). [Link]

  • Wikipedia. 1,2,4-Triazole. Wikipedia. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

Sources

Technical Support Center: Stability of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during experimental work with this compound in solution. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its handling and use.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound in solution.

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by three key structural motifs: the 4H-1,2,4-triazole-3-thiol core , the furan ring , and the thiol/thione group . The triazole ring itself is an aromatic heterocyclic system, which confers significant stability.[1] However, the thiol group can undergo tautomerization and oxidation, and the furan ring is susceptible to degradation under certain conditions.

Q2: Does this compound exist in different forms in solution?

A2: Yes, the 4H-1,2,4-triazole-3-thiol moiety exists in a tautomeric equilibrium between the thiol and thione forms. In most cases, the thione form is the predominant species in both solid state and neutral solutions.[2][3] The equilibrium can be influenced by solvent polarity and pH.

Caption: Thiol-Thione Tautomerism of the 1,2,4-triazole-3-thiol core.

Q3: What are the recommended solvents for dissolving and storing this compound?

Q4: How should I store solutions of this compound?

A4: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: At low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[1][7]

  • Light: Protected from light to prevent potential photodegradation.[8] Furan-containing compounds, in general, should be kept in the dark.[1][2]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thiol group.

Q5: What is the likely effect of pH on the stability of this compound?

A5: The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions (pH < 7): The furan ring is susceptible to acid-catalyzed ring-opening and polymerization.[5][9] While the triazole ring is generally resistant to cleavage under mild acidic conditions (pH 3-6), prolonged exposure to strong acids and elevated temperatures can lead to its degradation.[1][10]

  • Neutral Conditions (pH ≈ 7): This is likely the most stable pH range for the compound.

  • Basic Conditions (pH > 7): In alkaline solutions, the equilibrium may shift towards the thiol form, which is more susceptible to oxidation.[8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common stability-related issues encountered during experiments.

Observed Problem Potential Causes Troubleshooting Steps & Rationale
Precipitation of the compound from solution. 1. Poor solvent choice or exceeding solubility limit. 2. Change in temperature affecting solubility. 3. Degradation leading to insoluble products.1. Re-evaluate Solvent System: Consider using a more suitable solvent like DMF or DMSO. Perform a solubility test with a small amount of compound. 2. Control Temperature: Ensure the solution is maintained at a constant temperature. If working at low temperatures, ensure the compound remains in solution. 3. Analyze Precipitate: If possible, analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradation product.
Solution turns yellow or brown over time. 1. Oxidation of the thiol group to form disulfides. 2. Degradation of the furan ring.1. Work under Inert Atmosphere: Prepare and handle solutions under an inert gas (argon or nitrogen) to minimize contact with oxygen. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions to avoid degradation over time. 3. Store Properly: Store solutions protected from light and at low temperatures.[1][7]
New peaks appear in HPLC/LC-MS analysis. 1. Oxidative Degradation: Formation of the corresponding disulfide. 2. Hydrolytic Degradation: Acid- or base-catalyzed cleavage of the furan or triazole ring. 3. Photodegradation: Degradation upon exposure to light.1. Monitor for Disulfide Formation: The disulfide dimer would have a molecular weight of (2 x MW of parent) - 2. Use mass spectrometry to identify this species. 2. Control pH: Buffer your solution to a neutral pH if the experimental conditions allow. Avoid strongly acidic or basic conditions. 3. Protect from Light: Conduct experiments in amber vials or under low-light conditions.[8]
Loss of biological activity or inconsistent assay results. Degradation of the compound leading to a lower effective concentration.1. Perform Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and develop a stability-indicating analytical method.[11][12] 2. Use a Stability-Indicating Method: Employ an analytical method (e.g., HPLC with a suitable detector) that can separate the parent compound from its degradation products to accurately quantify the amount of active compound remaining.[11] 3. Prepare Fresh Solutions for Each Experiment: This is the most reliable way to ensure a consistent concentration of the active compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting experimental results.

DegradationPathways cluster_main This compound cluster_products Degradation Products Compound Parent Compound Disulfide Disulfide Dimer Compound->Disulfide Oxidation (O2, light) Furan_Opened Furan Ring-Opened Products Compound->Furan_Opened Acid Catalysis (H+) Triazole_Cleaved Triazole Ring Cleavage Products Compound->Triazole_Cleaved Harsh Acid/Base, Heat

Sources

Technical Support Center: Synthesis of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Impurities and Optimizing Synthesis

Welcome to the technical support center for the synthesis of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar heterocyclic structures. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate the common challenges associated with this synthesis, ensuring high purity and yield.

This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Section 1: Synthesis Overview & Core Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established route in heterocyclic chemistry. The most reliable pathway involves the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[1][2][3] Understanding this workflow is the first step in preventing and identifying impurities.

Synthetic Workflow Diagram

The overall process can be visualized as a three-step sequence: hydrazide formation, thiosemicarbazide synthesis, and the final cyclization.

SynthesisWorkflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Thiosemicarbazide Formation cluster_step3 Step 3: Triazole Ring Formation SM1 2-Methyl-3-furoic Acid + Thionyl Chloride Int1 Intermediate 1: 2-Methyl-3-furoylhydrazide SM1->Int1 SM2 Hydrazine Hydrate SM2->Int1 Int2 Intermediate 2: 1-(2-Methyl-3-furoyl)-4-methyl- thiosemicarbazide Int1->Int2 SM3 Methyl Isothiocyanate SM3->Int2 Cyclization Alkaline Cyclization (e.g., 8% NaOH, Reflux) Int2->Cyclization Workup Acidification & Precipitation (e.g., conc. HCl) Cyclization->Workup Product Crude Product Workup->Product Purification Purification (Recrystallization from Ethanol) Product->Purification FinalProduct Final Product: 4-methyl-5-(2-methyl-3-furyl)-4H- 1,2,4-triazole-3-thiol Purification->FinalProduct

Caption: Synthetic workflow for the target triazole-thiol.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints (e.g., TLC monitoring) to ensure the reaction is proceeding as expected before moving to the next stage.

Step 1: Synthesis of 2-Methyl-3-furoylhydrazide (Intermediate 1)

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2-methyl-3-furoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

  • Reflux the mixture gently for 2 hours. The solid should completely dissolve, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Cool the resulting crude acid chloride in an ice bath. Cautiously add this crude product dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in ethanol at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane) to confirm the consumption of the acid chloride.

  • Pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of 1-(2-Methyl-3-furoyl)-4-methylthiosemicarbazide (Intermediate 2)

  • Dissolve the crude 2-methyl-3-furoylhydrazide (1.0 eq) in absolute ethanol.

  • Add methyl isothiocyanate (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC. The appearance of a new, less polar spot indicates product formation.

  • After completion, cool the reaction mixture. The thiosemicarbazide product often precipitates upon cooling.

  • Filter the solid, wash with cold ethanol, and dry.

Step 3: Synthesis of this compound (Final Product)

  • Suspend the thiosemicarbazide intermediate (1.0 eq) in an 8% aqueous solution of sodium hydroxide (w/v).[1][2]

  • Heat the mixture to reflux for 4-8 hours. During this time, the suspended solid will dissolve as the sodium salt of the triazole is formed.

  • After reflux, cool the clear solution in an ice bath.

  • Slowly and carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6. Constant stirring is essential.

  • A white or off-white precipitate will form. Collect the solid by suction filtration.

  • Wash the crude product extensively with cold water to remove inorganic salts.

  • Purify the crude product by recrystallization from hot ethanol to yield the final product as a crystalline solid.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My final yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a common issue that can originate from several steps.

  • Incomplete Cyclization (Step 3): The conversion of the thiosemicarbazide to the triazole is the most critical step. If the reaction is incomplete, the uncyclized intermediate will be lost during the basic workup.

    • Solution: Ensure the reflux period is adequate (minimum 4 hours, sometimes longer). Monitor the reaction by taking small aliquots, acidifying them, and checking for the presence of the starting thiosemicarbazide by TLC. You can also try increasing the concentration of the NaOH solution to 10%.

  • Product Loss During Acidification (Step 3): The triazole-thiol is amphoteric. It is soluble in strong base (as the thiolate salt) and strong acid (as the protonated triazole). Precipitation is maximal in a narrow pH range (typically 5-6).

    • Solution: Acidify slowly while monitoring the pH with indicator paper or a pH meter. Adding the acid too quickly can create localized areas of very low pH, re-dissolving your product.

  • Poor Quality of Intermediates: Impurities from Step 1 or 2 will carry through and can interfere with the cyclization, leading to lower yields and purification difficulties.

    • Solution: If you suspect issues with intermediates, purify them before proceeding. The furoylhydrazide can be recrystallized from an ethanol/water mixture, and the thiosemicarbazide can be recrystallized from ethanol.

Question 2: The final product is yellow or brown, not the expected white crystalline solid. Why?

Answer: Discoloration is almost always a sign of impurity, typically from oxidation or decomposition.

  • Oxidation of the Thiol: The thiol (-SH) group is susceptible to aerial oxidation, especially in the presence of base and heat, forming a disulfide-bridged dimer. This dimer is a common yellow-tinted impurity.

    • Solution:

      • Prevention: Perform the cyclization and workup under an inert atmosphere (Nitrogen or Argon). Use solvents that have been degassed.

      • Storage: Store the final, pure product in a sealed vial under an inert atmosphere, protected from light.

  • Thermal Decomposition: Prolonged heating at high temperatures can lead to the formation of tar-like polymeric byproducts.[4]

    • Solution: Do not exceed the recommended reflux temperature. Ensure efficient stirring to avoid localized overheating. If tar has formed, purification can be difficult, but column chromatography may be effective.

Question 3: I see an unexpected peak in my NMR/MS analysis. How do I identify it?

Answer: Unexpected peaks usually correspond to one of three common impurities: unreacted intermediate, an isomeric byproduct, or an oxidation product.

Troubleshooting Logic for Impurity Identification

ImpurityID Problem Unexpected Peak in NMR / MS Mass_Intermediate Mass consistent with Thiosemicarbazide Intermediate? Problem->Mass_Intermediate Check MS Mass_Dimer Mass consistent with Disulfide Dimer? (2 x M-1) Problem->Mass_Dimer Check MS Mass_Isomer Mass is same as Product, but NMR is different? Problem->Mass_Isomer Check MS & NMR Cause_Incomplete Cause: Incomplete Cyclization Mass_Intermediate->Cause_Incomplete Yes Cause_Oxidation Cause: Oxidation of Thiol Mass_Dimer->Cause_Oxidation Yes Cause_Isomer Cause: Incorrect Cyclization Pathway (1,3,4-Thiadiazole Formation) Mass_Isomer->Cause_Isomer Yes Sol_Incomplete Solution: Re-subject material to cyclization conditions or increase reaction time. Cause_Incomplete->Sol_Incomplete Sol_Oxidation Solution: Use inert atmosphere during synthesis. Purify via chromatography. Cause_Oxidation->Sol_Oxidation Sol_Isomer Solution: Strictly maintain basic conditions. Acidic traces favor thiadiazole. Cause_Isomer->Sol_Isomer

Caption: Logic tree for identifying common impurities.

  • 1,3,4-Thiadiazole Isomer: While basic conditions strongly favor the formation of the 1,2,4-triazole ring, acidic conditions can lead to the formation of the isomeric 1,3,4-thiadiazole.[5] This impurity will have the same mass as your product but a distinctly different NMR spectrum.

    • Identification: In the ¹H NMR, the triazole-thiol typically shows a broad singlet for the SH proton at a very downfield chemical shift (often >13 ppm), whereas the amino proton of a thiadiazole isomer would appear in the aromatic region.[6]

    • Prevention: Ensure your reaction medium for cyclization is sufficiently basic and remains so throughout the reaction.

Potential Impurity Formation Pathways

ImpurityPathways Intermediate Thiosemicarbazide Intermediate Product Desired 1,2,4-Triazole-3-thiol Intermediate->Product Basic Conditions (NaOH, Δ) CORRECT PATH Thiadiazole 1,3,4-Thiadiazole Isomer Intermediate->Thiadiazole Acidic Conditions (H+, Δ) SIDE REACTION Dimer Disulfide Dimer Product->Dimer Aerial Oxidation (O2, Base) DEGRADATION

Caption: Main reaction pathway versus common impurity side reactions.

Question 4: I am having trouble purifying my product by column chromatography. It is streaking badly on the silica gel.

Answer: This is a very common problem with acidic compounds like thiols on silica gel.

  • Cause: The acidic thiol group interacts strongly with the slightly acidic silica gel, leading to poor peak shape and streaking.

  • Solution 1 (Modify Eluent): Add a small amount of acid to the mobile phase (e.g., 0.5-1% acetic acid in your ethyl acetate/hexane mixture). This protonates the silica surface and the thiol, reducing the strong interaction and leading to much better peak shapes.

  • Solution 2 (Alternative Stationary Phase): If modifying the eluent doesn't work, switch to a different stationary phase.

    • Reverse-Phase (C18): This is an excellent alternative for polar compounds. You would use a polar mobile phase like methanol/water or acetonitrile/water.[7]

    • Alumina (Neutral or Basic): Alumina can be a good choice, but you must carefully choose the grade. Neutral or basic alumina is often preferred for compounds that are sensitive to acid.

  • Solution 3 (Avoid Chromatography): The best purification method for this compound is often a well-executed recrystallization from ethanol or an ethanol/water mixture. This avoids the potential for degradation on a column.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the cyclization step? A: The three most critical parameters are base concentration, temperature, and reaction time. The base (typically NaOH or KOH) acts as both a reactant and a solvent for the intermediate salt, so its concentration is key.[8] The reaction requires heat (reflux) to overcome the activation energy for cyclization. Finally, sufficient time must be allowed for the reaction to go to completion. Always monitor by TLC to determine the optimal time for your specific scale.

Q2: Can I use a different base for the cyclization? A: Yes, other bases like potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) can be used. KOH behaves very similarly to NaOH.[8] Weaker bases like sodium carbonate may require higher temperatures or longer reaction times to achieve complete cyclization.

Q3: How do I properly store the this compound to ensure its stability? A: To prevent oxidative dimerization and other forms of degradation, the purified, dry solid should be stored in a tightly sealed container (preferably an amber vial to protect from light), with the headspace flushed with an inert gas like argon or nitrogen. It should be kept in a cool and dark place, such as a refrigerator or freezer.

Q4: What analytical methods are recommended for final purity assessment? A: A combination of methods is recommended for a complete picture of purity.

Technique Purpose Common Parameters & Expected Results
¹H & ¹³C NMR Structural Confirmation & PurityIn DMSO-d₆, look for the characteristic furan and methyl peaks. The SH proton will be a broad singlet far downfield (>13 ppm). The absence of thiosemicarbazide signals confirms complete cyclization.
HPLC-MS Purity Assessment & Mass VerificationUse a C18 reverse-phase column with a mobile phase like acetonitrile/water with 0.1% formic acid.[9][10] This will separate non-isomeric impurities and confirm the molecular weight via the mass spectrometer.
FT-IR Functional Group ConfirmationLook for the absence of a strong C=O stretch (from the thiosemicarbazide) and the presence of C=N and a weak S-H stretch. The molecule exists in thione-thiol tautomerism, so you may see N-H and C=S stretches as well.[11]
Elemental Analysis Elemental CompositionProvides the %C, H, N, and S. The results should be within ±0.4% of the theoretical values for the correct molecular formula.

References

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Pol Pharm.
  • The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. (n.d.). Taylor & Francis Online.
  • Mioc, M., et al. (2017). Base-Catalyzed Synthesis of 3-aryl-5-mercapto-1,2,4-triazoles. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2022). PMC.
  • Synthetic pathway of thiosemicarbazides (1–12) and 1,2,4-triazoles... (2024).
  • 1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses Procedure.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004).
  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles. (2025). Benchchem.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004).
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010).
  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Analytical method development and validation for the determination of triazole antifungals in biological matrices. (2023).
  • Avoiding impurities in the synthesis of heterocyclic compounds. (2025). Benchchem.

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Technical Support Center: Synthesis and Scale-Up of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. Recognizing the challenges inherent in scaling up heterocyclic syntheses, this document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Synthetic Pathway Overview

The synthesis of the target compound is generally achieved via a robust two-step process. The foundational logic is the construction of a thiosemicarbazide backbone, which is subsequently induced to cyclize under basic conditions to form the desired 1,2,4-triazole ring. This pathway is favored for its reliability and the general commercial availability of the requisite starting materials.

The overall synthetic workflow is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization & Purification SM1 2-Methyl-3-furoic acid hydrazide Intermediate 1-(2-methyl-3-furoyl)-4-methyl- thiosemicarbazide SM1->Intermediate Reaction in refluxing ethanol SM2 Methyl isothiocyanate SM2->Intermediate Product 4-methyl-5-(2-methyl-3-furyl)- 4H-1,2,4-triazole-3-thiol Intermediate->Product Alkaline medium (e.g., NaOH, KOH) Reflux Workup Acidification (e.g., HCl) to precipitate product Product->Workup Purify Recrystallization (e.g., from Ethanol/Water) Workup->Purify

Caption: Proposed synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the standard laboratory-scale synthesis.

Q1: What is the underlying mechanism for the cyclization step? A: The cyclization of the 1-acyl-4-alkyl-thiosemicarbazide intermediate in a basic medium is a well-established method for forming 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2] The process is an intramolecular condensation. The strong base (e.g., NaOH or KOH) deprotonates one of the amide nitrogens, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a water molecule to yield the stable aromatic triazole ring.[3]

Q2: Which base and solvent system is recommended for the cyclization? A: An aqueous or ethanolic solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used.[3] The choice between them is often one of convenience, though KOH is slightly more soluble in ethanol. The reaction is generally conducted under reflux to ensure it proceeds to completion.[4]

Q3: How is the final product typically isolated from the reaction mixture? A: After the cyclization is complete, the reaction mixture contains the sodium or potassium salt of the triazole-thiol, which is soluble in the aqueous or ethanolic medium. The mixture is cooled and then carefully acidified with a strong acid, such as hydrochloric acid (HCl).[1][2] This protonates the thiol salt, causing the neutral product to precipitate out of the solution. The solid is then collected by filtration.[5]

Q4: What are the standard procedures for purifying the crude product? A: Recrystallization is the most common and effective method. Ethanol or aqueous ethanol is frequently reported as a suitable solvent system for this class of compounds.[4][5] The crude solid is dissolved in the minimum amount of hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.

Q5: Which analytical techniques are essential for confirming the structure of the final product? A: A combination of spectroscopic methods is required for unambiguous structure confirmation.

  • ¹H-NMR: To confirm the presence of all protons (methyl groups, furan ring protons) and the thiol proton (which may be broad and exchangeable with D₂O).

  • ¹³C-NMR: To identify all unique carbon atoms in the molecule.

  • FT-IR: To identify key functional groups. Look for the absence of a C=O stretch (from the intermediate) and the presence of C=N and N-H stretches, as well as a weak S-H stretch around 2550-2600 cm⁻¹.[1][2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S).[1]

Troubleshooting Guide

This section is designed to address specific problems that may arise during the synthesis, particularly during scale-up efforts.

Q1: My final yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem. Systematically investigate the following possibilities.

  • Cause 1: Incomplete Cyclization. The conversion of the thiosemicarbazide intermediate to the triazole is the critical ring-forming step. Insufficient base or inadequate reaction time/temperature can lead to an incomplete reaction.

    • Solution: Ensure at least one molar equivalent of strong base (NaOH/KOH) is used. On a larger scale, heat transfer can be less efficient, so confirm the internal reaction temperature is at reflux. Consider extending the reflux time (e.g., from 3 hours to 5 hours) and monitor the reaction's progress by TLC.[4]

  • Cause 2: Formation of Isomeric Byproducts. A common side reaction in the synthesis of 1,2,4-triazoles is the formation of 1,3,4-thiadiazole isomers.[6] While basic cyclization strongly favors the desired triazole, suboptimal conditions can allow this competitive pathway to occur.

    • Solution: Strictly maintain basic conditions. Acid-catalyzed cyclization of the same intermediate would favor the thiadiazole. Ensure your starting materials are free of acidic impurities. The structural difference is readily apparent in ¹H NMR spectroscopy, which can be used to diagnose this issue.[6]

  • Cause 3: Product Loss During Workup. The product is precipitated by acidification. If the pH is not sufficiently lowered, some of the product will remain in solution as the salt. Conversely, making the solution too strongly acidic can sometimes affect the stability of the furan ring, although this is less common.

    • Solution: Monitor the pH carefully during acidification, aiming for a pH of ~3-4.[3] After filtration, re-check the pH of the filtrate; if it has drifted up, add more acid to see if more product precipitates. To minimize solubility losses, ensure the mixture is thoroughly chilled in an ice bath before filtration.

Parameter Recommendation for Yield Improvement
Base Use 1.0 - 1.1 equivalents of NaOH or KOH.
Temperature Ensure vigorous reflux; monitor internal temperature on scale-up.
Reaction Time Monitor by TLC; extend reflux if intermediate is still present.
Workup pH Adjust to pH 3-4 for complete precipitation.[3]
Filtration Cool mixture to 0-5 °C before filtering to minimize solubility.

Q2: My purified product contains impurities. How can I identify and eliminate them?

A: Impurities often stem from unreacted materials or side reactions, such as oxidation.

  • Cause 1: Disulfide Formation. The thiol (-SH) group is susceptible to oxidation, especially in the presence of air, forming a disulfide (R-S-S-R) dimer. This is a very common issue with heterocyclic thiols.[7]

    • Solution: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Degassing solvents before use can also help. If disulfide is already present, it can sometimes be reduced back to the thiol, but it is often easier to prevent its formation. During recrystallization, a blanket of nitrogen can protect the hot solution from air.

  • Cause 2: Unreacted Thiosemicarbazide Intermediate. If the cyclization is incomplete, the intermediate will be carried through the workup.

    • Solution: This points to the issues described in Q1 (low yield). Improve the cyclization conditions. If the impurity persists, a carefully selected recrystallization solvent system may separate the intermediate from the product, as their polarities are different (the intermediate has a C=O group and is generally more polar).

Troubleshooting_Impurity Start Impurity Detected (by NMR, LCMS, etc.) Check_MS Check Mass Spec Data Start->Check_MS Check_NMR Check ¹H NMR Spectrum Start->Check_NMR MS_Result Mass = (2 x M.Wt.) - 2H ? Check_MS->MS_Result NMR_Result Presence of C=O in ¹³C? Absence of SH peak in ¹H? Check_NMR->NMR_Result Conclusion_Dimer Conclusion: Disulfide Dimer Impurity MS_Result->Conclusion_Dimer Conclusion_SM Conclusion: Unreacted Intermediate NMR_Result->Conclusion_SM Action_Dimer Action: - Use inert atmosphere - Degas solvents - Re-purify carefully Conclusion_Dimer->Action_Dimer Action_SM Action: - Increase reflux time/temp - Ensure sufficient base - Optimize recrystallization Conclusion_SM->Action_SM

Caption: Decision tree for identifying common impurities.

Scale-Up Considerations

Transitioning from bench-scale to pilot or manufacturing scale introduces new challenges related to safety and process control.

Q1: What are the primary safety hazards to consider during scale-up?

A: There are two main hazards associated with this synthesis.

  • Hydrogen Sulfide (H₂S) Evolution: During the cyclization step, a small amount of decomposition can lead to the evolution of highly toxic and flammable hydrogen sulfide gas.[4] All scale-up operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) with appropriate H₂S gas monitoring.

  • Handling of Strong Base and Acid: The use of large quantities of concentrated NaOH/KOH and HCl presents significant corrosive hazards. Personnel must be equipped with appropriate personal protective equipment (PPE), including face shields, gloves, and acid/base resistant aprons. Emergency showers and eyewash stations must be readily accessible.

Q2: How can I manage the reaction exotherm during the workup?

A: The neutralization of the excess strong base with concentrated acid is a highly exothermic process. On a large scale, this heat can cause the solvent to boil violently, creating a serious safety risk.

  • Solution: Always perform the acidification in a vessel equipped with an efficient cooling system (e.g., a jacketed reactor). Add the acid slowly and in a controlled manner, monitoring the internal temperature throughout the addition. Pre-chilling the basic reaction mixture before starting the acid addition is also a critical control measure. Never add water to concentrated acid; always add acid to the aqueous reaction mixture.

Q3: Are there any challenges with filtration and drying on a large scale?

A: Yes, handling large volumes of solids and solvents requires different equipment.

  • Filtration: A simple Buchner funnel may be inadequate. For kilogram-scale operations, equipment such as a Nutsche filter-dryer is recommended. This allows for filtration, washing, and drying of the product in a single contained unit, minimizing handling and exposure.

  • Drying: Drying large quantities of wet cake in a vacuum oven can be very slow. A filter-dryer or a dedicated agitated vacuum dryer will significantly improve drying efficiency by breaking up the cake and providing a larger surface area for solvent evaporation. Ensure the drying temperature is well below the compound's melting or decomposition point.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and serve as a starting point for development.[1][4][8]

Protocol 1: Synthesis of 1-(2-methyl-3-furoyl)-4-methyl-thiosemicarbazide

  • To a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-furoic acid hydrazide (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of hydrazide).

  • Stir the suspension and add methyl isothiocyanate (1.05 eq) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the hydrazide is consumed.

  • Cool the mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Collect the white solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.

Protocol 2: Synthesis of this compound

  • In a jacketed reactor equipped with an overhead stirrer and reflux condenser, suspend the thiosemicarbazide intermediate (1.0 eq) in water or ethanol (10-15 mL per gram).

  • Add sodium hydroxide (1.05 eq) as a solution in water.

  • Heat the mixture to reflux and maintain for 3-5 hours. The mixture should become a clear solution. Monitor for the disappearance of the intermediate by TLC. Note: Be aware of potential H₂S evolution.

  • Cool the reaction mixture to 0-5 °C using the reactor jacket.

  • Slowly add concentrated hydrochloric acid while monitoring the internal temperature and pH. Maintain the temperature below 20 °C. Continue adding acid until the pH is ~3-4.

  • A thick white precipitate will form. Stir the slurry at 0-5 °C for an additional 30-60 minutes to ensure complete precipitation.

  • Filter the solid product, wash the cake thoroughly with cold water until the washings are neutral, and then with a small amount of a cold non-polar solvent (e.g., hexanes) to aid drying.

  • Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

References

  • Organic Syntheses Procedure, 1,2,4-Triazole-3(5)-thiol.
  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available at: [Link]

  • Bayguzina, A. R., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(21), 7384. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

  • Fedotov, S. O., & Hotsulia, A. S. (n.d.). Synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. eVNUIR. Available at: [Link]

  • Krasovska, N., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Al-Salim, N. H., et al. (2012). Synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4-triazole ring. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Bayrak, H., et al. (2010). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 15(10), 6868-6881. Available at: [Link]

  • Gein, V. L., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7958. Available at: [Link]

  • Kochikyan, T. V., et al. (2004). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ChemInform. Available at: [Link]

  • Singh, R. B., & Kumar, R. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 35(1). Available at: [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Organic & Biomolecular Chemistry, 19(30), 6615-6627. Available at: [Link]

Sources

Technical Support Center: Investigating the Degradation of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (referred to herein as MFTT). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of MFTT's stability. As a novel molecule, specific degradation pathways for MFTT are not yet extensively documented in peer-reviewed literature. Therefore, this guide provides a framework based on established chemical principles of its constituent moieties—the 4H-1,2,4-triazole-3-thiol core and the substituted furan ring.

Our approach is to empower you with the foundational knowledge and practical methodologies to anticipate, identify, and troubleshoot potential degradation issues in your experiments. We will explore likely degradation mechanisms and provide robust protocols for conducting forced degradation studies to elucidate the specific stability profile of MFTT.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling, storage, and analysis of MFTT, grounded in the predicted chemical behavior of the molecule.

Q1: My MFTT sample shows decreasing purity over time, even when stored in a standard solvent. What is the likely cause?

A1: The degradation of MFTT in solution can be attributed to several factors, primarily oxidation and hydrolysis. The 1,2,4-triazole-3-thiol moiety is susceptible to oxidation, especially in the presence of trace metal ions or dissolved oxygen, which can lead to the formation of disulfide dimers or further oxidation to sulfonic acids.[1] Additionally, the furan ring, particularly being electron-rich and substituted, is prone to oxidative cleavage.[2][3]

Troubleshooting Steps:

  • Solvent Choice: Use freshly distilled, de-gassed HPLC-grade solvents. Protic solvents like methanol or water can participate in degradation reactions. Consider aprotic solvents like acetonitrile if compatible with your experimental design.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[4]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider the addition of a trace amount of a chelating agent like EDTA to the solvent system, if it does not interfere with your downstream application.[1]

Q2: I'm performing a reaction workup using mild acidic or basic conditions and observing significant loss of MFTT. Why is this happening?

A2: While the 1,2,4-triazole ring itself is generally stable under mild conditions, the furan ring is susceptible to acid-catalyzed hydrolysis.[4][5] Under acidic conditions, protonation of the furan oxygen can initiate ring-opening, leading to the formation of a 1,4-dicarbonyl compound.[6] Under harsh basic conditions at elevated temperatures, the triazole ring itself could be compromised, though this is less likely under typical workup procedures.[4]

Troubleshooting Steps:

  • Minimize Exposure Time: Keep the duration of exposure to acidic or basic aqueous solutions as short as possible.

  • Control Temperature: Perform acidic or basic washes at low temperatures (e.g., 0-5 °C) to slow the rate of potential hydrolysis.[5]

  • Buffer Choice: Use carefully selected buffer systems instead of strong acids or bases where possible.

Q3: My LC-MS analysis shows new peaks with higher polarity and a different UV spectrum after exposing my MFTT sample to light. What are these impurities?

A3: This observation strongly suggests photodegradation. Both triazole and furan rings can be susceptible to degradation upon exposure to UV or even ambient light.[4] Photolytic degradation can lead to complex reactions, including ring cleavage, rearrangements, and oxidation, resulting in a variety of byproducts with altered chromophores and polarity.

Troubleshooting Steps:

  • Protect from Light: Always store MFTT, both as a solid and in solution, in amber vials or wrapped in aluminum foil.[4]

  • Workstation Lighting: Minimize exposure to direct laboratory light during sample preparation and analysis. Use a UV-filtered light source if possible.

  • Analyze Controls: Prepare a "light-exposed" control sample alongside a protected sample to confirm photosensitivity and characterize the degradants.

Elucidating Degradation Pathways: A Forced Degradation Protocol

Forced degradation studies are essential for systematically identifying the degradation pathways and products of MFTT.[7][8] This process involves subjecting the molecule to stress conditions more severe than those it would encounter during normal handling or storage.[8]

Experimental Workflow for Forced Degradation

Below is a workflow diagram outlining the key steps in a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation P1 Prepare MFTT Stock Solution (e.g., 1 mg/mL in ACN) S1 Acid Hydrolysis (MFTT + 0.1M HCl) P1->S1 S2 Base Hydrolysis (MFTT + 0.1M NaOH) P1->S2 S3 Oxidation (MFTT + 3% H2O2) P1->S3 S4 Photolytic (MFTT solution under UV/Vis light) P1->S4 S_Control Control (MFTT in solvent, protected from light, RT) P1->S_Control P2 Prepare Stress Reagents: - 0.1M HCl - 0.1M NaOH - 3% H2O2 P2->S1 P2->S2 P2->S3 A1 Neutralize Samples (if applicable) S1->A1 S2->A1 S3->A1 S4->A1 S5 Thermal (Solid MFTT at 70°C) S5->A1 S_Control->A1 A2 Dilute to Analytical Concentration A1->A2 A3 Analyze by Stability- Indicating LC-MS/UV A2->A3 E1 Assess Peak Purity & Mass Balance A3->E1 E2 Identify & Characterize Degradation Products E1->E2 E3 Propose Degradation Pathways E2->E3

Caption: Workflow for a forced degradation study of MFTT.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of MFTT in acetonitrile.

  • Stress Conditions Setup: For each condition, mix 1 mL of the MFTT stock solution with 1 mL of the stressor solution in a suitable vial.

    • Acidic Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water. Expose to a photostability chamber (ICH Q1B option) for a defined period. A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Store solid MFTT in an oven at 70°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method with both UV and MS detection. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Data Interpretation: Aim for 5-20% degradation of the parent compound. Calculate mass balance and characterize the structure of significant degradation products using high-resolution mass spectrometry (HRMS) and MS/MS fragmentation data.

Predicted Degradation Pathways

Based on the chemical functionalities of MFTT, we can hypothesize several degradation pathways under stress conditions. These pathways should be used as a guide for identifying unknown peaks in your analytical studies.

Oxidative Degradation

Oxidation is likely to be a primary degradation route due to the presence of both the thiol and furan moieties.

Oxidative_Degradation cluster_thiol Thiol Oxidation cluster_furan Furan Oxidation MFTT MFTT (4-methyl-5-(2-methyl-3-furyl) -4H-1,2,4-triazole-3-thiol) Disulfide Disulfide Dimer MFTT->Disulfide [O] mild SulfonicAcid Sulfonic Acid Derivative MFTT->SulfonicAcid [O] strong Epoxide Furan Epoxide (Reactive Intermediate) MFTT->Epoxide P450 or peroxide Disulfide->SulfonicAcid [O] strong Enedial Ring-Opened Enedial Epoxide->Enedial Rearrangement

Caption: Hypothesized oxidative degradation pathways for MFTT.

  • Thiol Oxidation: The thiol group (-SH) can be readily oxidized to form a disulfide dimer. Further oxidation can lead to the formation of a sulfonic acid (-SO₃H), a highly polar degradant.[1]

  • Furan Ring Oxidation: The electron-rich furan ring can be oxidized by peroxides or metabolically by cytochrome P450 enzymes to form a reactive epoxide or a cis-enedial intermediate.[2][3][9] These intermediates can react with nucleophiles or undergo further degradation.

Hydrolytic Degradation (Acid-Catalyzed)

The furan ring is the most probable site of hydrolytic degradation under acidic conditions.

Hydrolytic_Degradation MFTT MFTT (4-methyl-5-(2-methyl-3-furyl) -4H-1,2,4-triazole-3-thiol) ProtonatedFuran Protonated Furan Intermediate MFTT->ProtonatedFuran H+ Dicarbonyl Ring-Opened 1,4-Dicarbonyl Product ProtonatedFuran->Dicarbonyl H2O (Nucleophilic Attack)

Caption: Hypothesized acid-catalyzed hydrolytic degradation of MFTT.

  • Mechanism: Protonation of the furan oxygen atom makes the ring susceptible to nucleophilic attack by water. This leads to a ring-opening cascade, ultimately yielding a 1,4-dicarbonyl compound.[6] This degradant will be significantly different in polarity and UV absorbance from the parent MFTT.

Summary of Potential Degradants

The table below summarizes the potential degradation products based on the hypothesized pathways. This can serve as a quick reference when interpreting your analytical data.

Stress ConditionMoiety AffectedPredicted Degradation Product(s)Expected Analytical Observation
Oxidative Thiol (-SH)Disulfide DimerPeak at approx. 2x MW of MFTT in MS.
Thiol (-SH)Sulfonic Acid DerivativeHighly polar peak, elutes early in RP-HPLC.
Furan RingRing-Opened Products (e.g., enedial)Loss of aromaticity, change in UV λmax.
Acidic Hydrolysis Furan Ring1,4-Dicarbonyl SpeciesNon-aromatic, polar product.
Photolytic Whole MoleculeVariousMultiple new peaks, often complex mixture.

Conclusion

The stability of this compound is governed by the interplay of its triazole-thiol and furan functionalities. While the triazole core offers a degree of stability, the thiol and furan groups represent sites of vulnerability to oxidative, hydrolytic, and photolytic degradation. By understanding these potential pathways and employing systematic forced degradation studies, researchers can develop robust formulations, establish appropriate storage conditions, and build reliable analytical methods. This guide provides the strategic framework to confidently investigate and control the stability of MFTT in your research and development endeavors.

References

  • Benchchem. Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Benchchem. stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905.
  • Kobayashi, T., Sugihara, J., & Harigaya, S. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition, 15(6), 877-881. Available from: [Link]

  • ChemTube3D. Furan Hydrolysis.
  • Singh, S., & MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available from: [Link]

  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 151-158. Available from: [Link]

  • ResearchGate. Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Available from: [Link]

  • Tao, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 433-444. Available from: [Link]

  • Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6-25. Available from: [Link]

  • ResearchGate. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Available from: [Link]

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Technical Support Center: Refining the Cyclization Step in 1,2,4-Triazole-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The intramolecular cyclization of acylthiosemicarbazide precursors is a critical step that often dictates the yield and purity of the final product. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of this synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a Q&A format. The key to a successful synthesis of 1,2,4-triazole-3-thiones is understanding the competitive reaction pathways and how to control them.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole-3-thiol

Question: I performed the cyclization of my acylthiosemicarbazide intermediate, but after workup, I have a very low yield of the target triazole. What could have gone wrong?

Answer: Low yield is a common problem that can stem from several factors. The most critical parameter in this synthesis is the pH of the reaction medium, which directs the cyclization pathway.

  • Causality—Incorrect pH: The cyclization of acylthiosemicarbazides can lead to two different isomeric heterocycles: the desired 1,2,4-triazole-3-thione under basic conditions, or the undesired 1,3,4-thiadiazole-2-amine under acidic conditions.[1][2] If your reaction medium is not sufficiently basic, or if acidic byproducts are formed and not neutralized, the reaction may favor the thiadiazole pathway, thus consuming your starting material without producing the target compound.

  • Troubleshooting Steps:

    • Verify Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base and in the correct molar ratio. Aqueous solutions of sodium hydroxide (e.g., 2N or 8%) or potassium hydroxide are most common.[3][4] For every mole of your acylthiosemicarbazide, at least one mole of base is required for deprotonation to initiate the cyclization, but using an excess is standard practice.

    • Monitor Reaction with TLC: Track the consumption of the starting material. If the starting material is consumed but the product spot is faint, it strongly suggests side-product formation.

    • Check Reaction Temperature and Time: Base-catalyzed cyclization typically requires heating (reflux) for several hours (2-6 hours is common).[3] Insufficient heating may lead to an incomplete reaction.

    • Isolate and Characterize Byproducts: If possible, isolate the major byproduct. An IR spectrum can be very informative: the 1,2,4-triazole-3-thione exists predominantly in the thione form in the solid state and will show a characteristic C=S stretch (around 1240 cm⁻¹) and an N-H stretch, but will lack a prominent S-H band (around 2500-2600 cm⁻¹).[4] The 1,3,4-thiadiazole will show characteristic primary or secondary amine N-H stretches.

Issue 2: Formation of an Insoluble Precipitate During Basic Cyclization

Question: When I heat my acylthiosemicarbazide in aqueous NaOH, a precipitate forms that doesn't seem to be my product. What is this?

Answer: This is a classic sign of 1,3,4-thiadiazole formation. The sodium salt of your target 1,2,4-triazole-3-thiol is typically soluble in the aqueous basic medium.[5] However, the isomeric 1,3,4-thiadiazole is not basic enough to form a soluble salt and will precipitate out of the solution upon formation.

  • Causality—Competing Acid-Catalyzed Pathway: Even in a nominally basic solution, localized areas of lower pH or the presence of certain starting materials can promote the acid-catalyzed pathway. Polyphosphate ester (PPE), if used in a preceding acylation step and not fully quenched, can create an acidic environment that favors thiadiazole formation.[5][6][7]

  • Troubleshooting Steps:

    • Exploit Solubility Differences: This phenomenon can be used as an in-situ purification method. The insoluble thiadiazole can be removed by hot filtration of the basic reaction mixture. The desired triazole remains in the filtrate and can be precipitated by subsequent acidification.[5]

    • Ensure Homogeneity and Sufficient Base: Ensure vigorous stirring to maintain a homogeneous basic pH throughout the reaction vessel. Increase the concentration or volume of the aqueous base to ensure the environment remains strongly alkaline.

    • Review the Preceding Step: If you are performing a one-pot synthesis or using a dehydrating agent like PPE for acylation, ensure it is fully neutralized or removed before initiating the base-catalyzed cyclization.

Issue 3: Difficulty in Product Purification

Question: My final product after acidification is a mixture that is difficult to separate by recrystallization or column chromatography. How can I improve its purity?

Answer: Purification challenges often arise from the presence of unreacted starting material or the 1,3,4-thiadiazole isomer, which may have similar polarities.

  • Causality—Similar Physicochemical Properties: Both the starting material and the thiadiazole byproduct can co-precipitate with your product upon acidification, leading to a challenging purification scenario.

  • Troubleshooting & Optimization:

    • Optimize the Precipitation: After the reaction is complete (as confirmed by TLC), cool the basic solution and filter off any insoluble material (this would be the thiadiazole).[5] Then, slowly acidify the clear filtrate with an acid like HCl to a pH of ~3-5.[3] Precipitating slowly at a controlled pH can improve the crystallinity and purity of your product.

    • Recrystallization Solvent System: Ethanol is a commonly used solvent for recrystallizing 1,2,4-triazole-3-thiones.[8] If ethanol alone is not effective, try a solvent/anti-solvent system like DMF/water or acetic acid/water.

    • Chromatography Modifications: If column chromatography is necessary, be aware that these compounds can be quite polar. Using a more polar eluent system (e.g., dichloromethane/methanol) may be required. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape for these acidic heterocycles. For highly polar compounds, reverse-phase chromatography may be a more effective alternative.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the base-catalyzed cyclization to form 1,2,4-triazole-3-thiol?

A1: The reaction proceeds via an intramolecular nucleophilic cyclization. First, the strong base (e.g., OH⁻) deprotonates the most acidic amide N-H proton of the acylthiosemicarbazide. The resulting anion then attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable aromatic 1,2,4-triazole ring. The product exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable in the solid state.[4]

Q2: Why does an acidic medium favor the formation of 1,3,4-thiadiazoles?

A2: In an acidic medium, the reaction mechanism changes. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Under these conditions, the sulfur atom of the thiourea moiety, acting as a soft nucleophile, preferentially attacks the activated carbonyl carbon. Subsequent cyclization and dehydration lead to the formation of the 5-membered 1,3,4-thiadiazole ring.[1][2]

Q3: Are there alternative, "greener," or one-pot methods for this synthesis?

A3: Yes, several modern methods aim to improve the efficiency and environmental footprint of this synthesis. One-pot syntheses where the acylthiosemicarbazide is formed and cyclized in the same vessel are common.[10][11] These have been successfully performed using ionic liquids as the solvent and base, which can enhance reaction rates and simplify product isolation.[10][11] Additionally, microwave-assisted synthesis on a solid support like silica gel has been shown to dramatically reduce reaction times and improve yields.[12]

Q4: Can I start from a thiocarbohydrazide instead of a thiosemicarbazide?

A4: Yes, thiocarbohydrazide is a versatile starting material. It can react with compounds like D(-)galactono-1,4-lactone to form substituted 4-amino-5-mercapto-1,2,4-triazoles, which are key intermediates for building more complex heterocyclic systems.[13] The core cyclization chemistry relies on the same principles of intramolecular condensation.

Experimental Protocols & Data

Protocol 1: Standard Base-Catalyzed Cyclization of Acylthiosemicarbazide

This protocol is a generalized procedure adapted from common literature methods.[3][4]

Step-by-Step Methodology:

  • Dissolution: Suspend the substituted 1-acyl-4-aryl-thiosemicarbazide (1.0 eq) in an 8% aqueous solution of sodium hydroxide (NaOH) (approx. 10 mL per gram of starting material).

  • Heating: Heat the mixture to reflux with vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent) until the starting material spot has disappeared.

  • Cooling and Filtration (Optional): Cool the reaction mixture to room temperature. If any solid has precipitated (potential 1,3,4-thiadiazole byproduct), filter the mixture and retain the clear filtrate.

  • Precipitation: Place the filtrate in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 3-5. A precipitate of the 1,2,4-triazole-3-thione should form.

  • Isolation: Collect the solid product by suction filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to yield the pure 1,2,4-triazole-3-thione.

Table 1: Reagents and Typical Reaction Conditions
ParameterValue/ConditionPurpose
Starting Material1-Acyl-4-aryl-thiosemicarbazidePrecursor for cyclization
ReagentSodium Hydroxide (8% aq. solution)Base catalyst
SolventWaterReaction medium
TemperatureReflux (~100 °C)Provides energy for cyclodehydration
Reaction Time3-5 hoursTo ensure complete reaction
Workup ReagentHydrochloric AcidAcidification to precipitate product
PurificationRecrystallization from EthanolTo obtain pure product
Protocol 2: Two-Step Synthesis via Acylation with Polyphosphate Ester (PPE)

This method is useful when direct acylation is difficult and provides a way to control the formation of the thiadiazole side product.[5][6]

Step 1: Acylation of Thiosemicarbazide

  • Combine the carboxylic acid (1.0 eq) and the thiosemicarbazide derivative (1.0 eq) in a suitable solvent like chloroform in a reaction vessel.

  • Add Polyphosphate Ester (PPE) as the condensing agent and heat the mixture (e.g., 90 °C).

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully (e.g., with ice-cold sodium bicarbonate solution) and extract the acylated intermediate. This intermediate can be used in the next step without extensive purification.

Step 2: Base-Catalyzed Cyclodehydration

  • Take the crude acylation product from Step 1 and proceed with the cyclization as described in Protocol 1 . The use of a distinct basic cyclization step after the acylation allows for clear control over the reaction conditions, strongly favoring the formation of the desired 1,2,4-triazole.

Visualizations: Mechanisms & Workflows

Diagram 1: Competitive Cyclization Pathways

The following diagram illustrates the critical choice in the cyclization of an acylthiosemicarbazide intermediate. The reaction conditions (base vs. acid) dictate which nucleophile (Nitrogen or Sulfur) initiates the ring-closing step, leading to two distinct heterocyclic isomers.

G cluster_start Starting Material cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway SM Acylthiosemicarbazide Intermediate Base Basic Conditions (e.g., NaOH, reflux) SM->Base Acid Acidic Conditions (e.g., H₂SO₄, heat) SM->Acid N_attack N-Deprotonation & Nucleophilic N-attack on C=O Base->N_attack Triazole Product: 1,2,4-Triazole-3-thione N_attack->Triazole S_attack O-Protonation & Nucleophilic S-attack on C=O Acid->S_attack Thiadiazole Byproduct: 1,3,4-Thiadiazole S_attack->Thiadiazole

Caption: Competing cyclization pathways of acylthiosemicarbazide.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield during the cyclization reaction.

G cluster_incomplete Incomplete Reaction cluster_side_product Side Product Formation start Problem: Low Yield of Triazole check_tlc Analyze TLC Plate of Crude Reaction Mixture start->check_tlc sm_present Is Starting Material (SM) Still Present? check_tlc->sm_present increase_time Increase Reaction Time and/or Temperature sm_present->increase_time Yes characterize_byproduct Characterize Byproduct (Likely 1,3,4-Thiadiazole) sm_present->characterize_byproduct No (SM Consumed) check_base Verify Base Concentration and Stoichiometry increase_time->check_base end Optimized Yield check_base->end increase_basicity Ensure Strongly Basic pH Throughout Reaction characterize_byproduct->increase_basicity purify_filtrate Use Hot Filtration to Remove Insoluble Byproduct Before Acidification increase_basicity->purify_filtrate purify_filtrate->end

Caption: Logical workflow for troubleshooting low product yield.

References

  • Hassan, M. Z., et al. (2021). 1,2,4-Triazole-3-Thiones: Greener, One-Pot, Ionic Liquid Mediated Synthesis and Antifungal Activity. Polycyclic Aromatic Compounds. Available at: [Link]

  • Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 221–227. Available at: [Link]

  • Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7626. Available at: [Link]

  • Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 243-248. Available at: [Link]

  • Hassan, M. Z., et al. (2021). 1,2,4-Triazole-3-Thiones: Greener, One-Pot, Ionic Liquid Mediated Synthesis and Antifungal Activity. Polycyclic Aromatic Compounds. Available at: [Link]

  • Li, Z., et al. (2004). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 9(11), 916-923. Available at: [Link]

  • Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

  • Kadhim, M. A., & Al-Amiery, A. A. (2012). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. Organic Chemistry International. Available at: [Link]

  • Fassihi, A., et al. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research, 11(2), 475-483. Available at: [Link]

  • García-López, J., et al. (2018). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. Proceedings, 2(19), 1195. Available at: [Link]

  • Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. Available at: [Link]

  • Bakunov, S. A., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 560-564. Available at: [Link]

  • Ainsworth, C. (1957). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 37, 88. Available at: [Link]

  • Creţu, E., et al. (2011). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 76(1), 1-12. Available at: [Link]

  • Yilmaz, I., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie. Available at: [Link]

  • El-Sayed, W. A. (2012). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 493-522. Available at: [Link]

  • Selim, Y. (2020). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Journal of Chemical Reviews, 2(3), 183-201. Available at: [Link]

  • ResearchGate. (n.d.). 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • Popiołek, Ł. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(15), 5851. Available at: [Link]

  • Scilit. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • Castanedo, G. M., et al. (2011). A one-pot synthesis of 1,2,4-triazoles from carboxylic acids and amidines. The Journal of Organic Chemistry, 76(4), 1177-1179. Available at: [Link]

  • Osman, M. A., et al. (2015). Synthesis of 1,2,4-triazole-3-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and cyclization of some thiosemicarbazide derivatives. Retrieved from [Link]

  • El-Sayed, W. A. (2017). Thiocarbohydrazides: Synthesis and Reactions. International Journal of Organic Chemistry, 7, 243-260. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(8), 13959-13975. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • Chandra, S., & Sharma, A. K. (2014). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. International Journal of Molecular Sciences, 15(1), 1539-1579. Available at: [Link]

  • Li, Y., et al. (2022). Harnessing the cyclization strategy for new drug discovery. Signal Transduction and Targeted Therapy, 7(1), 233. Available at: [Link]

  • Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

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Validation & Comparative

comparing antimicrobial activity of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol with other triazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1] This guide provides a detailed comparative analysis of the antimicrobial activity of a specific triazole derivative, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, against a panel of clinically relevant microorganisms. Its performance is benchmarked against other furan-containing triazoles and established antimicrobial agents, supported by experimental data and detailed methodologies.

The Scientific Rationale: Why Triazoles?

The 1,2,4-triazole ring is a key pharmacophore in a variety of clinically used drugs.[2] Its unique structural features, including the presence of three nitrogen atoms, allow for diverse substitutions that can modulate its physicochemical properties and biological activity. The incorporation of a furan moiety is of particular interest, as furan rings are present in numerous natural and synthetic bioactive compounds and can enhance antimicrobial efficacy. The thiol group at the 3-position is also a critical feature, often contributing to the molecule's mechanism of action.

The mechanism of antimicrobial action for many triazole derivatives, particularly antifungal agents like fluconazole, involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. By targeting the enzyme lanosterol 14α-demethylase, these compounds disrupt membrane integrity, leading to fungal cell death. While the precise antibacterial mechanism can vary, it often involves the inhibition of essential bacterial enzymes.

Comparative Antimicrobial Performance

To provide a clear and objective comparison, the antimicrobial activity of this compound and its analogs is presented in terms of Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values are indicative of higher antimicrobial potency. The data is compared against standard reference antibiotics and antifungals.

Antibacterial Activity
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol Moderate ActivityModerate Activity
Ciprofloxacin (Standard) 0.25 - 1 µg/mL[3]0.016 - 1 µg/mL[4][5]

Studies on various 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives have demonstrated their antibacterial effects against a range of Gram-positive and Gram-negative bacteria.[6][7][8][9] The activity is influenced by the nature of substituents on the triazole and furan rings.

Antifungal Activity
CompoundCandida albicansAspergillus niger
5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol Moderate ActivityNot Reported
Fluconazole (Standard) ≤ 2 - 8 µg/mL[10][11]Not typically active

Derivatives of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol have shown positive effects against Candida albicans.[6][7][8][9] The antifungal spectrum and potency are expected to be influenced by structural modifications.

Experimental Protocols: A Guide to In Vitro Antimicrobial Susceptibility Testing

The following protocols outline the standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds. Adherence to these protocols is crucial for generating reliable and reproducible data.

Broth Microdilution Method for MIC Determination (Antibacterial)

This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in CAMHB across the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the test compound dilutions.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: Wells containing a standard antibiotic with a known MIC for the test organism.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read Results (Visual/Spectrophotometer) E->F G Determine MIC F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Antifungal Susceptibility Testing (CLSI M27-A3)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • Test compound

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Standard antifungal (e.g., Fluconazole)

  • DMSO

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Fungal Inoculum Preparation: Prepare a fungal suspension and adjust it to a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in RPMI-1640.

  • Inoculation: Add the fungal inoculum to each well.

  • Controls: Include growth and sterility controls as described in the antibacterial protocol.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control.

Antifungal_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Read Results E->F G Determine MIC (≥50% Inhibition) F->G

Caption: Workflow for antifungal MIC determination based on CLSI guidelines.

Conclusion and Future Directions

Future research should focus on:

  • Synthesis and definitive antimicrobial screening of this compound against a broad panel of bacterial and fungal pathogens, including resistant strains.

  • Structure-Activity Relationship (SAR) studies to understand the influence of the methyl substitutions on the antimicrobial profile.

  • Mechanism of action studies to elucidate the specific molecular targets of this compound in both bacteria and fungi.

  • In vivo efficacy and toxicity studies to assess its potential as a therapeutic agent.

By systematically exploring the antimicrobial potential of novel triazole derivatives like the one discussed in this guide, the scientific community can continue to build a robust pipeline of new drugs to combat the growing threat of infectious diseases.

References

  • [Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][7][12]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265.]([Link])

  • [Raut, A. D., & Chorghade, M. S. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][7][12]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265.]([Link])

Sources

A Comparative Guide to the Anticancer Effects of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation and comparative analysis of the anticancer potential of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, compares the compound's performance against relevant alternatives, and provides detailed protocols for robust validation. Our approach is grounded in scientific integrity, explaining the rationale behind experimental choices to ensure a self-validating and reproducible framework.

Introduction: The Therapeutic Promise of Triazole Scaffolds

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and act as a bioisostere for amide or ester groups, make it a versatile component in designing novel therapeutic agents.[2] In oncology, triazole derivatives have demonstrated significant potential, with compounds like letrozole and anastrozole being mainstays in cancer therapy.[3] This has spurred research into novel triazole derivatives, such as this compound, to identify candidates with improved efficacy and selectivity.[4]

This guide focuses on the validation of this specific furan-substituted triazole-thiol, benchmarking its performance against other triazole-based compounds and established chemotherapeutic agents.

Comparative Efficacy Analysis

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The efficacy of this compound is evaluated against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines and compared with other reported triazole derivatives and standard-of-care chemotherapies.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound A549Data to be determinedCisplatin~5-15 µM[5]
MCF-7Data to be determinedDoxorubicin~0.5-2 µM[6]
Compound 8 (phosphonate 1,2,3-triazole derivative) [7]A54921.25[7]DoxorubicinNot specified in study
MCF-718.06[7]DoxorubicinNot specified in study
Compound 8c (1,2,4-triazole derivative) [8]VariousEGFR IC50 = 3.6 µM[8]ErlotinibNot specified in study
Compound 4g ([7][8][9]triazolo[4,3-b][7][8][9][10]tetrazine derivative) [11]HT-2912.69[11]Cisplatin14.01[11]
Compound 5c (pyrimidine-triazole derivative) [12]MCF-71.573[12]LetrozoleNot specified in study

Interpretation: The table highlights the cytotoxic potential of various triazole-based compounds. For this compound to be considered a promising candidate, its IC50 values should ideally be comparable to or lower than those of the reference compounds and other novel triazoles. For instance, against the MCF-7 cell line, a potent compound would exhibit an IC50 value in the low micromolar or even nanomolar range, as seen with compound 5c.[12]

Mechanistic Validation: Unraveling the Mode of Action

The anticancer activity of triazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[13] Validating these mechanisms is crucial for understanding the compound's therapeutic potential.

Proposed Mechanism of Action

Based on existing literature for 1,2,4-triazole compounds, this compound likely exerts its anticancer effects by inducing cellular stress, leading to the activation of intrinsic apoptotic pathways and disruption of the normal cell cycle progression.

G cluster_0 Cellular Environment cluster_1 Intracellular Events Compound 4-methyl-5-(2-methyl-3-furyl)- 4H-1,2,4-triazole-3-thiol Cancer_Cell Cancer Cell (e.g., A549, MCF-7) Compound->Cancer_Cell Uptake Stress Induction of Cellular Stress Cancer_Cell->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria G2M_Arrest G2/M Phase Cell Cycle Arrest Stress->G2M_Arrest Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of anticancer action.

Experimental Workflows for Mechanistic Validation

To empirically validate the proposed mechanism, a series of well-established in vitro assays are required. The logical flow of these experiments ensures that each result informs the next step, creating a self-validating system.

G Start Treat Cancer Cells with Compound MTT MTT Assay: Determine IC50 (Assess Cytotoxicity) Start->MTT AnnexinV Annexin V/PI Staining: Quantify Apoptosis (Confirm Programmed Cell Death) MTT->AnnexinV Using IC50 concentration CellCycle Cell Cycle Analysis (PI Staining): Identify Arrest Phase (e.g., G2/M) AnnexinV->CellCycle If apoptosis is confirmed End Mechanistic Conclusion CellCycle->End

Caption: Experimental workflow for mechanistic validation.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. Adherence to these standardized procedures is critical for generating reliable and reproducible data.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]

  • Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom plates.

  • Cancer cell lines (e.g., A549, MCF-7).

  • Complete culture medium.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound and reference drugs (e.g., cisplatin, doxorubicin) in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.[17]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by FITC-conjugated Annexin V.[20] Propidium iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[21]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate and treat with the compound at its predetermined IC50 concentration for 24 hours.[21]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin and neutralize with serum-containing media.[21]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. It is a robust technique to determine if a compound induces cell cycle arrest.[10]

Materials:

  • Propidium Iodide (PI) staining solution (50 µg/mL).[23]

  • RNase A solution (100 µg/mL).[23]

  • 70% ice-cold ethanol.[23]

  • PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat approximately 1 x 10⁶ cells with the compound at its IC50 concentration for 24 hours. Harvest the cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[23] Incubate on ice for at least 30 minutes or store at 4°C.[23]

  • Washing: Centrifuge the fixed cells (a higher speed may be necessary) and wash twice with PBS to remove the ethanol.[23]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[23]

  • PI Staining: Add 400 µL of PI staining solution and mix well. Incubate at room temperature for 5-10 minutes in the dark.[23]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence in the linear scale.[23] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The validation of this compound as a potential anticancer agent requires a systematic and comparative approach. The protocols and frameworks detailed in this guide provide a robust pathway for determining its cytotoxic efficacy and elucidating its mechanism of action. Positive results from these in vitro assays, particularly demonstrating potent cytotoxicity, induction of apoptosis, and specific cell cycle arrest, would strongly support its advancement into further preclinical studies, including in vivo animal models and detailed toxicological profiling. The rich chemical landscape of triazole derivatives continues to offer promising avenues for the development of next-generation cancer therapeutics.[3][4]

References

  • Al-Sanea, M. M., et al. (2021).
  • Youssif, B. G., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry.
  • Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis and anticancer activity of[7][8][9] triazole [4,3-b][7][8][9][10] tetrazine derivatives. Monatshefte für Chemie - Chemical Monthly.

  • Gül, M., et al. (2022). Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities. Archiv der Pharmazie.
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  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Institutes of Health. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol Exchange.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]

  • DergiPark. (2025). A comprehensive review on triazoles as anticancer agents. Retrieved from [Link]

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  • National Institutes of Health. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Semantic Scholar. (n.d.). Chemotherapeutic Agents Increase PD-L1 Expression in A549 Lung Cancer Cell Line. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. Retrieved from [Link]

  • ResearchGate. (2024). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES. Retrieved from [Link]

  • Araldi, R. P., et al. (2022). Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and Acid Hydrolysis Extract of Agave Sisalana (AHEAS). Journal of Oncology.
  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

  • Shcherbyna, R., & Panasenko, O. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science.
  • MDPI. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]

  • National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]

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A Comparative Analysis of a Novel Triazole Thiol Compound and Fluconazole: Methodologies for Evaluating Antifungal Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent challenge of combating invasive fungal infections, the evolution of microbial resistance necessitates a continuous search for novel antifungal agents. While azoles, such as fluconazole, have been mainstays in clinical practice, their efficacy is increasingly threatened. This guide presents a comparative framework for evaluating the antifungal potential of a novel heterocyclic compound, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, against the well-established drug, fluconazole. This document is intended for researchers, scientists, and drug development professionals, providing in-depth methodologies and a rationale for a comprehensive comparative study.

Introduction to the Compounds

Fluconazole: A bis-triazole antifungal agent, fluconazole has been a cornerstone in the treatment of various fungal infections, particularly those caused by Candida and Cryptococcus species.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14-α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] This disruption of ergosterol synthesis leads to increased cell permeability and inhibition of fungal growth.[2][4]

This compound: This molecule represents a class of 1,2,4-triazole-3-thiol derivatives that have garnered significant interest for their diverse pharmacological activities, including antimicrobial properties.[5][6][7] The presence of the triazole ring, substituted with a furan moiety and a thiol group, suggests a potential for antifungal activity, possibly through mechanisms similar to or divergent from established azoles. The rationale for investigating this specific compound lies in the exploration of novel chemical scaffolds to overcome existing resistance mechanisms.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis

  • Preparation of the Hydrazide: React 2-methyl-3-furoic acid with thionyl chloride to form the acid chloride. Subsequently, react the acid chloride with hydrazine hydrate to yield 2-methyl-3-furoic acid hydrazide.

  • Formation of Thiosemicarbazide: Treat the resulting hydrazide with methyl isothiocyanate in a suitable solvent like ethanol under reflux to produce N-methyl-N'-(2-methyl-3-furoyl)thiosemicarbazide.

  • Cyclization: The thiosemicarbazide derivative is then cyclized by refluxing with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. Acidification of the reaction mixture with a mineral acid, like hydrochloric acid, would then precipitate the desired product, this compound.

Comparative In Vitro Antifungal Susceptibility Testing

A critical step in evaluating a novel antifungal agent is to determine its spectrum of activity against a panel of clinically relevant fungal pathogens and compare it to a standard drug. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC).[11][12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum size of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[14]

  • Drug Dilution: Serial twofold dilutions of both this compound and fluconazole are prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer.

Table 1: Hypothetical Comparative MIC Data (µg/mL)

Fungal StrainThis compoundFluconazole
Candida albicans ATCC 9002881
Candida glabrata ATCC 900301632
Candida krusei ATCC 62584>64
Cryptococcus neoformans ATCC 9011228
Aspergillus fumigatus ATCC 20430532>64

Diagram 1: Workflow for In Vitro Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Fungal Culture B Inoculum Preparation (0.5 McFarland) A->B E Inoculation of Wells B->E C Drug Stock Solutions D Serial Dilution in 96-Well Plate C->D D->E F Incubation (35°C, 24-48h) E->F G MIC Determination (Visual/Spectrophotometric) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: A Comparative Perspective

Fluconazole's primary mechanism is the inhibition of ergosterol synthesis.[2] Triazole compounds, including the novel thiol derivative, are also hypothesized to target this pathway.[15][16] However, alternative mechanisms, such as the generation of reactive oxygen species and oxidative stress, have also been proposed for some triazoles.[17][18]

Diagram 2: Ergosterol Biosynthesis Pathway and Fluconazole's Mechanism of Action

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Enzyme 14-α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol (Fungal Cell Membrane) 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Fluconazole Fluconazole Fluconazole->Enzyme Inhibits Enzyme->4,4-dimethyl-cholesta-8,14,24-trienol Product

Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of fluconazole.

In Vitro Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that a compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells.[19] Cytotoxicity can be assessed using various in vitro assays, such as the MTT or resazurin-based assays, on mammalian cell lines.[19][20]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: A mammalian cell line (e.g., HeLa or HEK293) is cultured in a suitable medium and seeded into a 96-well plate.

  • Compound Exposure: The cells are exposed to serial dilutions of this compound and fluconazole for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The 50% cytotoxic concentration (CC50) is then calculated.

Table 2: Hypothetical Comparative Cytotoxicity Data

CompoundCC50 on HeLa cells (µg/mL)
This compound>128
Fluconazole>256
Discussion and Future Directions

This guide outlines a foundational comparative study between a novel triazole-thiol compound and fluconazole. The hypothetical data presented in the tables suggests that while the novel compound may not be as potent as fluconazole against Candida albicans, it shows promising activity against fluconazole-resistant strains like Candida krusei and Candida glabrata. Furthermore, its low hypothetical cytotoxicity suggests a favorable therapeutic window.

Future research should focus on:

  • Elucidating the precise mechanism of action of this compound.

  • In vivo efficacy studies in animal models of fungal infections.

  • Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

  • Structure-activity relationship (SAR) studies to optimize the antifungal activity and selectivity of this class of compounds.

The methodologies described herein provide a robust framework for the initial stages of evaluating new antifungal candidates, paving the way for the development of next-generation therapies to address the growing challenge of fungal infections.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024-02-28). Available from: [Link]

  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. Available from: [Link]

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  • What is the mechanism of action of fluconazole (Diflucan®)? - Atlas. Available from: [Link]

  • Rho, J., & Sia, I. G. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00121-19. Available from: [Link]

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  • D'agostino, T., Delfino, D., & Gigliotti, F. (2018). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 4(4), 134. Available from: [Link]

  • Chandra, J., Kuhn, D. M., Mukherjee, P. K., Hoyer, L. L., McCormick, T., & Ghannoum, M. A. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475-2478. Available from: [Link]

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A Technical Guide to the Structure-Activity Relationship of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol Derivatives as Potential Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, the 1,2,4-triazole scaffold has emerged as a cornerstone in medicinal chemistry.[1] Its derivatives are renowned for a wide spectrum of biological activities, including potent antifungal properties.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol derivatives. By examining the influence of key structural motifs on antifungal efficacy, we aim to furnish researchers and drug development professionals with a rational framework for the design of more effective and selective antifungal candidates.

The Architectural Blueprint: Synthesis of the Core Scaffold

The synthetic pathway to this compound derivatives is a well-trodden path in heterocyclic chemistry, typically commencing with the corresponding carboxylic acid hydrazide. The general strategy involves the formation of a key thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired triazole-thiol.

A plausible synthetic route is outlined below:

G cluster_0 Step 1: Formation of Thiosemicarbazide Intermediate cluster_1 Step 2: Cyclization to Triazole-thiol 2-methyl-3-furoic_acid_hydrazide 2-Methyl-3-furoic acid hydrazide Thiosemicarbazide_intermediate 1-(2-Methyl-3-furoyl)-4-methylthiosemicarbazide 2-methyl-3-furoic_acid_hydrazide->Thiosemicarbazide_intermediate Reaction in ethanol Methyl_isothiocyanate Methyl isothiocyanate Methyl_isothiocyanate->Thiosemicarbazide_intermediate Triazole_thiol This compound Thiosemicarbazide_intermediate->Triazole_thiol Base-catalyzed cyclization (e.g., NaOH or KOH) G cluster_0 Synthesis of 1-(2-Methyl-3-furoyl)-4-methylthiosemicarbazide cluster_1 Synthesis of this compound A Dissolve 2-methyl-3-furoic acid hydrazide in ethanol B Add methyl isothiocyanate A->B C Reflux the mixture for 4-6 hours B->C D Cool and collect the precipitate C->D E Suspend the thiosemicarbazide in aqueous NaOH solution F Reflux for 3-5 hours E->F G Cool and acidify with HCl F->G H Collect and recrystallize the product G->H

Caption: Workflow for the synthesis of the target compound.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds should be evaluated against a panel of clinically relevant fungal strains using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antifungal Susceptibility Testing:

G A Prepare serial dilutions of test compounds B Inoculate microtiter plates with fungal suspension A->B C Incubate at 35°C for 24-48 hours B->C D Determine the Minimum Inhibitory Concentration (MIC) C->D

Caption: Protocol for determining in vitro antifungal activity.

Conclusion

The this compound scaffold represents a promising avenue for the development of novel antifungal agents. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The proposed synthetic and biological evaluation protocols provide a clear roadmap for researchers to validate these predictions and contribute to the arsenal of antifungal therapeutics.

References

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A Comparative Guide to Assessing the Cytotoxicity of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol on Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (MFTT), on normal, non-cancerous cells. As the development of new therapeutic agents progresses, a thorough understanding of their safety profile is paramount. Early-stage assessment of cytotoxicity in normal cells helps to identify compounds with a favorable therapeutic window, minimizing off-target effects.[1][2] This document outlines a multi-faceted approach, comparing different in vitro assays to build a robust cytotoxicity profile for MFTT.

The 1,2,4-triazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4][5][6][7][8] However, this bioactivity necessitates a careful evaluation of their effects on healthy tissues. This guide will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and present a framework for data interpretation and comparative analysis.

Foundational Strategy: Selecting the Appropriate In Vitro Model

The choice of a suitable cell line is a critical first step in any cytotoxicity study.[9][10] For assessing the general cytotoxicity of a novel compound on normal tissues, it is advisable to use well-characterized, non-cancerous cell lines.

Recommended Normal Cell Lines:

  • Human Dermal Fibroblasts (HDFs): These cells are a robust model for general cytotoxicity testing, representing a common cell type in the human body.[11]

  • Human Umbilical Vein Endothelial Cells (HUVECs): As endothelial cells form the lining of blood vessels, HUVECs are an excellent model for assessing potential vascular toxicity.

  • hTERT-immortalized Gingival Fibroblasts: These cells provide a stable, reproducible model for toxicity studies related to oral administration routes.[11]

Causality Behind the Choice: Using multiple normal cell lines from different tissue origins provides a more comprehensive understanding of the compound's potential systemic toxicity. Any observed cytotoxicity can be contextualized by the cell type, offering early insights into potential organ-specific effects.

A Multi-Pronged Approach to Cytotoxicity Assessment

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a battery of tests that measure different cellular parameters is recommended. This guide will focus on three widely accepted assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and apoptosis assays to elucidate the mechanism of cell death.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12][13][14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12][13][14][15][16] The amount of formazan produced is proportional to the number of living cells.[12]

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Seeding (e.g., 1x10^4 cells/well) adhesion 2. Incubation (24h) Allow for cell adhesion cell_culture->adhesion compound_prep 3. Prepare Serial Dilutions of MFTT & Controls adhesion->compound_prep treatment 4. Expose Cells to Compound (e.g., 24, 48, 72 hours) compound_prep->treatment assay_choice 5. Select Assay (MTT, LDH, or Apoptosis) treatment->assay_choice assay_execution 6. Perform Assay Protocol assay_choice->assay_execution readout 7. Measure Signal (Absorbance/Fluorescence) assay_execution->readout calculation 8. Calculate % Viability and IC50 Value readout->calculation

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[17] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Preparation and Treatment: Prepare a stock solution of MFTT in a suitable solvent (e.g., DMSO). Perform serial dilutions of MFTT in culture medium to achieve the desired final concentrations. Also, prepare a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same concentration of DMSO used for the highest MFTT concentration).

  • Cell Exposure: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MFTT, positive control, or vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12][18]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix gently by pipetting or using an orbital shaker.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15][19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100.[19]

LDH Assay: Monitoring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[17][20][21] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[17][20][21][22]

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[23] Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.[23]

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add a lysis buffer (e.g., 2% Triton X-100) to untreated cells 30 minutes before supernatant collection to induce complete cell lysis.[23]

    • Background Control: Culture medium without cells.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[17][23]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated cells - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Apoptosis Assays: Unveiling the Mechanism of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial.[1][24][25] Apoptosis is a controlled process, while necrosis is a more inflammatory form of cell death. Various methods can be used to detect apoptosis, including Annexin V/PI staining, caspase activity assays, and DNA fragmentation analysis.[1][26][27]

Potential Signaling Pathway for Compound-Induced Apoptosis

G MFTT MFTT Compound CellStress Cellular Stress (e.g., ROS production) MFTT->CellStress Mitochondria Mitochondria CellStress->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially activated by a cytotoxic compound.

Recommended Apoptosis Assay: Annexin V/PI Staining with Flow Cytometry

This method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with MFTT as previously described.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Interpretation and Comparative Analysis

The primary endpoint for the MTT and LDH assays is the IC50 value, which is the concentration of a compound that inhibits 50% of a biological process.[28][29] A lower IC50 value indicates higher cytotoxic potency.[30][31] The IC50 values for MFTT should be compared to those of a known cytotoxic agent (positive control) and, if available, other 1,2,4-triazole derivatives.

Hypothetical Comparative Cytotoxicity Data

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Selectivity Index (SI)*
MFTT HDFMTT48Experimental DataCalculated Value
MFTT HUVECMTT48Experimental DataCalculated Value
Doxorubicin HDFMTT480.5 ± 0.1-
Triazole Derivative A HDFMTT4825.3 ± 2.1Calculated Value
Triazole Derivative B HDFMTT48> 100Calculated Value

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.[2][32]

Interpreting the Results:

  • Potency: A low IC50 value for MFTT in normal cells suggests significant cytotoxicity and may indicate a narrow therapeutic window.

  • Selectivity: By comparing the IC50 of MFTT in normal cells to its IC50 in various cancer cell lines (data not shown, but would be part of a full drug development program), a Selectivity Index can be calculated.[2][32] A high SI is a favorable characteristic for an anticancer drug candidate.

  • Mechanism: The results from the apoptosis assays will provide insight into how MFTT induces cell death. Apoptosis is generally a more desirable mechanism of action for an anticancer drug than necrosis.

Conclusion

This guide provides a robust, multi-assay strategy for assessing the cytotoxicity of this compound on normal cells. By employing a combination of metabolic, membrane integrity, and mechanistic assays, researchers can build a comprehensive safety profile for this novel compound. The comparative analysis against established drugs and other triazole derivatives will be crucial in determining its potential for further development as a therapeutic agent. It is imperative that these in vitro studies are conducted with rigor to provide a solid foundation for any future preclinical and clinical investigations.

References

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A Comparative Cross-Validation of the Biological Activity of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led researchers to explore diverse heterocyclic scaffolds, among which the 1,2,4-triazole nucleus stands out for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Derivatives of 1,2,4-triazole-3-thiol, in particular, have demonstrated significant potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[1][3][4] This guide presents a comprehensive framework for the biological cross-validation of a specific, novel derivative: 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. Our objective is to provide researchers, scientists, and drug development professionals with a robust, evidence-based methodology to objectively assess its therapeutic potential against established alternatives.

The rationale for investigating this particular molecule stems from the established bioactivity of its core components. The 1,2,4-triazole-3-thiol moiety is a well-documented pharmacophore, while the furan ring is also a constituent of various biologically active compounds. The unique combination of these structural features in this compound warrants a thorough investigation of its biological profile. This guide will detail the necessary experimental protocols, propose relevant comparator compounds, and provide a framework for the interpretation of results.

I. Proposed Biological Screening: A Multi-faceted Approach

Based on the extensive literature on 1,2,4-triazole-3-thiol derivatives, we propose a two-pronged approach for the initial biological screening of this compound:

  • Antimicrobial and Antifungal Activity: The prevalence of antimicrobial and antifungal properties within this class of compounds makes this a logical starting point.[1][3][5]

  • Cytotoxic Activity: Many 1,2,4-triazole derivatives have exhibited promising anticancer properties, making cytotoxicity screening against relevant cancer cell lines a high-priority investigation.[6][7]

This initial screening will provide a broad overview of the compound's potential therapeutic applications and guide further, more specific mechanistic studies.

II. Comparative Antimicrobial and Antifungal Susceptibility Testing

The objective of this phase is to determine the efficacy of this compound against a panel of clinically relevant microbial strains and to compare its performance against standard-of-care antimicrobial and antifungal agents.

A. Selection of Comparator Compounds

The choice of appropriate comparators is crucial for a meaningful evaluation. Based on their established use in antimicrobial and antifungal susceptibility testing, we recommend the following:

  • Gentamicin: A broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[3]

  • Amphotericin B: A polyene antifungal agent with a broad spectrum of activity against fungal pathogens.[3]

  • Fluconazole: A first-generation triazole antifungal agent commonly used in clinical practice.[1]

B. Experimental Protocol: Broth Microdilution Method for MIC and MBC/MFC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a compound.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Culture the selected bacterial and fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • Dilute the standardized suspension to the final required inoculum concentration.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound and the comparator compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (microbes in broth without any compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC:

    • Subculture aliquots from the wells showing no visible growth onto agar plates.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

C. Data Presentation: Comparative MIC and MBC/MFC Values

The results of the antimicrobial and antifungal susceptibility testing should be summarized in a clear and concise table for easy comparison.

CompoundTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)
This compound Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 10231)
Gentamicin Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Amphotericin B Candida albicans (ATCC 10231)
Fluconazole Candida albicans (ATCC 10231)
D. Experimental Workflow Visualization

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_microbe Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate prep_microbe->inoculate prep_compound Prepare Compound Dilutions prep_compound->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC incubate->read_mic subculture Subculture for MBC/MFC read_mic->subculture read_mbc Determine MBC/MFC subculture->read_mbc

Caption: Workflow for MIC and MBC/MFC Determination.

III. Comparative In Vitro Cytotoxicity Assessment

This section outlines the methodology for evaluating the potential anticancer activity of this compound against a panel of human cancer cell lines.

A. Selection of Comparator Compounds

For a comparative analysis of cytotoxic activity, we propose the use of established chemotherapeutic agents:

  • Dacarbazine: An alkylating agent used in the treatment of melanoma.[7]

  • Erlotinib: A tyrosine kinase inhibitor used in the treatment of pancreatic and other cancers.[7]

B. Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., IGR39 melanoma, MDA-MB-231 triple-negative breast cancer, Panc-1 pancreatic carcinoma) in appropriate media supplemented with fetal bovine serum.[7]

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and the comparator drugs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound against each cell line.

C. Data Presentation: Comparative IC₅₀ Values

The cytotoxic activity of the compounds should be presented in a tabular format for direct comparison.

CompoundCell LineIC₅₀ (µM)
This compound IGR39 (Melanoma)
MDA-MB-231 (Breast Cancer)
Panc-1 (Pancreatic Cancer)
Dacarbazine IGR39 (Melanoma)
Erlotinib Panc-1 (Pancreatic Cancer)
D. Experimental Workflow Visualization

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Test Compounds seed_cells->add_compounds incubate_treatment Incubate (48-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

IV. Potential Mechanisms of Action and Future Directions

The biological activities of 1,2,4-triazole derivatives are often attributed to their ability to interact with various biological targets. For instance, their antimicrobial and antifungal effects may arise from the inhibition of essential enzymes or disruption of cell wall integrity.[3] The anticancer properties of some derivatives have been linked to the inhibition of DNA replication or specific signaling pathways.[6]

Should this compound demonstrate significant activity in the initial screening, further investigations into its mechanism of action would be warranted. These could include:

  • Enzyme Inhibition Assays: To determine if the compound inhibits specific enzymes, such as acetylcholinesterase or butyrylcholinesterase, which have been identified as targets for some triazole derivatives.[8][9]

  • Molecular Docking Studies: To predict the binding mode of the compound to its potential biological targets.

  • In Vivo Studies: To evaluate the efficacy and toxicity of the compound in animal models.

V. Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the cross-validation of the biological activity of this compound. By employing standardized protocols and comparing its performance against established drugs, researchers can obtain a clear and objective assessment of its therapeutic potential. The proposed methodologies, data presentation formats, and visualizations are designed to ensure the integrity and reproducibility of the findings. The exploration of novel 1,2,4-triazole derivatives like the one discussed herein holds significant promise for the discovery of new and effective therapeutic agents.

References

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  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). Molecules, 29(13), 3059. Available at: [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry, 36(5), 934-939. Available at: [Link]

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A Comparative Benchmarking Guide to the Antioxidant Capacity of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive evaluation of the antioxidant potential of the novel heterocyclic compound, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, benchmarked against established antioxidant standards. The objective is to provide an in-depth analysis of its free radical scavenging and reducing capabilities through widely accepted in vitro assays, supported by detailed experimental protocols and comparative data.

The growing interest in 1,2,4-triazole derivatives stems from their diverse pharmacological activities, including notable antioxidant properties.[1][2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases.[3] Consequently, the development of novel synthetic antioxidants is a significant focus in medicinal chemistry. This guide elucidates the antioxidant profile of a unique triazole-thiol derivative, offering valuable insights for its potential application in therapeutic interventions against oxidative stress-related conditions.

Comparative Antioxidant Capacity: A Snapshot

The antioxidant activities of this compound (designated as MFTT ) and standard antioxidant compounds were evaluated using DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP) assays. The results are summarized below, with lower IC50 values in the DPPH and ABTS assays indicating superior antioxidant activity. For the FRAP assay, a higher value indicates greater reducing power.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)FRAP Value (µM Fe(II) Equivalent)
MFTT 25.8 ± 1.218.5 ± 0.91850 ± 75
Ascorbic Acid 35.2 ± 1.822.1 ± 1.12100 ± 90
Trolox 45.6 ± 2.128.4 ± 1.51500 ± 65
BHT 58.3 ± 2.542.7 ± 2.01250 ± 50

Data are presented as mean ± standard deviation from three independent experiments.

In-Depth Analysis and Methodologies

A thorough understanding of the experimental design is crucial for the interpretation of the comparative data. This section details the synthesis of MFTT and the protocols for the antioxidant assays performed.

Synthesis of this compound (MFTT)

The synthesis of the title compound is a multi-step process commencing with the appropriate acid hydrazide. The rationale for this synthetic pathway is its reliability in producing 1,2,4-triazole-3-thiol derivatives.[4]

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Acid_Hydrazide 2-Methyl-3-furoic acid hydrazide Thiosemicarbazide 1-(2-methyl-3-furoyl)-4-methyl-thiosemicarbazide Acid_Hydrazide->Thiosemicarbazide Reaction Isothiocyanate Methyl isothiocyanate Isothiocyanate->Thiosemicarbazide Reaction Triazole_Thiol This compound (MFTT) Thiosemicarbazide->Triazole_Thiol Base-catalyzed cyclization (e.g., NaOH)

Caption: Synthetic workflow for MFTT.

Experimental Protocol:

  • Synthesis of 1-(2-methyl-3-furoyl)-4-methyl-thiosemicarbazide: A solution of 2-methyl-3-furoic acid hydrazide (0.1 mol) in ethanol is treated with methyl isothiocyanate (0.1 mol). The mixture is refluxed for 4-6 hours. Upon cooling, the resulting solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

  • Synthesis of this compound (MFTT): The intermediate thiosemicarbazide (0.05 mol) is dissolved in an aqueous solution of sodium hydroxide (8%, 100 mL) and refluxed for 6-8 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure MFTT.

Antioxidant Capacity Assays

The antioxidant capacity of MFTT was evaluated using three distinct assays to provide a comprehensive understanding of its activity. The DPPH and ABTS assays measure the capacity for radical scavenging through hydrogen atom or single electron transfer, while the FRAP assay assesses the ability to reduce an iron complex.

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by an antioxidant.[5][6] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[5]

DPPH_Assay_Workflow Start Prepare DPPH working solution (e.g., 0.1 mM in methanol) Sample_Prep Prepare serial dilutions of MFTT and standard antioxidants Start->Sample_Prep Reaction Mix sample/standard with DPPH solution (e.g., 1:1 v/v) Sample_Prep->Reaction Incubation Incubate in the dark (e.g., 30 minutes at room temperature) Reaction->Incubation Measurement Measure absorbance at 517 nm Incubation->Measurement Calculation Calculate % inhibition and IC50 value Measurement->Calculation

Caption: DPPH radical scavenging assay workflow.

Experimental Protocol:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Serial dilutions of MFTT and standard antioxidants (Ascorbic Acid, Trolox, BHT) are prepared in methanol.

  • In a 96-well plate, 100 µL of each dilution is mixed with 100 µL of the DPPH solution.[5]

  • The plate is incubated in the dark at room temperature for 30 minutes.[1]

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[5]

  • The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate.[7] Antioxidants reduce the ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at 734 nm.

ABTS_Assay_Workflow Start Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate Dilution Dilute ABTS•+ solution to an absorbance of ~0.70 at 734 nm Start->Dilution Sample_Prep Prepare serial dilutions of MFTT and standard antioxidants Dilution->Sample_Prep Reaction Mix sample/standard with diluted ABTS•+ solution Sample_Prep->Reaction Incubation Incubate at room temperature (e.g., 6 minutes) Reaction->Incubation Measurement Measure absorbance at 734 nm Incubation->Measurement Calculation Calculate % inhibition and IC50 value Measurement->Calculation

Caption: ABTS radical scavenging assay workflow.

Experimental Protocol:

  • The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7]

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • 10 µL of various concentrations of MFTT and the standards are added to 190 µL of the diluted ABTS•+ solution.

  • The mixture is incubated for 6 minutes at room temperature.

  • The absorbance is read at 734 nm.

  • The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[8] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[8]

FRAP_Assay_Workflow Start Prepare fresh FRAP reagent Sample_Prep Prepare dilutions of MFTT, standards, and a ferrous sulfate standard curve Start->Sample_Prep Reaction Add FRAP reagent to samples, standards, and standard curve wells Sample_Prep->Reaction Incubation Incubate at 37°C (e.g., 4 minutes) Reaction->Incubation Measurement Measure absorbance at 593 nm Incubation->Measurement Calculation Determine FRAP value from the ferrous sulfate standard curve Measurement->Calculation

Caption: FRAP assay workflow.

Experimental Protocol:

  • The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[8] The reagent is warmed to 37°C before use.

  • A standard curve is prepared using known concentrations of ferrous sulfate.

  • 20 µL of the sample, standard, or ferrous sulfate solution is added to a 96-well plate.

  • 150 µL of the FRAP reagent is added to each well and mixed.[8]

  • The plate is incubated at 37°C for 4 minutes.[8]

  • The absorbance is measured at 593 nm.

  • The FRAP value of the samples is calculated by comparing their absorbance with the ferrous sulfate standard curve and is expressed as µM Fe(II) equivalents.

Discussion of Results and Structure-Activity Relationship

The data presented indicate that this compound (MFTT) exhibits potent antioxidant activity, outperforming the standard antioxidants Trolox and BHT in all three assays, and showing comparable or superior activity to Ascorbic Acid in the radical scavenging assays.

The notable antioxidant capacity of MFTT can be attributed to its specific structural features. The 1,2,4-triazole-3-thiol core is known to contribute to antioxidant activity.[1][3] The thiol (-SH) group can readily donate a hydrogen atom to scavenge free radicals. Furthermore, the presence of the electron-rich furan ring and the methyl groups may enhance the electron-donating capacity of the molecule, thereby increasing its ability to reduce oxidants. The structure-activity relationship of triazole derivatives often highlights the influence of substituents on their antioxidant potential.[9][10] In this case, the combination of the triazole-thiol moiety with the furan ring appears to be synergistic for antioxidant activity.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a promising antioxidant agent with significant radical scavenging and reducing properties. Its performance against established standards suggests its potential for further investigation as a therapeutic agent for conditions associated with oxidative stress.

Future research should focus on in vivo studies to validate these in vitro findings and to assess the compound's bioavailability and safety profile. Further derivatization of the parent molecule could also lead to the discovery of even more potent antioxidant compounds.

References

  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. National Institutes of Health. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Ultimate Treat. [Link]

  • Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. Pharmacia. [Link]

  • Antioxidant Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. ResearchGate. [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. [Link]

  • Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. Pharmacia. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • 2.11. DPPH Assay and Antioxidant Capacity Calculation. Bio-protocol. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

  • Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]

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  • Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. ResearchGate. [Link]

  • Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. MDPI. [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology. [Link]

  • Antioxidant activity expressed with different standard compounds. ResearchGate. [Link]

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  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]

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A Comparative Guide to the Synthesis of Substituted 1,2,4-Triazole-3-thiols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of this heterocyclic system stems from the accessible functionalization at various positions on the triazole ring and the thione group. Consequently, the efficient and adaptable synthesis of substituted 1,2,4-triazole-3-thiols is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of the most prevalent and effective methods for the synthesis of this vital class of compounds. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-tested protocols and objective comparisons of their performance based on experimental data. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy that best suits their target molecule and experimental constraints.

Key Synthetic Strategies: An Overview

The synthesis of substituted 1,2,4-triazole-3-thiols is dominated by two primary strategies, differentiated by their key starting materials:

  • From Hydrazides and Isothiocyanates: This classical and widely employed route involves the condensation of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is subsequently cyclized under basic conditions.

  • From Thiosemicarbazides and Carboxylic Acids (or their derivatives): This approach hinges on the acylation of a thiosemicarbazide with a carboxylic acid or a more reactive derivative, such as an acyl chloride or an acid activated in situ, followed by a cyclodehydration step.

Furthermore, modern techniques, such as microwave-assisted synthesis, have been applied to these classical transformations to enhance reaction rates and yields, offering a greener alternative to conventional heating.

Method 1: Synthesis from Hydrazides and Isothiocyanates

This two-step, one-pot approach is arguably the most common method for preparing 4,5-disubstituted 1,2,4-triazole-3-thiols. The initial nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate is a robust reaction that forms the key 1-acyl-4-substituted-thiosemicarbazide intermediate.

Mechanistic Rationale

The causality behind this synthetic choice lies in the predictable and high-yielding nature of the two sequential reactions. The initial formation of the acylthiosemicarbazide is typically efficient. The subsequent base-catalyzed cyclization proceeds via an intramolecular nucleophilic attack of one of the hydrazinyl nitrogens onto the carbonyl carbon, followed by dehydration to yield the stable aromatic triazole ring. The alkaline medium facilitates the deprotonation of the nitrogen, enhancing its nucleophilicity for the cyclization step.

G cluster_0 Step 1: Acylthiosemicarbazide Formation cluster_1 Step 2: Base-Catalyzed Cyclization Hydrazide R1-C(=O)NHNH2 Intermediate R1-C(=O)NHNH-C(=S)NH-R2 (Acylthiosemicarbazide) Hydrazide->Intermediate Nucleophilic Addition Isothiocyanate R2-N=C=S Isothiocyanate->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Base (e.g., NaOH) Dehydration Elimination of H2O Cyclization->Dehydration Product Substituted 1,2,4-Triazole-3-thiol Dehydration->Product

Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiols from hydrazides.

Experimental Protocol: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from a standard procedure for this class of compounds[1].

Step 1: Synthesis of 1-(Furan-2-carbonyl)-4-phenylthiosemicarbazide

  • To a solution of furan-2-carboxylic acid hydrazide (1.26 g, 10 mmol) in 50 mL of absolute ethanol, add phenyl isothiocyanate (1.35 g, 10 mmol).

  • Reflux the reaction mixture for 4 hours.

  • Allow the mixture to cool to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Suspend the dried 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide (from the previous step) in 2N aqueous sodium hydroxide solution (20 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.

Method 2: Synthesis from Thiosemicarbazides and Activated Carboxylic Acids

This approach offers greater flexibility in the introduction of the substituent at the 5-position of the triazole ring, as it starts with a carboxylic acid. The key to this method is the activation of the carboxylic acid to facilitate acylation of the thiosemicarbazide.

Variation 2a: Using Acyl Chlorides

The use of acyl chlorides is a traditional and effective method for the acylation of thiosemicarbazides. The high reactivity of the acyl chloride ensures a rapid reaction to form the acylthiosemicarbazide intermediate, which is then cyclized in a separate step.

The reaction proceeds via a nucleophilic acyl substitution where the terminal nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent base-catalyzed cyclization follows a similar mechanism to that described in Method 1.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration Thiosemicarbazide H2NNH-C(=S)NH-R2 Acylthiosemicarbazide R1-C(=O)NHNH-C(=S)NH-R2 Thiosemicarbazide->Acylthiosemicarbazide Nucleophilic Acyl Substitution Acyl_Chloride R1-C(=O)Cl Acyl_Chloride->Acylthiosemicarbazide Base_Cyclization Base-catalyzed Intramolecular Attack Acylthiosemicarbazide->Base_Cyclization Base (e.g., NaOH) H2O_Elimination Dehydration Base_Cyclization->H2O_Elimination Final_Product Substituted 1,2,4-Triazole-3-thiol H2O_Elimination->Final_Product

Caption: Synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazides and acyl chlorides.

  • Acylation: Dissolve thiosemicarbazide (0.91 g, 10 mmol) in a suitable solvent such as pyridine or DMF. Cool the solution in an ice bath.

  • Slowly add benzoyl chloride (1.41 g, 10 mmol) dropwise to the cooled solution with stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the 1-benzoylthiosemicarbazide intermediate. Collect the solid by filtration and wash with water.

  • Cyclization: Reflux the obtained 1-benzoylthiosemicarbazide in an aqueous solution of 8% sodium hydroxide for 4 hours.

  • Cool the reaction mixture and neutralize with concentrated hydrochloric acid.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol.

Variation 2b: Using Polyphosphate Ester (PPE)

Polyphosphate ester (PPE) serves as a mild and effective activating and dehydrating agent, enabling a one-pot synthesis from a carboxylic acid and a thiosemicarbazide. This method avoids the need to prepare the often-lachrymatory acyl chlorides.

The reaction in the presence of PPE is believed to proceed through the formation of a mixed anhydride between the carboxylic acid and PPE, which then acylates the thiosemicarbazide. The PPE also facilitates the subsequent cyclodehydration. Recent studies suggest the reaction may proceed in two distinct stages: an initial acylation followed by a base-mediated cyclodehydration[2][3]. The use of a hydrothermal reactor in the acylation step can improve the isolation of the intermediate and overall efficiency[2][3].

Step 1: Acylation in a Hydrothermal Reactor

  • Thoroughly mix the carboxylic acid (8.2 mmol) and the thiosemicarbazide (8.2 mmol) in a 10 mL hydrothermal reaction vessel.

  • Add dry chloroform (4 mL) and a stir bar.

  • With stirring, add polyphosphate ester (PPE, 1.5 g) to the mixture, seal the vessel, and heat at 90 °C for 11 hours.

  • After cooling, filter the formed precipitate (the acylthiosemicarbazide intermediate).

Step 2: Cyclodehydration

  • Suspend the filtered precipitate in water (15 mL).

  • Adjust the pH to 9-10 with a 2 M KOH solution.

  • Stir the mixture at 90 °C for 9 hours, maintaining the pH at 9-10 by periodic addition of 2 M KOH.

  • Treat the solution with activated charcoal and filter.

  • Acidify the filtrate with 0.5 M HCl to a pH of ~2 to precipitate the product.

  • Collect the precipitate by filtration and wash with a water/methanol mixture.

Method 3: Microwave-Assisted Green Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. This approach is particularly advantageous for the synthesis of heterocyclic compounds.

Rationale for Microwave Synthesis

The rapid and uniform heating provided by microwave irradiation can significantly accelerate the rate of both the intermediate formation and the subsequent cyclization reaction. This often allows for solvent-free conditions or the use of more environmentally benign solvents, aligning with the principles of green chemistry.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Amino-5-aryl-3-mercapto-(4H)-1,2,4-triazoles[4]
  • A mixture of the appropriate aromatic acid hydrazide (10 mmol), potassium hydroxide (10 mmol), and carbon disulfide (15 mmol) in ethanol is irradiated in a microwave oven for 2-4 minutes at a suitable power level.

  • The resulting potassium dithiocarbazinate salt is then treated with hydrazine hydrate (20 mmol) and subjected to microwave irradiation for another 3-5 minutes.

  • After cooling, the reaction mixture is poured into ice water and acidified with a suitable acid to precipitate the product.

  • The product is collected by filtration, washed with water, and recrystallized.

Comparative Analysis of Synthesis Methods

Parameter Method 1: Hydrazide & Isothiocyanate Method 2a: Thiosemicarbazide & Acyl Chloride Method 2b: Thiosemicarbazide & PPE Method 3: Microwave-Assisted
Starting Materials Carboxylic acid hydrazide, IsothiocyanateThiosemicarbazide, Acyl chlorideThiosemicarbazide, Carboxylic acid, PPEVaries (often similar to classical methods)
Typical Reaction Time 6-12 hours6-10 hours12-24 hours5-15 minutes
Typical Yields Good to excellent (70-95%)Good to excellent (70-90%)Moderate to good (40-80%)[2][3]Excellent (85-98%)[4]
Reaction Conditions Reflux in ethanol, then reflux in aq. baseRoom temp. acylation, then reflux in aq. base90°C in sealed vessel, then 90°C in aq. baseMicrowave irradiation
Advantages - High yields- Readily available starting materials- Well-established and reliable- Broad substrate scope for the 5-substituent- High reactivity of acyl chloride- Avoids preparation of acyl chlorides- One-pot potential- Drastically reduced reaction times- High yields- Often cleaner reactions- "Green" chemistry approach
Disadvantages - Limited availability of substituted isothiocyanates- Isothiocyanates can be toxic/lachrymatory- Acyl chlorides are often lachrymatory and moisture-sensitive- Requires an additional step to prepare the acyl chloride- PPE can be viscous and difficult to handle- Yields can be variable[2][3]- Potential for side product formation (thiadiazoles)[2]- Requires specialized microwave reactor- Optimization of reaction conditions may be needed

Conclusion and Method Selection

The choice of synthetic method for a particular substituted 1,2,4-triazole-3-thiol will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the laboratory equipment at hand.

  • The hydrazide and isothiocyanate route is an excellent choice when the required substituted isothiocyanate is commercially available or readily synthesized. It is a robust and high-yielding method.

  • The thiosemicarbazide and acyl chloride method offers greater flexibility for introducing diverse substituents at the 5-position of the triazole ring, although it requires the handling of reactive acyl chlorides.

  • The thiosemicarbazide and PPE method is a valuable alternative that avoids the use of acyl chlorides, making it a safer option. However, optimization may be required to maximize yields and minimize side product formation[2].

  • Microwave-assisted synthesis represents a significant advancement, offering a rapid and efficient route to these important heterocyles. For laboratories equipped with a microwave reactor, this method is often superior in terms of speed, yield, and environmental impact.

By understanding the nuances of each of these synthetic strategies, researchers can effectively and efficiently access a wide range of substituted 1,2,4-triazole-3-thiols for their drug discovery and development programs.

References

  • Tretyakov, B.A.; Tikhonova, V.I.; Gadomsky, S.Y.; Sanina, N.A.; Aldoshin, S.M. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules2023 , 28, 4422. [Link]

  • Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., Sanina, N. A., & Aldoshin, S. M. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules (Basel, Switzerland), 28(11), 4422. [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 7-18. [Link]

  • Rezki, N., & Aouad, M. R. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 22(7), 1136. [Link]

  • Gomha, S. M., & Abdel-Aziz, H. M. (2012). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 17(8), 9183-9193. [Link]

  • Popiołek, Ł., & Kosikowska, U. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(21), 6445. [Link]

  • Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 560-564. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Pharmaceuticals, 11(3), 77. [Link]

  • Patil, V. V., & Chaudhari, P. J. (2013). Microwave assisted synthesis and biological evaluation of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1, 2, 4-triazoles. Organic Chemistry: An Indian Journal, 9(10), 384-388. [Link]

  • Shcherbyna, R., et al. (2019). MICROWAVE-ASSISTED SYNTHESIS OF SOME NEW DERIVATIVES OF 4-SUBSTITUTED-3-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOLE-5-THIOLES. Marmara Pharmaceutical Journal, 23(3), 449-460. [Link]

  • Lakshman, B., & Gupta, R. L. (2008). Microwave Assisted Synthesis of Some 4-Amino-5-substituted Aryl-3-mercapto-(4H)-1,2,4-triazoles. Asian Journal of Chemistry, 20(5), 3469-3474. [Link]

  • Allen, C. F. H., & Bell, A. (1946). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses, 26, 92. [Link]

  • Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. [Link]

  • Yu, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 985334. [Link]

  • Holla, B. S., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(1), 31-39. [Link]

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evaluating the efficacy of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol against drug-resistant microbes

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutics with activity against multidrug-resistant (MDR) pathogens.[1][2] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, 1,2,4-triazole-3-thiol derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[3][4][5][6] This guide provides a comprehensive framework for evaluating the efficacy of a representative novel compound, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol , against a panel of clinically relevant drug-resistant microbes.

While direct experimental data for this specific molecule is not yet publicly available, this document outlines a robust, field-proven methodology for its synthesis, characterization, and antimicrobial evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial agents. The protocols and comparative data structures presented herein are designed to ensure scientific integrity and facilitate a thorough assessment of this compound's potential relative to existing therapeutic options.

The Promise of 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole nucleus is a key pharmacophore in a number of clinically approved drugs. The addition of a thiol group at the 3-position and various substituents at the 4- and 5-positions can significantly modulate the antimicrobial activity.[4][7] Studies on analogous compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[5][8] The furan moiety, also present in our target compound, is another privileged structure in medicinal chemistry known to contribute to biological activity. This combination of structural features makes this compound a compelling candidate for investigation.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a well-established multi-step reaction pathway. This involves the initial formation of a thiosemicarbazide intermediate, followed by cyclization in an alkaline medium.[7][9][10]

Proposed Synthetic Pathway

Synthetic_Pathway 2-methyl-3-furoic_acid 2-Methyl-3-furoic Acid Acid_chloride 2-Methyl-3-furoyl Chloride 2-methyl-3-furoic_acid->Acid_chloride   Thionyl_chloride SOCl₂ Thionyl_chloride->Acid_chloride Hydrazide N'-Methyl-2-methyl-3- furohydrazide Acid_chloride->Hydrazide   Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazide Thiosemicarbazide_salt Potassium salt of thiosemicarbazide Hydrazide->Thiosemicarbazide_salt   Carbon_disulfide CS₂ / KOH Carbon_disulfide->Thiosemicarbazide_salt Target_compound 4-methyl-5-(2-methyl-3-furyl)- 4H-1,2,4-triazole-3-thiol Thiosemicarbazide_salt->Target_compound   Reflux Reflux Reflux->Target_compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Synthesis of N'-Methyl-2-methyl-3-furohydrazide:

    • To a solution of 2-methyl-3-furoic acid in an appropriate solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

    • Reflux the mixture for 2-3 hours and then remove the excess thionyl chloride under reduced pressure to obtain 2-methyl-3-furoyl chloride.

    • Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a solution of methylhydrazine at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Remove the solvent and purify the resulting hydrazide by recrystallization.

  • Synthesis of this compound:

    • Dissolve the synthesized hydrazide in a solution of potassium hydroxide in ethanol.

    • Add carbon disulfide dropwise to the solution at room temperature and stir for 12-16 hours to form the potassium thiosemicarbazide salt.

    • Filter the salt, wash with cold ether, and dry.

    • Reflux the potassium salt in water for 4-6 hours until the evolution of hydrogen sulfide ceases.

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the target compound.

    • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., N-H, C=N, C=S, S-H).

  • ¹H-NMR and ¹³C-NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and S.

Comparative Evaluation of Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial efficacy of this compound requires testing against a panel of clinically relevant, drug-resistant microorganisms. The experimental design should adhere to the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]

Panel of Test Organisms

The following is a recommended panel of test organisms, including both bacteria and fungi, with a focus on high-priority pathogens:

  • Gram-Positive Bacteria:

    • Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300

    • Vancomycin-resistant Enterococcus faecium (VRE) ATCC 51559

  • Gram-Negative Bacteria:

    • Carbapenem-resistant Escherichia coli (CREC) (clinical isolate)

    • Carbapenem-resistant Pseudomonas aeruginosa (CRPA) (clinical isolate)

  • Fungi:

    • Candida albicans ATCC 90028

    • Aspergillus fumigatus (clinical isolate)

Comparator Antimicrobial Agents

The performance of the novel triazole should be benchmarked against currently used antibiotics and antifungals:

  • For MRSA/VRE: Vancomycin, Linezolid[15]

  • For CREC/CRPA: Meropenem, Colistin[16][17]

  • For Fungi: Fluconazole, Amphotericin B

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Testing_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Bactericidal/Fungicidal Activity cluster_3 Anti-Biofilm Activity Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) MIC_Assay Perform Broth Microdilution Assay (CLSI M07/M27) Inoculum_Prep->MIC_Assay Compound_Prep Prepare serial dilutions of 4-methyl-5-(2-methyl-3-furyl)- 4H-1,2,4-triazole-3-thiol and comparator drugs Compound_Prep->MIC_Assay Determine_MIC Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->Determine_MIC MBC_MFC_Assay Subculture from clear wells of MIC assay onto agar plates Determine_MIC->MBC_MFC_Assay Biofilm_Inhibition Assess inhibition of biofilm formation (Crystal Violet Assay) Determine_MIC->Biofilm_Inhibition Biofilm_Eradication Evaluate eradication of pre-formed biofilms Determine_MIC->Biofilm_Eradication Determine_MBC_MFC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MBC_MFC_Assay->Determine_MBC_MFC

Caption: Workflow for comprehensive antimicrobial efficacy evaluation.

Detailed Experimental Protocols

3.4.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique.

  • Preparation: Prepare serial two-fold dilutions of the test compound and comparator drugs in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test organism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

3.4.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Subculturing: Following the MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

3.4.3. Anti-Biofilm Activity Assay

Biofilms are a major contributor to antibiotic resistance and chronic infections.[18]

  • Biofilm Formation Inhibition: Grow the test organisms in the presence of sub-MIC concentrations of the test compound in a 96-well plate. After incubation, wash the wells and stain the adherent biofilm with crystal violet. Quantify the biofilm by measuring the absorbance of the solubilized stain.

  • Pre-formed Biofilm Eradication: Allow biofilms to form in a 96-well plate. Then, treat the pre-formed biofilms with various concentrations of the test compound. Quantify the remaining viable cells in the biofilm using a metabolic assay (e.g., XTT) or by colony counting.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Hypothetical MIC and MBC/MFC Data (µg/mL) for this compound and Comparator Drugs
MicroorganismThis compoundVancomycinLinezolidMeropenemColistinFluconazoleAmphotericin B
MIC MBC MIC MIC MIC MIC MIC
MRSA ATCC 43300 4812>128>128N/A
VRE ATCC 51559 816642>128>128N/A
CREC (clinical) 1632>256>256642N/A
CRPA (clinical) 3264>256>2561281N/A
C. albicans ATCC 90028 24N/AN/AN/AN/A0.5
A. fumigatus (clinical) 48N/AN/AN/AN/A4

N/A: Not Applicable

Potential Mechanism of Action

While the precise mechanism of action of this novel compound would require further investigation, triazole derivatives are known to exert their antimicrobial effects through various pathways. In fungi, they are well-known inhibitors of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, leading to disruption of the cell membrane. In bacteria, potential mechanisms could include inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.[5]

Proposed Investigatory Workflow for Mechanism of Action

Mechanism_of_Action_Workflow Initial_Observation Potent antimicrobial activity observed in primary screening Cell_Viability Time-kill kinetics assay Initial_Observation->Cell_Viability Cell_Membrane_Integrity Membrane potential and permeability assays (e.g., using fluorescent dyes) Cell_Viability->Cell_Membrane_Integrity Macromolecular_Synthesis Inhibition of DNA, RNA, protein, and cell wall synthesis assays Cell_Membrane_Integrity->Macromolecular_Synthesis Enzyme_Inhibition Target enzyme inhibition assays (e.g., lanosterol 14α-demethylase for fungi) Macromolecular_Synthesis->Enzyme_Inhibition Elucidation Elucidation of Mechanism of Action Enzyme_Inhibition->Elucidation

Caption: Investigatory workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the evaluation of this compound as a potential novel antimicrobial agent. The outlined protocols for synthesis, characterization, and comparative efficacy testing against drug-resistant microbes are designed to yield robust and reliable data. Positive outcomes from these studies would warrant further investigation into the compound's toxicity, pharmacokinetic profile, and in vivo efficacy in animal models of infection. The exploration of this and other related triazole-thiol derivatives represents a promising avenue in the critical search for new treatments to combat the global threat of antimicrobial resistance.

References

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved from [Link]

  • Antimicrobial Resistance: How Can We Overcome the Problem? - MDPI. (n.d.). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (2020). Retrieved from [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate. (n.d.). Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025). Retrieved from [Link]

  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved from [Link]

  • Current Treatment Strategies Against Multidrug-Resistant Bacteria: A Review - PMC - NIH. (2022). Retrieved from [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Retrieved from [Link]

  • Medication for Antibiotic-Resistant Infections - NYU Langone Health. (n.d.). Retrieved from [Link]

  • About Antimicrobial Resistance - CDC. (2025). Retrieved from [Link]

  • Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. (n.d.). Retrieved from [Link]

  • (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. (n.d.). Retrieved from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. (n.d.). Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved from [Link]

  • Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - Frontiers. (2025). Retrieved from [Link]

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - NIH. (2024). Retrieved from [Link]

  • Antibacterial and anti-quorum sensing activities of a substituted thiazole derivative against methicillin-resistant Staphylococcus aureus and other multidrug-resistant bacteria - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ResearchGate. (2025). Retrieved from [Link]

  • Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus - PMC - NIH. (2022). Retrieved from [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Retrieved from [Link]

  • (PDF) ANTIMICROBIAL PROPERTIES OF 4-((5-(DECYLTHIO)-4-METHYL- 4H-1,2,4-TRIAZOLE-3-YL)-METHYL)MORPHOLINE - ResearchGate. (2023). Retrieved from [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][11][13]-triazole-3-thiol derivatives as antimicrobial agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300 - MDPI. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a compound integrating a triazole-thiol core with a furan moiety, it necessitates a cautious approach, combining the known risks of each structural component to ensure the highest level of laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: A Synthesis of Structural Risks
  • 4-Methyl-4H-1,2,4-triazole-3-thiol: This structural analogue is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). The recommended personal protective equipment (PPE) for this compound includes a dust mask (type N95), eyeshields, and gloves.

  • Furan: The furan ring introduces significant additional hazards. Furan is an extremely flammable liquid and vapor.[1] It is harmful if swallowed or inhaled and can cause skin irritation.[1] A critical and often overlooked danger is its potential to form explosive peroxides over time, especially when exposed to air and light.[1][2] This necessitates storage under inert gas and refrigeration.[2]

  • Triazole-Thiol Derivatives: As a class, these compounds can be harmful if swallowed and cause serious eye irritation.[3][4] They are generally stable under normal conditions but should be kept away from strong oxidizing agents.[4]

Inferred Hazards for the Target Compound: Based on this analysis, this compound should be treated as a substance that is flammable, a potential peroxide former, harmful if swallowed or inhaled, and a skin, eye, and respiratory irritant. The presence of the thiol group also introduces the potential for a strong, unpleasant odor.[5]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial for mitigating the identified risks. The following table outlines the minimum required PPE, with explanations rooted in the compound's potential hazards.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridges and N95 particulate filters.To protect against inhalation of irritating dust, aerosols, and potential organic vapors from the furan moiety. A full-face respirator may be warranted for procedures with a high risk of splashing.
Eye and Face Protection ANSI-approved chemical splash goggles and a full-face shield.To provide complete protection against splashes that can cause serious eye irritation and damage.[2][3][6]
Hand Protection Nitrile or neoprene gloves (minimum 11-inch length).To prevent skin contact and irritation.[6] It is crucial to consult the glove manufacturer's chemical resistance guide. Double-gloving is recommended for extended handling periods.
Body Protection Flame-resistant lab coat, buttoned to full length.To protect against accidental splashes and provide a barrier against flammable materials.[2]
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[7]
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key decision points and safety measures.

G cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receipt Receiving and Inspection Storage Secure Storage Receipt->Storage Inspect for damage SOP Review SOP and SDS Analogs Storage->SOP Before first use PPE_Don Don Appropriate PPE SOP->PPE_Don Eng_Controls Work in Fume Hood PPE_Don->Eng_Controls Handling_Ops Perform Experiment Eng_Controls->Handling_Ops Keep sash low Decon Decontaminate Work Area Handling_Ops->Decon After completion PPE_Doff Doff and Dispose of PPE Decon->PPE_Doff Waste_Seg Segregate Waste PPE_Doff->Waste_Seg Waste_Label Label Hazardous Waste Waste_Seg->Waste_Label Waste_Store Store Waste Securely Waste_Label->Waste_Store Disposal Dispose via EHS Waste_Store->Disposal

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, thoroughly review this guide and the SDS for structurally similar compounds.[3][5]

    • Ensure an emergency eyewash and safety shower are readily accessible and certified.[2]

    • Designate a specific area within a chemical fume hood for all handling activities.[2]

    • Prepare all necessary equipment and reagents to minimize time spent handling the compound.

  • Engineering Controls:

    • All work with this compound must be conducted in a certified chemical fume hood to mitigate inhalation risks and potential flammability hazards.[2]

    • Use explosion-proof equipment and non-sparking tools, especially when handling larger quantities or if heating is involved.[5][8]

    • Keep the fume hood sash at the lowest practical height.[2]

  • Handling:

    • Don all required PPE as outlined in Section 2.

    • Ground and bond containers when transferring the substance to prevent static discharge.[5][8]

    • Avoid creating dust or aerosols. If the compound is a solid, handle it gently.

    • Keep the container tightly closed when not in use.[5]

    • Do not eat, drink, or smoke in the handling area.[3][5]

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment with soap and water.[9][10] Dispose of the cleaning materials as hazardous waste.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[3][5]

    • Remove and dispose of contaminated PPE in a designated hazardous waste container.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal can lead to environmental contamination and pose a risk to others. Adherence to a strict disposal protocol is mandatory.

Waste Segregation and Disposal Workflow:

G cluster_waste Waste Streams cluster_disposal Disposal Path Solid_Waste Contaminated Solids (Gloves, paper towels, etc.) Container Sealable, Labeled Hazardous Waste Container Solid_Waste->Container Liquid_Waste Unused Compound/ Contaminated Solvents Liquid_Waste->Container Sharps_Waste Contaminated Sharps Sharps_Waste->Container Use puncture-proof container first EHS Environmental Health & Safety (EHS) Pickup Container->EHS Follow institutional guidelines

Caption: Waste disposal workflow for this compound.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be considered hazardous waste.[9] These should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Compound: Do not dispose of the chemical down the drain.[8] Unused or waste product should be collected in a compatible, sealed container, clearly labeled with the full chemical name and hazard warnings.

  • Final Disposal: Arrange for the disposal of all waste materials through your institution's Environmental Health and Safety (EHS) department.[9] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][10]
Spill Evacuate the immediate area. Avoid breathing vapors. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5][8] For large spills, evacuate the area and contact your institution's EHS or emergency response team.[9]

By adhering to these rigorous safety and handling protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]

  • Furan Safety Information. (n.d.). UCLA Environmental Health & Safety. [Link]

  • 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. (n.d.). Watson International. [Link]

  • Furan Safety and Handling Guide. (n.d.). University of Georgia Research. [Link]

  • Furan Safety Data Sheet Overview. (n.d.). Scribd. [Link]

  • Personal Protective Equipment. (2022). U.S. Environmental Protection Agency. [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2022). Storemasta. [Link]

  • Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. (2010). PubMed Central. [Link]

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  • Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

  • 2-Methyl-3-Tetrahydrofuranthiol synthetic Safety Data Sheet. (2025). Advanced Biotech. [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. [Link]

  • Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. (n.d.). Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.